VanS protein
Description
Properties
CAS No. |
142871-08-7 |
|---|---|
Molecular Formula |
C8H15NO2S |
Synonyms |
VanS protein |
Origin of Product |
United States |
Foundational & Exploratory
VanS Protein: The Sentinel of Vancomycin Resistance
A Technical Guide on the Core Sensory Mechanism of Glycopeptide Resistance
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Vancomycin resistance in enterococci and other Gram-positive bacteria represents a significant clinical challenge. The emergence of high-level resistance is primarily mediated by the VanA-type resistance mechanism, a sophisticated inducible system governed by the two-component regulatory system, VanRS. At the heart of this system lies VanS, a membrane-associated sensor histidine kinase that detects the presence of glycopeptide antibiotics, such as vancomycin, and initiates a signal transduction cascade leading to the expression of resistance genes. This document provides an in-depth examination of the VanS protein, detailing its function, the signaling pathway it commands, quantitative data from key studies, and relevant experimental protocols.
The VanRS Two-Component System: A Paradigm of Signal Transduction
The VanRS system is a classic two-component regulatory system comprising the sensor histidine kinase, VanS, and the cognate response regulator, VanR. This system functions as a molecular switch, transitioning from an "off" state in the absence of an inducing signal to an "on" state upon antibiotic challenge.
-
VanS (Sensor Kinase): An integral membrane protein, VanS is the primary sensor of the system. It is composed of a C-terminal intracellular kinase domain and an N-terminal sensing domain with two transmembrane helices. In the presence of vancomycin, VanS undergoes autophosphorylation at a conserved histidine residue.
-
VanR (Response Regulator): A cytoplasmic protein, VanR acts as the transcriptional activator. The phosphorylated VanS transfers its phosphoryl group to a conserved aspartate residue on VanR. This phosphorylation event activates VanR, enhancing its affinity for specific DNA sequences.
Activated VanR binds to the promoter regions of the vanHAX operon, driving the expression of genes required for the synthesis of modified peptidoglycan precursors. Specifically, the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide is replaced by D-Alanine-D-Lactate (D-Ala-D-Lac), which exhibits a significantly lower binding affinity for glycopeptide antibiotics, thus conferring resistance.
VanS Protein: A Technical Guide to its Mechanism of Action in Vancomycin Resistance
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the VanS protein, a critical component in the mechanism of vancomycin (B549263) resistance in various bacteria, most notably Vancomycin-Resistant Enterococci (VRE). We will delve into its structure, signaling cascade, and the experimental methodologies used to elucidate its function.
Core Concept: The VanRS Two-Component System
Vancomycin resistance is primarily regulated by the VanRS two-component system (TCS).[1][2] This system allows bacteria to sense the presence of vancomycin and respond by remodeling their cell wall structure to prevent the antibiotic from binding.[3][4] The VanRS TCS is composed of two key proteins:
-
VanS: A transmembrane sensor histidine kinase that detects the presence of vancomycin or its effects.[1][3][4][5][6]
-
VanR: A cytoplasmic response regulator that, upon activation by VanS, functions as a transcriptional activator for the resistance genes.[5][7][8][9]
Together, these proteins form a sophisticated signaling pathway that controls the expression of the vanHAX operon, which encodes the enzymes necessary for synthesizing alternative peptidoglycan precursors that have a low affinity for vancomycin.[7][10]
The VanS Protein: Structure and Functional Domains
VanS is a multi-domain protein organized to perceive an external signal and transduce it across the cellular membrane.[8] Its structure consists of several key domains:
-
Periplasmic Sensor Domain: Located on the exterior of the cell, this domain is responsible for detecting the vancomycin signal.[3][4][8] It is flanked by two transmembrane helices that anchor the protein in the cell membrane.
-
HAMP Domain: A membrane-proximal domain that is thought to be involved in transmitting the conformational change from the sensor domain to the cytoplasmic domains.[8]
-
DHp (Dimerization and Histidine-phosphorylation) Domain: A cytoplasmic domain that contains a conserved histidine residue. This domain is crucial for dimerization and autophosphorylation.[8]
-
CA (Catalytic and ATP-binding) Domain: This C-terminal cytoplasmic domain binds ATP and catalyzes the transfer of a phosphoryl group to the conserved histidine in the DHp domain.[6][8][11] The CA domains of VanS proteins adopt a canonical Bergerat fold, characteristic of the GHKL superfamily of nucleotide-binding proteins.[6][8][11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Vancomycin resistance VanS/VanR two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The VanS sensor histidine kinase from type-B VRE recognizes vancomycin directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
role of VanS in two-component signaling
An In-Depth Technical Guide on the Core Role of VanS in Two-Component Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health, necessitating a deep molecular understanding of the resistance mechanisms to develop novel therapeutics. At the heart of inducible vancomycin (B549263) resistance lies the VanRS two-component signaling (TCS) system. This system is comprised of the membrane-bound sensor histidine kinase, VanS, and its cognate cytoplasmic response regulator, VanR.[1] VanS acts as the primary sensor of the glycopeptide antibiotic vancomycin. In response to the antibiotic, VanS undergoes a conformational change that modulates its enzymatic activity, switching from a phosphatase to a kinase. This functional switch initiates a phosphotransfer cascade that culminates in the activation of VanR, which then drives the expression of genes essential for the synthesis of modified peptidoglycan precursors, conferring resistance.[2][3][4] This guide provides a comprehensive technical overview of the structure, function, and regulatory mechanisms of VanS, presents key quantitative data, details relevant experimental protocols, and explores its potential as a target for antimicrobial drug development.
The VanRS Two-Component System
Two-component systems are the predominant signal transduction pathways in prokaryotes, enabling them to sense and adapt to a wide array of environmental stimuli.[5][6] A canonical TCS consists of a sensor histidine kinase (HK) and a response regulator (RR).[6] The VanRS system is a classic example, specifically evolved to detect the presence of cell wall-targeting antibiotics like vancomycin.[7][8]
The overall process is as follows:
-
Sensing : VanS, an integral membrane protein, detects the extracellular presence of vancomycin.[9]
-
Signal Transduction : This detection event triggers the autophosphorylation of a conserved histidine residue within the cytoplasmic domain of VanS, utilizing ATP as the phosphoryl donor.[5][10]
-
Phosphotransfer : The phosphoryl group is subsequently transferred from VanS to a conserved aspartate residue on the VanR response regulator.[2][11]
-
Transcriptional Activation : Phosphorylated VanR (Phospho-VanR) functions as an active transcription factor, binding to specific promoter sequences to induce the expression of the vanHAX gene cluster.[7][9] These genes orchestrate the reprogramming of cell wall synthesis, replacing the D-Ala-D-Ala termini of peptidoglycan precursors with D-Ala-D-Lac, which has a ~1000-fold lower affinity for vancomycin, thus rendering the antibiotic ineffective.[9]
Molecular Architecture and Functional Domains of VanS
VanS is a multi-domain transmembrane protein. Its structure is crucial for its function as both a sensor and an enzyme. The key domains include:
-
Periplasmic Sensor Domain : This domain is located on the extracellular side of the cytoplasmic membrane and is responsible for detecting the vancomycin signal. The length and nature of this domain vary between VanS orthologs. For instance, VanSB has a larger periplasmic domain (~103 amino acids) and has been shown to bind vancomycin directly, classifying it as a "periplasmic-sensing" kinase.[6][12][13] In contrast, other orthologs like VanSA have very short periplasmic loops, suggesting an "intramembrane-sensing" mechanism where the signal is detected via the transmembrane domains.[6]
-
Transmembrane (TM) Helices : These helices anchor the protein in the cell membrane and are thought to play a direct role in signal transduction, particularly in intramembrane-sensing VanS variants.[2]
-
HAMP Domain : This domain acts as a transmitter, connecting the signals received by the periplasmic or TM domains to the catalytic domains in the cytoplasm.[2]
-
Dimerization and Histidine-Phosphorylation (DHp) Domain : This domain facilitates the dimerization of VanS monomers and contains the conserved histidine residue that undergoes autophosphorylation.[2]
-
Catalytic and ATP-Binding (CA) Domain : This C-terminal domain binds ATP and catalyzes the phosphotransfer reaction.[2][11] It adopts a canonical Bergerat fold, characteristic of the GHKL superfamily of nucleotide-binding proteins.[2][14]
The Dual Enzymatic Role of VanS: A Molecular Switch
VanS exhibits a crucial dual enzymatic activity, functioning as both a kinase and a phosphatase. This bifunctionality allows the VanRS system to be tightly regulated, ensuring that the resistance mechanism is activated only when needed and swiftly deactivated when the threat subsides.
Kinase Activity: The "ON" State
In the presence of vancomycin, VanS switches to its kinase-dominant state.[4] The binding of the antibiotic, either directly or indirectly, induces a conformational change that activates the CA domain. This leads to a cascade of events:
-
Autophosphorylation : The activated CA domain binds ATP and catalyzes the transfer of the gamma-phosphate to the conserved histidine residue in the DHp domain.[5][9]
-
Phosphotransfer to VanR : Phosphorylated VanS then serves as a substrate for its cognate response regulator, VanR. The phosphoryl group is transferred to a conserved aspartate residue in VanR's receiver domain.[2][10] This results in the accumulation of activated Phospho-VanR, which proceeds to activate gene transcription.[3]
Phosphatase Activity: The "OFF" State
In the absence of vancomycin, VanS functions primarily as a phosphatase.[3][6] This activity is essential to prevent the inappropriate activation of the resistance pathway, which would impose an unnecessary metabolic burden. VanS actively dephosphorylates any Phospho-VanR that may have been generated through crosstalk or basal kinase activity, maintaining VanR in an inactive state.[3][4] This phosphatase function ensures that the vanHAX operon remains repressed until the antibiotic is detected.[6]
The signaling pathway is visualized in the diagram below.
Caption: The dual role of VanS in the absence and presence of vancomycin.
Quantitative Data on VanS Interactions
Understanding the binding affinities between VanS and its ligands (vancomycin and ATP) is crucial for kinetic modeling and inhibitor design. Recent structural and biochemical studies have provided key quantitative insights.
| VanS Variant | Ligand | Method | Dissociation Constant (KD) | Citation(s) |
| VanSA (CA Domain) | ATP | Not Specified | Low millimolar (mM) range | [2][11][14] |
| VanSC (CA Domain) | ATP | Not Specified | Low millimolar (mM) range | [2][11][14] |
| VanSB (Periplasmic Domain) | Vancomycin | Not Specified | ~20 µM | [13] |
Table 1: Summary of Quantitative Binding Data for VanS.
The weak ATP binding affinity (low millimolar KD) of the VanS CA domains is noteworthy.[2][11][14] These values are comparable to physiological intracellular ATP concentrations (0.5 to 3 mM), suggesting that the ATP-binding site of VanS may never be fully saturated in vivo.[2] This could be a regulatory mechanism to minimize basal autophosphorylation in the absence of the vancomycin signal, thereby preventing spurious activation of the resistance pathway.[2][11][15]
Key Experimental Protocols
The study of VanS, particularly as an integral membrane protein, requires specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
VanS Autophosphorylation Assay
This assay directly measures the kinase activity of VanS by monitoring its ability to phosphorylate itself using radiolabeled ATP.
-
Principle : Purified VanS is incubated with [γ-32P]ATP or [γ-33P]ATP. The incorporation of the radiolabeled phosphate (B84403) group into VanS is detected by separating the reaction products via SDS-PAGE followed by autoradiography.
-
Materials :
-
Purified VanS protein (full-length or cytoplasmic domain)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
ATP solution
-
Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imager or X-ray film
-
-
Methodology :
-
Prepare the reaction mixture in a microcentrifuge tube by combining the kinase reaction buffer and a defined amount of purified VanS protein (e.g., 2-5 µM).[16]
-
To test the effect of vancomycin, add the antibiotic to the desired final concentration and pre-incubate the mixture at the appropriate temperature (e.g., 25-37°C) for 10-20 minutes.[16]
-
Initiate the phosphorylation reaction by adding a mixture of cold ATP and radiolabeled ATP to a final concentration of approximately 50-100 µM.[16]
-
Incubate the reaction at the optimal temperature for a defined time course (e.g., taking aliquots at 0, 5, 10, 20, and 30 minutes).[16]
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated VanS.
-
Quantify the signal intensity to determine the rate of autophosphorylation.
-
References
- 1. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating How VanS Induces Vancomycin Resistance Genes: Vancomycin Sensing and Signal Transduction - Lina MacIunas [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin resistance VanS/VanR two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
VanS Protein: A Comprehensive Technical Guide to its Discovery, History, and Function in Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Among these, vancomycin-resistant enterococci (VRE) are of particular concern. The core of this resistance mechanism lies within the van operons, regulated by a sophisticated two-component system, VanRS. This technical guide provides an in-depth exploration of the VanS protein, the sensor histidine kinase at the heart of this system. We will delve into its discovery, the history of its characterization, its intricate signaling pathway, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers actively engaged in understanding and combating antibiotic resistance.
Discovery and History of VanS
The story of VanS is intrinsically linked to the rise of vancomycin (B549263) resistance. Vancomycin, a glycopeptide antibiotic, was introduced into clinical practice in 1958 and became a crucial last-resort treatment for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For decades, resistance to vancomycin was rare. However, in the late 1980s, the first strains of VRE were identified in Europe.[1] This alarming development spurred intensive research to understand the molecular basis of this resistance.
Subsequent investigations revealed that high-level vancomycin resistance is conferred by a set of genes organized into operons, with the vanA operon being the most prevalent.[2][3] These genes encode enzymes that modify the peptidoglycan synthesis pathway, replacing the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lac, which has a 1000-fold lower affinity for vancomycin.[4] The expression of these resistance genes was found to be inducible by vancomycin, pointing towards a sensory and regulatory system. This led to the discovery of the VanRS two-component system, comprising the sensor histidine kinase, VanS, and its cognate response regulator, VanR.[5][6] VanS was identified as the membrane-bound sensor that detects the presence of vancomycin and initiates the signaling cascade leading to resistance.[5]
The VanS Signaling Pathway
VanS is a transmembrane protein that functions as a sensor histidine kinase.[7][8] In the presence of vancomycin, VanS undergoes autophosphorylation on a conserved histidine residue within its cytoplasmic domain.[4][9] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, VanR.[4][10] Phosphorylated VanR (P-VanR) then acts as a transcriptional activator, binding to the promoter regions of the van resistance genes and upregulating their expression.[9][11] In the absence of vancomycin, VanS exhibits phosphatase activity, dephosphorylating P-VanR and thus downregulating the expression of resistance genes.[2][12]
Recent studies have shed light on the direct interaction between vancomycin and VanS. It has been demonstrated that for type-B VRE, vancomycin directly binds to the periplasmic sensor domain of VanS, triggering a conformational change that leads to the activation of its kinase activity.[7][8][13]
VanS Signaling Pathway
Quantitative Data on VanS Protein
Several studies have quantified the biochemical properties of VanS and its interactions with its substrates and ligands. The following tables summarize key quantitative data from the literature.
| Parameter | VanS Type | Value | Method | Reference |
| ATP Binding Affinity (KD) | VanSA (CA domain) | Low millimolar range | Fluorescence Spectroscopy | [7] |
| VanSC (CA domain) | Low millimolar range | Fluorescence Spectroscopy | [7] | |
| Vancomycin Binding Affinity (KD) | VanSA | 70 µM | Fluorescence Spectroscopy | [4] |
| VanSB (periplasmic domain) | ~20 µM | Not specified | [14] | |
| Teicoplanin Binding Affinity (KD) | VanSA | 30 µM and 170 µM | Fluorescence Spectroscopy | [4] |
| Parameter | Substrate/Partner | Value | Method | Reference |
| Phosphotransfer Rate (kxfer) | VanR | 96 min-1 | Quench-flow kinetics | [15] |
| Michaelis Constant (KM) for Phosphotransfer | VanR | 3 µM | Quench-flow kinetics | [15] |
| Binding Affinity (KD) for VanR | VanR | 30 nM | Kinetic modeling | [16] |
Key Experimental Protocols
The characterization of VanS has relied on a variety of biochemical and biophysical techniques. Below are outlines of the key experimental protocols used in VanS research.
VanS Expression and Purification
Recombinant VanS, often with an affinity tag such as a hexahistidine (His6) tag, is typically overexpressed in Escherichia coli.[8][9]
-
Cloning: The vanS gene is cloned into an appropriate expression vector (e.g., pET vector).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed by methods such as sonication or high-pressure homogenization.
-
Purification:
-
Membrane Fractionation: For full-length VanS, the cell lysate is ultracentrifuged to separate the membrane fraction from the cytosolic fraction.
-
Solubilization: Membrane proteins are solubilized using detergents (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purification and removal of aggregates is achieved by size-exclusion chromatography.
-
VanS Purification Workflow
VanS Autophosphorylation Assay
This assay measures the ability of VanS to phosphorylate itself in the presence of ATP.
-
Reaction Setup: Purified VanS is incubated in a reaction buffer containing Mg2+.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Radiolabeling: [γ-32P]ATP or [γ-33P]ATP is commonly used. The reaction is stopped at various time points by adding SDS-PAGE loading buffer.
-
Non-radioactive Method: ATPγS, a non-hydrolyzable ATP analog, is used. The resulting thiophosphorylated VanS is then alkylated with p-nitrobenzyl mesylate (PNBM) and detected by Western blotting using an anti-thiophosphate ester antibody.[17][18]
-
-
Analysis:
-
Radiolabeling: The reaction products are separated by SDS-PAGE, and the phosphorylated VanS is visualized by autoradiography.
-
Non-radioactive Method: The Western blot is developed using a chemiluminescent or fluorescent secondary antibody.
-
Phosphotransfer Assay
This assay measures the transfer of the phosphoryl group from phosphorylated VanS to VanR.
-
VanS Autophosphorylation: VanS is first autophosphorylated as described above.
-
Phosphotransfer Initiation: Purified VanR is added to the reaction mixture containing P-VanS.
-
Quenching: The reaction is stopped at different time points.
-
Analysis: The reaction products are separated by SDS-PAGE. The transfer of the radiolabel from VanS to VanR is monitored by autoradiography. For non-radioactive methods, the phosphorylation of VanR can be detected by specific antibodies or by using Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins.[18]
Conclusion and Future Directions
The VanS protein is a critical component of the vancomycin resistance machinery in enterococci. Its discovery and subsequent characterization have provided invaluable insights into the molecular mechanisms of antibiotic resistance. The detailed understanding of its signaling pathway, structure, and enzymatic activity opens avenues for the development of novel therapeutic strategies aimed at inhibiting its function. Future research will likely focus on high-resolution structural determination of the full-length VanS protein in complex with vancomycin and VanR, which will be instrumental in the rational design of specific inhibitors. Furthermore, exploring the diversity of VanS signaling in different clinical isolates will be crucial for developing broad-spectrum anti-resistance agents. The continued investigation of VanS and the VanRS system is paramount in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid detection of Staphylococcus aureus strains with reduced susceptibility to vancomycin by isothermal microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 18. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
VanS protein structure and domains
An In-depth Technical Guide to the VanS Protein: Structure, Domains, and Function
Introduction
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to global public health, neutralizing one of the last-resort antibiotics for treating serious Gram-positive infections.[1] Resistance is primarily mediated by the VanRS two-component system (TCS), a sophisticated signal transduction pathway that detects the presence of vancomycin (B549263) and initiates a defensive response.[2][3] At the heart of this system is the VanS protein, a transmembrane sensor histidine kinase.[1][4] Upon sensing an activating signal related to vancomycin, VanS undergoes autophosphorylation and subsequently transfers the phosphoryl group to its cognate response regulator, VanR.[5][6] Activated VanR then functions as a transcription factor, upregulating the expression of genes in the van operon that remodel the cell wall structure to prevent vancomycin binding.[2][7] In the absence of the antibiotic, VanS exhibits phosphatase activity, dephosphorylating VanR to switch the resistance pathway off.[2][8] Understanding the intricate structure and function of VanS is paramount for the development of novel therapeutics aimed at resensitizing VRE to vancomycin.
VanS Protein Architecture and Domains
VanS is a Class-I membrane-bound homodimeric histidine kinase.[2] Its structure is organized into several distinct domains that collectively participate in signal sensing, transduction, and catalysis.[1][9][10] While full-length structures of VanS from VRE remain to be elucidated, its domain architecture can be inferred from extensive biochemical studies and homology with other known histidine kinases.[2][9]
The canonical domain organization of VanS is as follows:
-
Periplasmic Sensor Domain: This N-terminal domain is located in the periplasmic space, flanked by two transmembrane helices.[1][10] It is the primary site for detecting the external stimulus. The size of this domain is a key variable among different VanS orthologs. For instance, VanSB possesses a large periplasmic domain of approximately 103 amino acids predicted to form a PAS-like fold, a common ligand-binding structure.[2][8] In contrast, other VanS proteins like VanSA have much shorter periplasmic domains (<50 amino acids), leading to hypotheses that they may sense signals within the membrane.[2]
-
Transmembrane (TM) Domain: Comprising two transmembrane helices, this domain anchors the protein in the cytoplasmic membrane and is crucial for transducing the signal from the periplasmic sensor to the cytoplasmic catalytic domains.[1][2][9]
-
HAMP Domain / Linker Region: Located on the cytoplasmic side of the membrane, this domain connects the second transmembrane helix to the catalytic core.[1][9] The HAMP domain is a common signaling module that propagates conformational changes from the sensor domain to the output domains.[2]
-
Dimerization and Histidine Phosphotransfer (DHp) Domain: This cytoplasmic domain is responsible for the dimerization of VanS monomers and contains the conserved histidine residue (e.g., H233 in VanSB) that serves as the site of autophosphorylation.[1][8][11]
-
Catalytic and ATP-binding (CA) Domain: This C-terminal domain binds ATP and catalyzes the transfer of its γ-phosphate to the conserved histidine in the DHp domain.[1][11] The CA domains of VanSA and VanSC adopt a canonical Bergerat fold, which is characteristic of the GHKL superfamily of nucleotide-binding proteins.[1][3][10] This domain contains several conserved motifs, including the N-box, G1-box, F-box, and G2-box, which are essential for nucleotide positioning and catalysis.[1]
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 8. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
VanS Protein: Genetic Regulation and Expression
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the VanS protein, a critical sensor histidine kinase in the VanRS two-component system that governs vancomycin (B549263) resistance in Gram-positive bacteria, particularly enterococci. This document details the genetic regulation, expression, and biochemical function of VanS, offering a comprehensive resource for researchers in microbiology, infectious diseases, and antimicrobial drug development.
Introduction to the VanRS Two-Component System
Vancomycin resistance in enterococci is a significant clinical challenge. The most common forms of acquired resistance are mediated by the vanA and vanB operons. The expression of these operons is tightly controlled by a two-component system (TCS) consisting of the sensor histidine kinase, VanS, and the response regulator, VanR.[1][2][3]
-
VanS: A transmembrane sensor histidine kinase that detects the presence of glycopeptide antibiotics like vancomycin in the extracellular environment.[1][3][4]
-
VanR: A cytoplasmic response regulator that, upon activation by VanS, functions as a transcriptional activator for the resistance genes.[1][3][4]
In the absence of vancomycin, VanS exhibits phosphatase activity, keeping VanR in an inactive, dephosphorylated state.[5][6][7] Upon sensing vancomycin, VanS undergoes a conformational change that inhibits its phosphatase activity and stimulates its autokinase activity. VanS autophosphorylates a conserved histidine residue using ATP. This phosphoryl group is then transferred to a conserved aspartate residue on VanR.[4][5] Phosphorylated VanR (VanR-P) then dimerizes and binds to specific promoter regions within the van operon, initiating the transcription of genes required for resistance.[4][8][9] These genes encode enzymes that modify the peptidoglycan synthesis pathway, replacing the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lac or D-Ala-D-Ser, which have a significantly lower affinity for vancomycin.[1]
Genetic Organization and Regulation
The vanS and vanR genes are typically located upstream of the resistance genes they regulate (e.g., vanH, vanA, vanX).[9][10] The entire system, including the regulatory and resistance genes, is often located on mobile genetic elements such as transposons (e.g., Tn1546), facilitating its spread.[9][10]
Expression is controlled by two primary promoters:
-
PH: Controls the transcription of the resistance genes (vanHAX operon).[2][9]
-
PR: Controls the transcription of the regulatory genes (vanRS operon).[2][9]
Binding of VanR-P to these promoters activates transcription. Notably, the activation of the PR promoter creates a positive feedback loop, leading to the increased synthesis of both VanR and VanS, thus amplifying the response to the antibiotic stimulus.[2][7]
Quantitative Analysis of VanS and VanR Function
The biochemical activities of the VanRS system have been quantified through various in vitro studies. These data are crucial for understanding the system's dynamics and for the development of potential inhibitors.
Binding Affinities
| Molecule 1 | Molecule 2 | Parameter | Value | Organism/Type | Reference |
| VanSA (CA Domain) | ATP | KD | 2.0 ± 0.5 mM | VanA-type VRE | [1] |
| VanSC (CA Domain) | ATP | KD | 1.1 ± 0.2 mM | VanC-type VRE | [1] |
| VanSB (Sensor Domain) | Vancomycin | KD | ~20 µM | VanB-type VRE | [8] |
| Phospho-VanR | vanH Promoter DNA | EC50 | ~40 nM | Enterococcus faecium | |
| VanR | Free VanS | KD | 30 nM | Enterococcus faecium | [11] |
CA: Catalytic and ATP-binding domain. KD: Dissociation constant (a lower value indicates higher affinity). EC50: Half-maximal effective concentration.
Kinetic Parameters
| Reaction | Parameter | Value | Conditions | Organism/Type | Reference |
| MBP-VanS Autophosphorylation | Rate | 0.17 min-1 | ATP-dependent | Enterococcus faecium | [6] |
| P-VanS to VanR Phosphotransfer | kxfer | 96 min-1 | In vitro assay | Enterococcus faecium | [11][12] |
| P-VanS to VanR Phosphotransfer | KM for VanR | 3 µM | In vitro assay | Enterococcus faecium | [11][12] |
| Phospho-VanR Hydrolysis | t1/2 | 10-12 hours | Enterococcus faecium | [6] |
kxfer: Pseudo-first-order rate constant for phosphotransfer. KM: Michaelis constant (substrate concentration at half-maximal velocity). t1/2: Half-life.
Signaling Pathway and Experimental Workflow Visualizations
VanRS Signaling Pathway
The following diagram illustrates the activation cascade of the VanRS two-component system in the presence of vancomycin.
Experimental Workflow: In Vitro Phosphotransfer Assay
This diagram outlines a typical workflow for an in vitro assay to measure the transfer of a phosphoryl group from VanS to VanR using radiolabeled ATP.
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to study the VanRS system. These protocols are synthesized from multiple published research articles.
Recombinant Expression and Purification of VanS (Cytosolic Domain) and VanR
This protocol describes the expression of His-tagged or MBP-tagged proteins in E. coli and subsequent purification.
5.1.1 Cloning and Transformation
-
Amplify the coding sequences for the VanS cytosolic domain (VanS-CD) and full-length VanR from enterococcal genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and a suitable expression vector (e.g., pET-28a for His-tag, pMAL for MBP-tag) with the corresponding restriction enzymes.
-
Ligate the digested insert and vector using T4 DNA ligase.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
5.1.2 Protein Expression
-
Inoculate 10 mL of LB medium (with antibiotic) with a single colony of the expression strain and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking to an OD600 of 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3-1.0 mM.
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).
5.1.3 Protein Purification (His-tag)
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with several column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analyze fractions by SDS-PAGE for purity.
-
Pool pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
In Vitro Autophosphorylation and Phosphotransfer Assay
This protocol uses [γ-32P]ATP to monitor the phosphorylation of VanS and the subsequent transfer to VanR.[3]
5.2.1 Autophosphorylation
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Purified VanS-CD (1-5 µM)
-
Phosphorylation Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
[γ-32P]ATP (10 µCi) and cold ATP (to 1 mM final concentration)
-
-
Incubate the reaction at room temperature for 1 hour to allow for VanS autophosphorylation.[3]
5.2.2 Phosphotransfer
-
Initiate the phosphotransfer reaction by adding purified VanR (e.g., 10-20 µM) to the autophosphorylation mixture.[3]
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), remove an aliquot of the reaction.
-
Immediately stop the reaction by mixing the aliquot with an equal volume of 2x SDS-PAGE loading buffer.[3]
-
Separate the proteins on a 12-15% SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor imaging screen or X-ray film to visualize the radiolabeled proteins.
-
Quantify the band intensities for 32P-VanS and 32P-VanR to determine the rate of phosphotransfer.
Electrophoretic Mobility Shift Assay (EMSA) for VanR-DNA Binding
This assay is used to detect the binding of phosphorylated VanR to its target promoter DNA.
5.3.1 Probe Preparation
-
Synthesize or PCR-amplify a DNA fragment (100-300 bp) corresponding to the target promoter region (e.g., PH).
-
Label the 5' end of the DNA probe with [γ-32P]ATP using T4 polynucleotide kinase or use a non-radioactive label like a fluorescent dye.
-
Purify the labeled probe to remove unincorporated nucleotides.
5.3.2 VanR Phosphorylation
-
Phosphorylate VanR in vitro using a small, stable phosphodonor like acetyl phosphate (B84403).
-
Incubate purified VanR (1-5 µM) with 50 mM acetyl phosphate in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.0, 10 mM MgCl2) for 1 hour at 30°C.
5.3.3 Binding Reaction and Electrophoresis
-
Prepare the binding reactions in a final volume of 20 µL:
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Labeled DNA probe (~1 nM)
-
Non-specific competitor DNA (e.g., poly(dI-dC), 1 µg)
-
Increasing concentrations of phosphorylated VanR (e.g., 0-500 nM)
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add 2 µL of 10x loading dye (without SDS).
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 5-6% gel in 0.5x TBE buffer).
-
Run the gel at a low voltage (e.g., 100-150V) at 4°C to prevent dissociation of the complex.
-
Dry the gel (if radioactive) and visualize the bands by autoradiography or fluorescence imaging. A "shifted" band represents the VanR-DNA complex.
Conclusion
The VanS protein is a sophisticated molecular sensor that plays a pivotal role in the regulation of vancomycin resistance. A thorough understanding of its genetic regulation, expression, and enzymatic function is paramount for the development of novel therapeutic strategies aimed at combating resistant enterococcal infections. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of study. By providing standardized methods and key biochemical parameters, this document aims to facilitate further research into VanS inhibitors and the broader mechanisms of antibiotic resistance.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
VanS Homologs in Different Bacterial Species: A Technical Guide to the Core of Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263), a glycopeptide antibiotic, has long been a crucial weapon in the fight against serious Gram-positive bacterial infections. However, the emergence and spread of vancomycin resistance pose a significant threat to public health. At the heart of this resistance mechanism lies the VanRS two-component system, a sophisticated signaling pathway that allows bacteria to detect the presence of vancomycin and initiate a defensive response. This technical guide provides an in-depth exploration of VanS, the sensor histidine kinase component of this system, and its homologs across various bacterial species.
VanS is a transmembrane protein that acts as the primary sensor of vancomycin or its effects on cell wall synthesis.[1][2] Upon detection of the antibiotic, VanS undergoes autophosphorylation.[3][4] This phosphoryl group is then transferred to its cognate response regulator, VanR.[3][4] Phosphorylated VanR (VanR~P) functions as a transcriptional activator, binding to specific promoter regions in the bacterial DNA to upregulate the expression of a cascade of genes responsible for vancomycin resistance.[3][5] These genes encode enzymes that modify the terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, structures to which vancomycin binds with significantly lower affinity, thereby rendering the antibiotic ineffective.[1][6]
This guide will delve into the quantitative aspects of VanS-mediated resistance, provide detailed experimental protocols for studying this critical protein, and visualize the intricate signaling pathways and experimental workflows involved. Understanding the nuances of VanS homologs is paramount for the development of novel therapeutic strategies aimed at combating vancomycin-resistant pathogens.
Data Presentation
Table 1: Vancomycin Minimum Inhibitory Concentration (MIC) for Different Van Phenotypes in Enterococcus species
| Van Phenotype | Genotype | Inducing Agent | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Bacterial Species Commonly Found In |
| VanA | vanA | Vancomycin, Teicoplanin | 64 to >1000 | 16 to 512 | Enterococcus faecium, Enterococcus faecalis |
| VanB | vanB | Vancomycin | 4 to >1000 | ≤1 | Enterococcus faecium, Enterococcus faecalis |
| VanD | vanD | Constitutive | 64 to 128 | 8 to 16 | Enterococcus faecium |
Data compiled from multiple sources providing ranges of observed MICs.[4][7][8]
Table 2: Vancomycin Minimum Inhibitory Concentration (MIC) for VanG Phenotype in Clostridium difficile
| Van Phenotype | Genotype | Inducing Agent | Vancomycin MIC (µg/mL) | Bacterial Species |
| VanG | vanG | Vancomycin | 0.5 to 16 | Clostridium difficile |
Data compiled from studies on clinical and laboratory-evolved strains.[6][9][10][11]
Table 3: Kinetic Parameters of VanS from Enterococcus faecium
| Substrate | KM (µM) | kcat/KM (M-1s-1) |
| VanR | 3 | 5.3 x 105 |
| PhoB | 100 | 33 |
| ATP | Low millimolar range (weak affinity) | Not determined |
Kinetic parameters for phosphotransfer from P-VanS. ATP binding affinity was determined for the catalytic and ATP-binding (CA) domains of VanS from VanA and VanC type VRE.[12]
Experimental Protocols
VanS Autophosphorylation Assay
This protocol is designed to assess the in vitro autophosphorylation activity of purified VanS protein.
Materials:
-
Purified VanS protein
-
[γ-32P]ATP or ATPγS
-
Autophosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Stop solution (e.g., 4X Laemmli sample buffer with 100 mM EDTA)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the purified VanS protein (e.g., 4 µM) in autophosphorylation buffer.[2]
-
Incubate the reaction mixture at the desired temperature (e.g., 22°C or 37°C) for a short period (e.g., 20 minutes) to allow the protein to equilibrate.[2]
-
Initiate the autophosphorylation reaction by adding [γ-32P]ATP to a final concentration of approximately 50 µM.[2] For non-radioactive assays, ATPγS can be used, followed by detection with an antibody that recognizes thiophosphorylation.[13][14]
-
Incubate the reaction for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding an equal volume of stop solution.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated VanS by phosphorimaging or autoradiography. The intensity of the band corresponding to VanS will indicate the level of autophosphorylation.[2]
Electrophoretic Mobility Shift Assay (EMSA) for VanR-DNA Binding
This protocol is used to qualitatively and quantitatively assess the binding of the response regulator VanR to its target DNA promoter region.
Materials:
-
Purified VanR protein
-
DNA probe corresponding to the VanR binding site (e.g., PvanH promoter), labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel electrophoresis (PAGE) apparatus and reagents.
-
Detection system appropriate for the DNA label (e.g., phosphorimager, chemiluminescence imager, or fluorescence scanner).
Procedure:
-
Prepare binding reactions by combining the labeled DNA probe (at a constant, low concentration, e.g., 1 nM) with increasing concentrations of purified VanR protein in the binding buffer.
-
Include a reaction with no VanR protein as a negative control.
-
Add a non-specific competitor DNA to each reaction to minimize non-specific binding.
-
Incubate the reactions at room temperature or 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 20-30 minutes).
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualize the DNA bands using the appropriate detection system. A shift in the mobility of the labeled DNA probe indicates the formation of a VanR-DNA complex. The intensity of the shifted band relative to the free probe can be used to determine binding affinity.[15][16]
DNase I Footprinting Assay
This protocol is employed to precisely map the binding site of VanR on a DNA fragment.
Materials:
-
Purified VanR protein
-
A DNA fragment containing the putative VanR binding site, end-labeled on one strand with 32P.
-
DNase I.
-
DNase I dilution buffer (e.g., 10 mM Tris-HCl pH 8.0).
-
Binding buffer (as for EMSA).
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml salmon sperm DNA).[7]
-
Denaturing polyacrylamide sequencing gel apparatus and reagents.
-
Autoradiography film or phosphorimager.
Procedure:
-
Prepare binding reactions by incubating the end-labeled DNA probe with and without the VanR protein in binding buffer.[17]
-
Allow the binding to reach equilibrium (e.g., 30-45 minutes at room temperature).[17]
-
Add a pre-determined, limiting amount of DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).[7][18]
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.[17][18]
-
Stop the reaction by adding the DNase I stop solution.[7]
-
Purify the DNA fragments by phenol:chloroform extraction and ethanol (B145695) precipitation.[7]
-
Resuspend the DNA in a formamide-containing loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography. The region where VanR is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane without VanR.[19][20]
Mandatory Visualization
Caption: The VanRS two-component signaling pathway for vancomycin resistance.
Caption: Experimental workflow for the VanS autophosphorylation assay.
Caption: Logical relationship of components and outcomes in an EMSA experiment.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin-resistant vanB-type Enterococcus faecium isolates expressing varying levels of vancomycin resistance and being highly prevalent among neonatal patients in a single ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Specific Ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. journals.asm.org [journals.asm.org]
- 9. Reference Susceptibility Testing and Genomic Surveillance of Clostridioides difficile, United States, 2012–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 18. oncology.wisc.edu [oncology.wisc.edu]
- 19. mybiosource.com [mybiosource.com]
- 20. med.upenn.edu [med.upenn.edu]
The Evolution of the VanS/VanR System: A Two-Component Sentinel Against Glycopeptide Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a paramount challenge to global health. Among the most critical of these threats are vancomycin-resistant enterococci (VRE), which have acquired sophisticated mechanisms to evade the action of glycopeptide antibiotics, drugs often reserved as a last line of defense. At the heart of this resistance lies the VanS/VanR two-component system, a molecular switch that senses the presence of vancomycin (B549263) and initiates a coordinated genetic response to remodel the bacterial cell wall. This technical guide provides a comprehensive overview of the VanS/VanR system, with a focus on its evolutionary origins, intricate signaling mechanisms, and the experimental methodologies used to dissect its function.
Core Components and Mechanism of Action
The VanS/VanR system is a classic two-component regulatory system (TCS), a widespread signal transduction paradigm in bacteria. It consists of two primary proteins: the membrane-bound sensor histidine kinase, VanS, and the cytoplasmic response regulator, VanR.[1][2]
VanS: The Perceptive Sensor
VanS is a transmembrane protein that acts as the sentinel for extracellular glycopeptide antibiotics.[3] Its architecture consists of a periplasmic sensor domain, which is responsible for detecting the antibiotic, and a cytoplasmic enzymatic core. This core contains a dimerization and histidine phosphotransfer (DHp) domain and a catalytic and ATP-binding (CA) domain.[4]
VanR: The Executive Regulator
VanR is a cytoplasmic protein that functions as a transcriptional activator.[3] It is composed of a receiver (REC) domain, which accepts a phosphoryl group from VanS, and a DNA-binding domain (DBD) that recognizes and binds to specific promoter sequences in the bacterial DNA.[5]
The Signaling Cascade: From Detection to Defense
The VanS/VanR signaling pathway is a tightly regulated phosphorelay cascade initiated by the presence of vancomycin.
-
Signal Perception and Autophosphorylation: In the presence of vancomycin, the periplasmic domain of VanS undergoes a conformational change. This change triggers the autophosphorylation of a conserved histidine residue within the DHp domain, utilizing ATP as the phosphate (B84403) donor.[4][6] In the absence of the antibiotic, VanS exhibits phosphatase activity, keeping the signaling pathway in an "off" state.[6]
-
Phosphotransfer: The phosphoryl group from the activated VanS is then transferred to a conserved aspartate residue in the receiver domain of VanR.[2]
-
Transcriptional Activation: Phosphorylation of VanR induces a conformational change that activates its DNA-binding domain. The activated VanR then dimerizes and binds to specific promoter regions, known as van boxes, located upstream of the van resistance genes.[5][7] This binding event recruits RNA polymerase, initiating the transcription of the genes required for vancomycin resistance.
Genetic Organization: The van Operon
The genes regulated by the VanS/VanR system are typically organized into an operon structure. The core components of the vanA operon, the most well-characterized vancomycin resistance determinant, include:
-
vanR and vanS : The regulatory genes encoding the two-component system itself.
-
vanH : Encodes a D-lactate dehydrogenase, which converts pyruvate (B1213749) to D-lactate.
-
vanA : Encodes a D-alanine:D-lactate ligase, which synthesizes the D-Ala-D-Lac depsipeptide. This modified precursor has a significantly lower binding affinity for vancomycin compared to the native D-Ala-D-Ala dipeptide.
-
vanX : Encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall.
-
vanY and vanZ : Accessory genes that can contribute to higher levels of resistance.
Visualizing the Molecular Logic
To better understand the intricate relationships within the VanS/VanR system, the following diagrams, generated using the DOT language, illustrate the key pathways and structures.
Caption: The VanS/VanR signaling cascade from vancomycin detection to resistance gene expression.
Caption: The arrangement of regulatory and resistance genes within the vanA operon.
Evolution of the VanS/VanR System: From Producer to Pathogen
The evolutionary trajectory of the VanS/VanR system is a compelling example of how antibiotic resistance determinants can emerge and disseminate. The prevailing hypothesis posits that the van gene clusters originated in the very organisms that produce glycopeptide antibiotics, the soil-dwelling actinomycetes.[8][9][10] These producer organisms required a self-protection mechanism to avoid suicide, and the VanS/VanR system, coupled with the cell wall remodeling enzymes, provided this defense.
Phylogenetic analyses of VanS and VanR protein sequences, as well as the van resistance genes, support this theory.[11][12] The genes found in clinical isolates of VRE show significant sequence similarity to those found in glycopeptide-producing actinomycetes.[13]
The transfer of these resistance determinants from their ancestral hosts to clinically relevant bacteria is thought to have occurred through horizontal gene transfer (HGT).[14][15] Mobile genetic elements, such as transposons (e.g., Tn1546) and plasmids, have played a crucial role in capturing and mobilizing the van operons, facilitating their spread across different bacterial species and genera.[16][17] The selective pressure exerted by the widespread use of vancomycin in clinical and agricultural settings has undoubtedly driven the selection and proliferation of bacteria that have acquired these resistance cassettes.
Quantitative Insights into VanS/VanR Function
A quantitative understanding of the molecular interactions and enzymatic activities within the VanS/VanR system is essential for the development of targeted inhibitors. The following tables summarize key quantitative data reported in the literature.
Table 1: Binding Affinities
| Interacting Molecules | Method | Dissociation Constant (Kd) / Michaelis Constant (KM) | Reference(s) |
| Vancomycin - VanSB (periplasmic domain) | Isothermal Titration Calorimetry | ~20 µM | [3] |
| VanR - VanS | Co-immunoprecipitation | 30 nM | [1][18] |
| Phospho-VanR - vanH promoter DNA | Electrophoretic Mobility Shift Assay (EMSA) | EC50 of 40 nM | [7] |
| VanS - VanR (for phosphotransfer) | In vitro kinase assay | KM of 3 µM | [1][18] |
Table 2: Phosphorylation and Phosphotransfer Rates
| Reaction | Enzyme | Rate Constant | Reference(s) |
| VanS autophosphorylation | MBP-VanS fusion protein | 0.17 min-1 | [2] |
| Phosphotransfer from P-VanS to VanR | VanS and VanR | kxfer of 96 min-1 | [1][18] |
Experimental Protocols for Studying the VanS/VanR System
The elucidation of the VanS/VanR mechanism has been made possible through a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.
In Vitro VanS Autophosphorylation Assay
This assay measures the ability of VanS to autophosphorylate in the presence of ATP.
Caption: A step-by-step workflow for the in vitro VanS autophosphorylation assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified VanS protein (final concentration ~1-5 µM) with kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of ~50 µM.
-
Incubation: Incubate the reaction mixture at 37°C. For a time-course experiment, remove aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Electrophoresis: Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated VanS.
Electrophoretic Mobility Shift Assay (EMSA) for VanR-DNA Binding
EMSA is used to detect the direct binding of phosphorylated VanR to its target DNA promoter region.[19][20][21]
Methodology:
-
Probe Preparation: A DNA fragment containing the vanH promoter region is end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., ³²P).
-
VanR Phosphorylation: Incubate purified VanR protein with a phosphate donor (e.g., acetyl phosphate or pre-phosphorylated VanS) to generate phosphorylated VanR (VanR~P).
-
Binding Reaction: In a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), combine the labeled DNA probe, VanR~P, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Incubation: Allow the binding reaction to incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detection: Visualize the DNA bands. A "shifted" band, migrating slower than the free probe, indicates the formation of a VanR~P-DNA complex.
In Vivo Reporter Gene Assay for VanR Activity
This assay measures the transcriptional activation of a van promoter by VanR in a heterologous host like E. coli.
Methodology:
-
Strain Construction:
-
Construct a reporter plasmid containing the vanH promoter fused to a reporter gene, such as lacZ (encoding β-galactosidase).
-
Construct an expression plasmid containing the vanR and vanS genes under the control of an inducible promoter (e.g., the arabinose-inducible PBAD promoter).
-
Transform an appropriate E. coli strain with both plasmids.
-
-
Induction:
-
Grow the bacterial culture to mid-log phase.
-
Induce the expression of VanR and VanS by adding the appropriate inducer (e.g., L-arabinose).
-
Expose the cells to vancomycin to activate the VanS/VanR system.
-
-
β-Galactosidase Assay:
-
Lyse the cells and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
The amount of color produced is proportional to the level of lacZ expression, which reflects the transcriptional activity of the vanH promoter and thus the activity of VanR.
-
Conclusion and Future Directions
The VanS/VanR two-component system represents a fascinating and clinically significant example of bacterial adaptation. Its evolution from a self-protection mechanism in antibiotic producers to a key resistance determinant in human pathogens highlights the remarkable plasticity of bacterial genomes. A thorough understanding of its structure, function, and evolution is paramount for the development of novel therapeutic strategies to combat vancomycin resistance.
Future research should focus on:
-
High-resolution structural studies of the full-length VanS protein in its active and inactive conformations to elucidate the precise mechanism of vancomycin sensing and signal transduction.
-
The development of potent and specific inhibitors that target key steps in the VanS/VanR signaling cascade, such as VanS autophosphorylation, phosphotransfer to VanR, or VanR-DNA binding.
-
Continued surveillance and phylogenetic analysis of van gene clusters in both clinical and environmental isolates to monitor the evolution and spread of new resistance determinants.
By unraveling the complexities of the VanS/VanR system, the scientific community can pave the way for the development of innovative approaches to overcome vancomycin resistance and preserve the efficacy of this critically important class of antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 5. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the DNA-binding site for the phosphorylated VanR protein required for vancomycin resistance in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes [frontiersin.org]
- 9. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Old and New Glycopeptide Antibiotics: Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phylogenetic Analysis of the Genes in D-Ala-D-Lactate Synthesizing Glycopeptide Resistance Operons: The Different Origins of Functional and Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Horizontal Gene Transfer and the Genomics of Enterococcal Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Silenced vanA Gene Cluster on a Transferable Plasmid Caused an Outbreak of Vancomycin-Variable Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycopeptide Resistance vanA Operons in Paenibacillus Strains Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 21. benchchem.com [benchchem.com]
VanS Protein Signaling Cascade Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the VanS protein signaling cascade, a critical two-component system responsible for vancomycin (B549263) resistance in various bacteria, notably vancomycin-resistant enterococci (VRE). This document details the molecular mechanisms of signal transduction, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.
Introduction to the VanS-VanR Two-Component System
Vancomycin resistance is a significant public health threat, and its molecular underpinnings are of paramount interest to the scientific and medical communities. The VanS-VanR two-component system is central to this resistance mechanism. It is composed of two key proteins:
-
VanS: A transmembrane sensor histidine kinase that detects the presence of glycopeptide antibiotics like vancomycin.[1][2][3][4]
-
VanR: A cytoplasmic response regulator that, upon activation, functions as a transcription factor.[1][5][6]
In the absence of vancomycin, the VanS protein exhibits phosphatase activity, keeping the VanR protein in an inactive, dephosphorylated state.[2][4][7] Upon sensing vancomycin, VanS undergoes a conformational change that switches its activity from a phosphatase to a kinase.[8][9] This initiates a signaling cascade that ultimately leads to the expression of genes conferring vancomycin resistance.[1][7][8]
The Signaling Cascade: A Step-by-Step Mechanism
The activation of the VanS signaling cascade can be broken down into the following key steps:
-
Ligand Sensing: The periplasmic sensor domain of VanS detects the presence of vancomycin.[1][10] For some VanS variants, such as VanS_B, this involves direct binding of vancomycin to the sensor domain.[1][10] Other models suggest that VanS may recognize a complex of vancomycin bound to the D-Ala-D-Ala termini of peptidoglycan precursors.[9][11]
-
Autophosphorylation: Ligand binding triggers a conformational change in VanS, activating its kinase activity. This leads to the autophosphorylation of a conserved histidine residue within the cytoplasmic domain of VanS, utilizing ATP as the phosphate (B84403) donor.[2][3][8]
-
Phosphotransfer: The phosphoryl group from the activated VanS is then transferred to a conserved aspartate residue on the receiver domain of the VanR protein.[2][3][8]
-
VanR Activation and Dimerization: Phosphorylation of VanR induces a conformational change, leading to its activation.[5][12] This activation promotes the dimerization of VanR.[1][5]
-
Transcriptional Activation: The activated VanR dimer binds to specific promoter regions (the van boxes) in the DNA, upstream of the vanHAX operon.[8][13] This binding event initiates the transcription of the resistance genes.
-
Expression of Resistance Genes: The vanHAX operon encodes for enzymes that modify the peptidoglycan synthesis pathway. Specifically, they lead to the production of peptidoglycan precursors with a terminal D-Ala-D-Lactate instead of the usual D-Ala-D-Ala. This altered precursor has a significantly lower affinity for vancomycin, thus rendering the antibiotic ineffective.[7][13]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the VanS-VanR signaling cascade.
| Parameter | Value | Organism/VanS Type | Reference |
| Vancomycin Binding Affinity (KD) | ~ 20 µM | Enterococcus (VanS_B) | [1] |
| ATP Binding Affinity (KD) | Low millimolar range | Enterococcus (VanS_A and VanS_C) | [3][14] |
| VanS Autophosphorylation Rate | 0.17 min-1 | Enterococcus faecium (MBP-VanS fusion) | [15] |
| Phospho-VanR Half-life | 10-12 hours | Enterococcus faecium | [15] |
| Inhibitor | Target | Effect | IC50/EC50 | Reference |
| Inhibitor A (LY-266,400) | VanR | Attenuates phosphoryl transfer from VanS~P to VanR | ED50: 70 µg/ml (0.35 mM) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the VanS-VanR signaling cascade.
VanS Autophosphorylation Assay
This assay measures the ability of VanS to phosphorylate itself in the presence of ATP.
Materials:
-
Purified VanS protein (full-length or cytosolic domain)
-
Autophosphorylation buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2
-
[γ-32P]ATP or ATPγS
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blot apparatus (if using ATPγS and a thiophosphate-specific antibody)
Protocol:
-
Prepare a reaction mixture containing the purified VanS protein in the autophosphorylation buffer.
-
Initiate the reaction by adding [γ-32P]ATP (to a final concentration of ~1-10 µM, with a specific activity of >3000 Ci/mmol) or ATPγS (to a final concentration of 1 mM).
-
Incubate the reaction at room temperature (25°C) or 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).[16][17]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For [γ-32P]ATP: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the phosphorylated VanS.
-
For ATPγS: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a thiophosphate ester-specific antibody, followed by a secondary antibody conjugated to HRP. Detect the signal using a chemiluminescent substrate.
Phosphotransfer Assay
This assay assesses the transfer of the phosphoryl group from phosphorylated VanS to VanR.
Materials:
-
Purified VanS and VanR proteins
-
Autophosphorylation buffer (as above)
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
First, perform the VanS autophosphorylation reaction with [γ-32P]ATP as described above for a sufficient time to generate phosphorylated VanS (VanS~P).
-
Initiate the phosphotransfer reaction by adding purified VanR protein to the reaction mixture containing VanS~P.
-
Incubate the reaction at room temperature for various time points.
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the screen using a phosphorimager. A decrease in the signal from VanS
P and a corresponding increase in a signal at the molecular weight of VanR (VanRP) indicates successful phosphotransfer.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of activated VanR to its target DNA promoter region.
Materials:
-
Purified VanR protein
-
A DNA probe (typically 50-200 bp) containing the van promoter sequence, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.
-
Binding buffer: e.g., 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Native polyacrylamide gel and electrophoresis apparatus
Protocol:
-
Phosphorylate VanR in vitro by incubating it with a phosphodonor like acetyl phosphate or with phosphorylated VanS.
-
Prepare binding reactions containing the labeled DNA probe, a constant amount of phosphorylated VanR, and varying amounts of unlabeled competitor DNA (for competition experiments) or increasing amounts of phosphorylated VanR in the binding buffer.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a low voltage in a cold room to prevent dissociation of the protein-DNA complexes.
-
Visualize the DNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of a VanR-DNA complex.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating How VanS Induces Vancomycin Resistance Genes: Vancomycin Sensing and Signal Transduction - Lina MacIunas [grantome.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Molecular Basis of VanS Ligand Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to global health. Resistance is primarily mediated by the VanRS two-component system, where the membrane-bound sensor histidine kinase VanS plays a pivotal role in detecting the presence of vancomycin (B549263) and initiating a signaling cascade that leads to antibiotic resistance. A thorough understanding of the molecular mechanisms underpinning VanS ligand recognition is crucial for the development of novel therapeutics to combat VRE. This technical guide provides an in-depth overview of the current knowledge on the molecular basis of VanS ligand recognition, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.
The VanRS Two-Component System: An Overview
The VanRS system is a paradigm of bacterial two-component signal transduction. It comprises the sensor kinase VanS and the response regulator VanR. VanS is a transmembrane protein with a periplasmic sensor domain, a transmembrane domain, a HAMP domain, a dimerization and histidine phosphotransfer (DHp) domain, and a catalytic ATP-binding (CA) domain[1][2]. In the presence of an activating signal, VanS autophosphorylates a conserved histidine residue within the DHp domain using ATP as a phosphate (B84403) donor. This phosphoryl group is then transferred to a conserved aspartate residue on the cognate response regulator, VanR[1][3][4]. Phosphorylated VanR (VanR~P) then acts as a transcriptional activator, binding to specific promoter regions to upregulate the expression of the van gene cluster, which is responsible for the synthesis of altered peptidoglycan precursors with reduced affinity for vancomycin[1][5].
Signaling Pathway of Vancomycin Resistance
The signaling cascade initiated by VanS activation is a tightly regulated process. In the absence of an inducer, VanS exhibits phosphatase activity, keeping VanR in a dephosphorylated, inactive state[6][7]. Upon ligand binding to the periplasmic sensor domain, a conformational change is transmitted through the transmembrane and HAMP domains to the cytoplasmic catalytic domains, switching the enzyme's activity from a phosphatase to a kinase[6][8].
The Enigmatic Ligand of VanS
A central question in the field is the precise identity of the activating ligand for VanS. Several hypotheses have been proposed:
-
Direct Vancomycin Binding: This model suggests that vancomycin itself is the direct ligand for the VanS sensor domain. Evidence for this comes from studies showing direct binding of vancomycin to the purified periplasmic domain of VanSB with a dissociation constant (KD) of approximately 20 µM[1][9]. Furthermore, vancomycin has been shown to stimulate the autophosphorylation activity of VanSB reconstituted into nanodiscs[1].
-
Indirect Sensing of Cell Wall Stress: An alternative model posits that VanS does not bind directly to vancomycin but instead senses the downstream consequences of vancomycin's action, such as the accumulation of peptidoglycan precursors (Lipid II) that are sequestered by the antibiotic[8].
-
Ternary Complex Formation: This hybrid model proposes that the activating signal is a ternary complex of VanS, vancomycin, and the D-Ala-D-Ala terminus of a peptidoglycan precursor[6]. In vivo studies in Streptomyces coelicolor support this model, suggesting that VanS activation requires the binding of vancomycin to D-Ala-D-Ala termini in the cell wall[6].
The prevailing evidence suggests that the nature of the activating ligand may vary between different VanS types (e.g., VanSA, VanSB)[1][8].
Quantitative Analysis of VanS Ligand and Substrate Interactions
The affinity of VanS for its ligands and substrates is a critical determinant of its function. Isothermal titration calorimetry (ITC) and other biophysical methods have been employed to quantify these interactions.
| VanS Type | Ligand/Substrate | Method | Dissociation Constant (KD) | Reference |
| VanSA (CA domain) | ATP | Not specified | Low millimolar range | [2] |
| VanSC (CA domain) | ATP | Not specified | Low millimolar range | [2] |
| VanSB (periplasmic domain) | Vancomycin | Not specified | ~20 µM | [1] |
| Vancomycin | Vancomycin (Dimerization) | Sedimentation Equilibrium | 25-75 µM | [10] |
Key Experimental Protocols
Expression and Purification of VanS Domains
The structural and functional characterization of VanS necessitates the production of pure, active protein. Both full-length VanS and its individual domains have been expressed and purified.
A. Expression and Purification of the Catalytic and ATP-Binding (CA) Domain:
-
Construct Preparation: The gene sequence encoding the VanS CA domain (e.g., residues 221-384 for VanSA) is cloned into an expression vector such as pETHSUL, which provides an N-terminal His6-tagged SUMO fusion protein for enhanced solubility and purification[2].
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, and protein expression is induced with IPTG (e.g., 0.5 mM) followed by overnight incubation at a reduced temperature (e.g., 18°C).
-
Cell Lysis and Initial Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP). Cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant containing the soluble His6-SUMO-VanS-CA is loaded onto a Ni-NTA affinity column.
-
Affinity Chromatography: The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The fusion protein is then eluted with a high concentration of imidazole (e.g., 300 mM).
-
Tag Cleavage and Further Purification: The His6-SUMO tag is cleaved by incubation with a specific protease (e.g., SUMO protease) during dialysis against a low-imidazole buffer. The cleaved tag and protease are removed by passing the sample back over the Ni-NTA column. The untagged VanS-CA domain is collected in the flow-through and further purified by size-exclusion chromatography.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of interaction between two molecules in solution.
Detailed Protocol for VanS Ligand Binding:
-
Sample Preparation:
-
Dialyze the purified VanS protein (e.g., periplasmic domain) and the ligand (e.g., vancomycin) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine the concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated stock solution for the ligand).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the injection parameters (e.g., a series of 1-2 µL injections with a spacing of 120-180 seconds to allow for thermal equilibration).
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine KD, n, and ΔH.
-
VanS Autophosphorylation Assay
This assay measures the ability of VanS to phosphorylate itself in the presence of ATP.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2)[3].
-
In a microcentrifuge tube, combine the purified VanS protein (e.g., 0.5 µg of a membrane preparation or a specific concentration of purified protein) with the reaction buffer[3].
-
If investigating the effect of a ligand, pre-incubate VanS with the ligand for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation and Quenching of the Reaction:
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP (e.g., 4 µCi) or a non-radioactive ATP analog like ATPγS[3][11].
-
Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a defined time course (e.g., 0, 5, 10, 20, 30 minutes)[3][12].
-
Quench the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and visualize the phosphorylated VanS band using a phosphorimager.
-
For non-radioactive assays using ATPγS, the thiophosphorylated protein can be detected by Western blotting using an antibody specific for the modified residue.
-
Quantify the band intensities to determine the rate and extent of autophosphorylation.
-
Logical Framework of VanS Activation and Resistance
The decision-making process of the VanS sensor kinase can be represented as a logical flow. The presence or absence of the specific ligand dictates the enzymatic output, which in turn controls the expression of resistance genes.
Conclusion and Future Directions
The molecular recognition of ligands by VanS is a complex and multifaceted process that is fundamental to the expression of vancomycin resistance. While significant progress has been made in elucidating the structure of VanS domains and identifying potential ligands, several key questions remain. The precise nature of the activating signal for all VanS types is yet to be definitively established. High-resolution structures of the full-length VanS in both the presence and absence of its ligand(s) are needed to fully understand the conformational changes that drive the switch between kinase and phosphatase activities. Continued research in this area, employing a combination of structural biology, biophysical techniques, and in vivo studies, will be essential for the rational design of novel inhibitors that can disrupt VanS signaling and restore the efficacy of vancomycin against resistant pathogens.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. Full hydrodynamic reversibility of the weak dimerization of vancomycin and elucidation of its interaction with VanS monomers at clinical concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
The Role of VanS as a Sentinel Kinase in Enterococcal Vancomycin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vancomycin-resistant enterococci (VRE) pose a significant threat to global public health. The emergence and spread of resistance to vancomycin (B549263), a last-resort antibiotic for treating serious Gram-positive infections, necessitates a deep understanding of the underlying molecular mechanisms to develop novel therapeutic strategies. At the heart of inducible vancomycin resistance lies the VanRS two-component system, where the membrane-associated sensor histidine kinase, VanS, plays a pivotal role. This technical guide provides an in-depth exploration of the VanS protein, detailing its structure, function, and critical role in the signal transduction cascade that leads to vancomycin resistance in enterococci. We present a synthesis of current knowledge, including quantitative data on its biochemical activities, detailed experimental methodologies for its study, and visual representations of the signaling pathways it governs.
Introduction: The VanRS Two-Component System
Enterococci, once considered low-virulence commensals, have emerged as formidable nosocomial pathogens, largely due to their intrinsic and acquired resistance to multiple antibiotics.[1][2] Vancomycin resistance is particularly concerning, with various phenotypes classified from VanA to VanG, differing in the level of resistance and the inducing agent.[1][3] The most clinically prevalent types, VanA and VanB, exhibit inducible high-level resistance.[3][4]
This inducible resistance is primarily governed by the VanRS two-component regulatory system.[5] This system comprises two key proteins:
-
VanS: A transmembrane sensor histidine kinase that detects the presence of vancomycin (or related glycopeptide antibiotics).[5]
-
VanR: A cytoplasmic response regulator that, upon activation by VanS, functions as a transcriptional activator.[5]
Together, VanS and VanR control the expression of a downstream operon, typically containing the vanH, vanA, and vanX genes.[6][7] These genes encode enzymes that reprogram the bacterial cell wall synthesis pathway. Specifically, they replace the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors with D-Alanine-D-Lactate (D-Ala-D-Lac).[5][7] This alteration reduces the binding affinity of vancomycin to its target by approximately 1,000-fold, rendering the antibiotic ineffective.[7][8]
The Architecture of VanS: A Multi-Domain Sensor
VanS is an integral membrane protein with a modular structure, characteristic of sensor histidine kinases. While a full-length crystal structure remains elusive, structural predictions and studies of its individual domains have provided significant insights into its architecture.[9][10] The protein is generally composed of four key domains:
-
Periplasmic Sensor Domain: Flanked by two transmembrane helices, this domain is responsible for detecting the external stimulus, which in the case of VanSB, has been shown to be direct binding to vancomycin.[9][11] The length and sequence of this domain can vary significantly among different VanS types, likely contributing to the differences in inducer specificity (e.g., vancomycin vs. teicoplanin).[12]
-
HAMP Domain: A membrane-proximal domain that is thought to be involved in transducing the signal from the sensor domain to the cytoplasmic catalytic domains.
-
Dimerization and Histidine Phosphotransfer (DHp) Domain: This cytoplasmic domain facilitates the dimerization of VanS monomers and contains the conserved histidine residue that undergoes autophosphorylation.[9]
-
Catalytic and ATP-Binding (CA) Domain: This C-terminal cytoplasmic domain binds ATP and catalyzes the transfer of the gamma-phosphate to the conserved histidine residue in the DHp domain.[9][13]
The VanS Signaling Cascade: From Sensing to Resistance
The activation of vancomycin resistance through the VanS-mediated signaling pathway is a tightly regulated process that can be dissected into several key steps:
3.1. Signal Perception: How VanS Senses Vancomycin
The precise mechanism of vancomycin sensing by VanS has been a subject of intense research. Two main hypotheses have been proposed:
-
Direct Sensing: VanS directly binds to vancomycin. Evidence for this model is strongest for VanSB, where direct binding of vancomycin to the periplasmic sensor domain has been demonstrated.[11][14]
-
Indirect Sensing: VanS detects a downstream consequence of vancomycin's activity, such as the accumulation of cell wall precursors or membrane stress.[15][16] This may be the mechanism for other VanS types, like VanSA, where direct binding has not been conclusively shown.[17]
3.2. Autophosphorylation and Phosphotransfer
Upon sensing vancomycin, VanS undergoes a conformational change that activates its kinase activity. This leads to the autophosphorylation of a conserved histidine residue within the DHp domain, utilizing ATP as the phosphate (B84403) donor.[13] The phosphorylated VanS (VanS~P) then serves as a phosphodonor for its cognate response regulator, VanR.[13][18][19] The phosphoryl group is transferred from the histidine residue of VanS to a conserved aspartate residue on VanR.[18][19]
3.3. Transcriptional Activation of Resistance Genes
Phosphorylated VanR (VanRP) undergoes a conformational change and dimerization, which enhances its affinity for specific DNA sequences known as Van boxes, located in the promoter regions of the van operons.[10][14] Binding of VanRP to these promoters activates the transcription of the vanHAX genes, and in some cases, the vanRS operon itself, creating a positive feedback loop.[11][20]
3.4. Bifunctional Nature of VanS: Kinase and Phosphatase Activities
In the absence of vancomycin, VanS exhibits phosphatase activity, actively dephosphorylating VanR~P.[5][12] This dual functionality ensures that the resistance genes are tightly repressed when the antibiotic is not present, preventing the fitness cost associated with their constitutive expression. The switch between kinase and phosphatase activity is a critical regulatory checkpoint in the induction of vancomycin resistance.[17][21]
Quantitative Insights into VanS Function
Quantitative biochemical and genetic studies have provided crucial data on the efficiency and regulation of the VanS signaling pathway.
| Parameter | VanS Type | Value | Experimental Context |
| ATP Binding Affinity (KD) | VanSA (CA domain) | Low millimolar range | Fluorescence-based competition assays.[5] |
| VanSC (CA domain) | Low millimolar range | Fluorescence-based competition assays.[5] | |
| Vancomycin Binding Affinity (KD) | VanSB (periplasmic domain) | ~20 µM | In vitro binding assays with reconstituted protein.[14] |
| Autophosphorylation Rate | MBP-VanS fusion | 0.17 min-1 | In vitro kinase assay with a fusion protein.[13] |
| Phosphotransfer to VanR (kxfer) | VanS | 96 min-1 | Rapid quench kinetics with purified proteins.[18][19] |
| VanR Affinity (KM) | VanS | 3 µM | In vitro phosphotransfer assay.[18][19] |
| VanR Binding to Free VanS (KD) | VanS | 30 nM | Modeled from inhibition patterns in phosphotransfer assays.[19] |
| vanHAX Gene Expression Induction | VanA-type | 310-fold increase | RT-qPCR analysis after exposure to 8 µg/ml vancomycin.[11] |
| vanRS Gene Expression Induction | VanA-type | 52-fold increase | RT-qPCR analysis after exposure to 8 µg/ml vancomycin.[11] |
Experimental Methodologies for Studying VanS
The study of VanS, a transmembrane protein, presents unique challenges. A variety of sophisticated biochemical and molecular biology techniques are employed to elucidate its structure and function.
5.1. Protein Expression and Purification
-
Construct Design: For soluble domains (e.g., CA domain), constructs are often designed for expression in E. coli. Full-length VanS, being a membrane protein, often requires expression systems that can handle membrane proteins, and may be expressed with affinity tags (e.g., His-tag) to facilitate purification.[9][13]
-
Expression: Plasmids encoding the VanS construct are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9][12]
-
Lysis and Solubilization: Cells are harvested and lysed by methods such as sonication. For full-length VanS, detergents (e.g., Triton X-100, dodecyl maltoside) are required to solubilize the protein from the cell membrane.[9][22]
-
Purification: Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step. This is often followed by size-exclusion chromatography to obtain a pure and homogenous protein preparation.[9][12]
5.2. In Vitro Kinase and Phosphatase Assays
-
Autophosphorylation Assay:
-
Purified VanS is incubated with [γ-32P]ATP or [γ-33P]ATP in a suitable kinase buffer.
-
The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
Phosphorylated VanS is visualized by autoradiography or phosphorimaging.[22]
-
-
Phosphotransfer Assay:
-
VanS is first autophosphorylated with [γ-32P]ATP.
-
Excess unlabeled ATP is added to quench further labeling of VanS.
-
Purified VanR is added to the reaction mixture.
-
Aliquots are taken at various time points and the reaction is stopped.
-
Samples are analyzed by SDS-PAGE and autoradiography to visualize the transfer of the radiolabel from VanS to VanR.[17]
-
-
Phosphatase Assay:
-
VanR is first phosphorylated using a suitable phosphodonor (e.g., acetyl phosphate or a constitutively active kinase).
-
Purified VanS is added to the phosphorylated VanR.
-
The dephosphorylation of VanR over time is monitored, often using Phos-tag SDS-PAGE, which separates phosphorylated and unphosphorylated forms of a protein.[17]
-
5.3. Reconstitution of VanS into Nanodiscs
To study the function of VanS in a more native-like membrane environment, it can be reconstituted into nanodiscs.
-
Preparation of Components: Purified VanS, membrane scaffold proteins (MSPs), and phospholipids (B1166683) (e.g., DMPC) are prepared.
-
Solubilization: The phospholipids are solubilized with a detergent like sodium cholate.
-
Assembly: VanS, MSPs, and solubilized phospholipids are mixed together.
-
Detergent Removal: The detergent is removed by the addition of adsorbent beads (e.g., Bio-Beads). This triggers the self-assembly of the components into nanodiscs, with VanS embedded in the lipid bilayer.
-
Purification: The reconstituted nanodiscs are purified from empty nanodiscs and other aggregates by size-exclusion chromatography.[3][15][21]
5.4. Analysis of van Gene Expression
-
RNA Extraction: Enterococcal cultures are grown with and without vancomycin. Total RNA is extracted from the cells at different time points.
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
The extracted RNA is reverse transcribed into cDNA.
-
The cDNA is used as a template for qPCR with primers specific for the van genes of interest (e.g., vanH, vanA, vanX, vanR, vanS).
-
The expression levels are normalized to a housekeeping gene (e.g., tufA).
-
The fold change in gene expression in the presence of vancomycin compared to the untreated control is calculated.[11][23]
-
5.5. Protein Crystallization
Determining the high-resolution three-dimensional structure of VanS or its domains is crucial for understanding its function and for structure-based drug design.
-
Crystallization Screening: Purified protein is mixed with a variety of crystallization screens containing different precipitants, buffers, and salts.
-
Vapor Diffusion: The hanging-drop or sitting-drop vapor diffusion methods are commonly used. A drop containing the protein and the crystallization solution is equilibrated against a larger reservoir of the same solution at a higher concentration. This slowly increases the protein and precipitant concentration in the drop, promoting crystal formation.[24][25]
-
X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern is collected and used to calculate the electron density map and build an atomic model of the protein.[26]
Visualizing the VanS-Mediated Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The VanS signaling cascade leading to vancomycin resistance.
Caption: Key experimental workflows for studying the VanS protein.
Conclusion and Future Directions
The VanS protein is a linchpin in the complex regulatory network that enables enterococci to evade the action of vancomycin. Its role as a sentinel, detecting the presence of the antibiotic and initiating a cascade of events leading to resistance, makes it an attractive target for the development of novel anti-resistance therapies. A thorough understanding of its structure, mechanism of activation, and interaction with its cognate response regulator, VanR, is paramount.
Future research should focus on:
-
Obtaining a high-resolution structure of full-length VanS: This would provide invaluable insights into the mechanism of signal transduction across the cell membrane.
-
Elucidating the precise molecular interactions between VanS and its various ligands: A detailed understanding of how different VanS types recognize their specific inducers could pave the way for the design of small molecule inhibitors that block this interaction.
-
Developing inhibitors of the VanS kinase or its interaction with VanR: Such compounds could act as "resistance breakers," restoring the efficacy of vancomycin against VRE.
By continuing to unravel the intricacies of the VanS protein, the scientific community can move closer to developing effective strategies to combat the growing threat of vancomycin-resistant enterococcal infections.
References
- 1. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Rapid Detection of Vancomycin-Resistance Gene from Enterococci by Loop-Mediated Isothermal Amplification [bslonline.org]
- 9. Protein Expression and Purification [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol - Protein expression and purification [depts.washington.edu]
- 13. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual [bio-protocol.org]
- 16. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. cube-biotech.com [cube-biotech.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Protein crystallization - Wikipedia [en.wikipedia.org]
- 25. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 26. pnas.org [pnas.org]
An In-depth Technical Guide to the Regulation of VanS Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health. Resistance is primarily mediated by the VanRS two-component system, where the sensor histidine kinase VanS plays a pivotal, dual role. In the absence of vancomycin (B549263), VanS functions as a phosphatase, suppressing the expression of resistance genes by dephosphorylating the response regulator VanR. The presence of vancomycin triggers a conformational switch, converting VanS into a kinase that activates VanR and initiates a transcriptional cascade leading to resistance. Understanding the regulation of VanS's phosphatase activity is therefore crucial for developing novel therapeutics to combat vancomycin resistance. This guide provides a detailed overview of the VanS regulatory mechanism, a summary of quantitative data on its molecular interactions, and comprehensive protocols for key experiments designed to probe its phosphatase function.
The VanS Kinase-Phosphatase Switch: A Gatekeeper of Resistance
The VanRS two-component system is a sophisticated molecular switch that allows bacteria to respond to the presence of glycopeptide antibiotics.[1][2] The central component, VanS, is a transmembrane sensor histidine kinase that modulates the phosphorylation state of its cognate response regulator, the transcription factor VanR.[3] The regulation of VanS activity is bifunctional:
-
Phosphatase Activity (Default State): In the absence of an antibiotic stimulus, VanS actively functions as a phosphatase. It catalyzes the dephosphorylation of any spontaneously phosphorylated VanR (VanR~P), thereby maintaining it in a transcriptionally inactive state and preventing the expression of the van resistance genes.[4][5] This basal phosphatase activity is crucial for preventing the fitness cost associated with the constitutive expression of resistance mechanisms.
-
Kinase Activity (Induced State): Upon sensing vancomycin, either through direct binding or by detecting its effects on cell wall synthesis, VanS undergoes a conformational change.[3][6] This switches its enzymatic activity from a phosphatase to an ATP-dependent kinase. VanS then autophosphorylates a conserved histidine residue and subsequently transfers the phosphoryl group to a specific aspartate residue on VanR.[4][7] Phosphorylated VanR (VanR~P) dimerizes, binds to promoter regions in the van gene cluster, and activates the transcription of genes required for vancomycin resistance.[8]
This tightly controlled switch ensures that the energetically expensive process of antibiotic resistance is only initiated when absolutely necessary.
Quantitative Analysis of VanS Interactions and Activity
Precise regulation of the VanRS system relies on a series of molecular interactions, each with a characteristic affinity. While detailed kinetic parameters for VanS phosphatase activity (e.g., Kcat, Km for VanR~P) are not extensively reported in the literature, binding affinities for ligands and kinetic data for the kinase reaction provide crucial insights into the system's function.
Ligand and Nucleotide Binding Affinities
The affinity of VanS for its activating ligands and for ATP is fundamental to its function as a sensor and an enzyme. Studies have shown that different VanS orthologs (e.g., from VanA- and VanB-type resistance) exhibit distinct binding characteristics.
| Ligand | VanS Type | Method | Dissociation Constant (KD) | Reference |
| Vancomycin | VanSA | Circular Dichroism | 70 µM | [9] |
| Vancomycin | VanSB | Not Specified | ~20 µM | [3] |
| Teicoplanin | VanSA | Circular Dichroism | 30 µM and 170 µM (biphasic) | [9] |
| ATP | VanSA (CA Domain) | Fluorescence | 2.0 ± 0.3 mM | [7][10] |
| ATP | VanSC (CA Domain) | Fluorescence | 1.1 ± 0.1 mM | [7][10] |
Table 1: Summary of reported binding affinities for VanS. The unusually weak, millimolar-range affinity for ATP is notable and suggests that intracellular ATP concentrations could be a regulatory factor for kinase activity.[1][7][11]
Kinase Activity: Phosphotransfer Kinetics
The efficiency of the forward (kinase) reaction has been characterized. The data highlight a strong preference for the cognate response regulator VanR over other non-cognate regulators like PhoB, ensuring signaling fidelity.
| Substrate | KM | kxfer (min-1) | kxfer/KM Preference (vs. PhoB) | Reference |
| VanR | ~3 µM | 96 | 10,000-fold | [12][13] |
| PhoB | ~100 µM | 0.2 | 1-fold | [12][13] |
Table 2: Kinetic parameters for phosphotransfer from phosphorylated VanS to response regulators. Note: These parameters describe the kinase function, not the phosphatase function.
Experimental Protocols for Measuring VanS Phosphatase Activity
Assessing the phosphatase activity of VanS is essential for screening potential inhibitors and understanding its regulatory mechanism. This requires purified VanS and VanR proteins and a method to generate the phosphorylated substrate, VanR~P. Below are detailed protocols for protein purification and two common methods for measuring phosphatase activity.
Protocol 1: Purification of His-tagged VanS and VanR
This protocol describes a general method for purifying N-terminally His-tagged cytosolic domains of VanS and full-length VanR from E. coli. Full-length VanS requires detergents or amphipols for solubilization.
-
Expression: Transform E. coli BL21(DE3) with expression vectors for His-tagged VanS and VanR. Grow cultures in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol). For full-length VanS, include 1% DDM or Lauryl Maltose Neopentyl Glycol (LDAO) in the buffer. Lyse cells by sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation (100,000 x g, 1 hour).
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer (Lysis Buffer with 25 mM imidazole). Elute the protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and apply to a SEC column (e.g., Superdex 200) equilibrated with SEC Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM TCEP, 5% glycerol). For full-length VanS, maintain 0.05% DDM or other suitable detergent in the buffer.
-
Protein Reconstitution (for full-length VanS): To create a more native-like environment, VanS can be reconstituted into nanodiscs or amphipols. This typically involves mixing the purified, detergent-solubilized protein with membrane scaffold proteins and lipids (for nanodiscs) or amphipols, followed by removal of the detergent using bio-beads.[14][15]
-
Quality Control: Assess purity by SDS-PAGE and determine concentration using a Bradford assay or measuring A280.
Protocol 2: In Vitro Phosphatase Assay using Phos-tag™ Gels
This method measures the dephosphorylation of VanR~P by observing the mobility shift on a specialized acrylamide (B121943) gel that retards the migration of phosphorylated proteins.[4][16]
-
Generation of VanR~P:
-
In a 50 µL reaction, mix 10 µM purified VanR with 1 µM purified VanS (or its cytosolic domain) in Kinase Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Initiate the phosphorylation reaction by adding 1 mM ATP.
-
Incubate for 30-60 minutes at 25°C to allow for maximal VanR phosphorylation.
-
-
Phosphatase Reaction:
-
Initiate the dephosphorylation by adding a fresh aliquot of VanS to the reaction mixture to a final concentration of 5-10 µM. (Note: The initial VanS used for phosphorylation is now part of the mixture; the added VanS ensures a defined start for the phosphatase measurement).
-
Alternatively, VanR~P can be purified away from the initial kinase and ATP before starting the phosphatase reaction.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove 10 µL aliquots from the reaction and immediately quench by adding to 10 µL of 2x SDS-PAGE loading buffer.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare a 12% acrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl2 according to the manufacturer's instructions.
-
Run the quenched samples on the gel until adequate separation is achieved between the upper (phosphorylated) and lower (unphosphorylated) bands.
-
-
Analysis:
-
Stain the gel with Coomassie Brilliant Blue.
-
Image the gel and quantify the band intensities for VanR~P and VanR at each time point using densitometry software.
-
Plot the percentage of remaining VanR~P against time to determine the rate of dephosphorylation.[16]
-
Protocol 3: Colorimetric Phosphatase Assay using Malachite Green
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from VanR~P, providing a direct measure of phosphatase activity.[17][18]
-
Generation of VanR~P:
-
Generate non-radioactive VanR~P as described in Protocol 2, Step 1, but scale up the reaction volume as needed. It is critical to use a buffer free of any contaminating inorganic phosphate.
-
Remove excess ATP from the VanR~P preparation using a desalting column to prevent interference with the assay.
-
-
Phosphatase Reaction:
-
Prepare reaction wells in a 96-well clear flat-bottom plate. Include a phosphate standard curve (0-2000 pmol of Pi) prepared in the same buffer.
-
Add 25 µL of purified VanR~P (~5-10 µM) to each well.
-
Initiate the reaction by adding 25 µL of purified VanS (at various concentrations to test kinetics) in Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2). Include "no enzyme" controls.
-
Incubate for 10-30 minutes at 25°C or 37°C.
-
-
Detection:
-
Stop the reaction and develop the color by adding 100-125 µL of Malachite Green reagent (typically a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent) to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Analysis:
-
Read the absorbance at 620-660 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from the sample readings.
-
Calculate the amount of phosphate released using the standard curve. This allows for the determination of enzyme activity (e.g., in µmol/min/mg).
-
Conclusion and Future Perspectives
The phosphatase activity of VanS is a critical, yet under-characterized, aspect of vancomycin resistance. It serves as the primary mechanism to keep the resistance pathway dormant in the absence of antibiotic threat, making it an attractive target for therapeutic intervention. The development of molecules that could lock VanS in its phosphatase-active state or selectively inhibit its kinase function represents a promising strategy to resensitize resistant bacteria to vancomycin.
While methods exist to measure its activity, a significant gap remains in the quantitative understanding of VanS phosphatase kinetics. Future research should focus on determining the KM and kcat for the dephosphorylation of VanR~P, which would provide a more complete biochemical picture of the VanRS switch. Such data are indispensable for the rational design and evaluation of novel inhibitors aimed at subverting this clinically important resistance mechanism.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 17. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 18. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the VanS Periplasmic Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant bacteria poses a significant threat to global health. At the heart of this resistance mechanism lies the VanRS two-component system, where the sensor histidine kinase VanS plays a pivotal role in detecting the presence of vancomycin (B549263) and initiating a signaling cascade that leads to antibiotic resistance. The periplasmic domain of VanS is the frontline sensor, directly interacting with vancomycin. A thorough understanding of the structure and function of this domain is paramount for the development of novel therapeutics to combat vancomycin resistance. This technical guide provides an in-depth overview of the structural analysis of the VanS periplasmic domain, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The VanRS Two-Component Signaling Pathway
The VanRS system is a paradigm of bacterial signal transduction. In the presence of vancomycin, the periplasmic sensor domain of VanS binds to the antibiotic.[1][2] This binding event triggers a conformational change that is propagated across the transmembrane helices to the cytoplasmic catalytic domains of VanS.[3] This leads to the autophosphorylation of a conserved histidine residue within the dimerization and histidine phosphotransfer (DHp) domain, utilizing ATP as a phosphate (B84403) donor.[3][4] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, VanR.[1][2][5] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van gene cluster and inducing the expression of genes that confer vancomycin resistance.[6] In the absence of vancomycin, VanS exhibits phosphatase activity, dephosphorylating VanR and thus downregulating the expression of resistance genes.[1][2]
Quantitative Analysis of Vancomycin Binding
The affinity of vancomycin for the VanS periplasmic domain is a critical parameter in understanding the induction of resistance. Several studies have quantified this interaction, primarily for VanS homologs from different vancomycin-resistant enterococci (VRE) types. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| VanS Type | Ligand | Method | Dissociation Constant (Kd) | Reference |
| VanSA | Vancomycin | Circular Dichroism | 70 µM | [7][8] |
| VanSA | Teicoplanin | Circular Dichroism | 30 µM and 170 µM | [7][8] |
| VanSB | Vancomycin | Not Specified | ~20 µM | [9] |
| General | Vancomycin | Surface Plasmon Resonance | 1.32 µM, 2.7 µM, 3.39 µM | [7] |
Experimental Protocols for Structural Analysis
The structural elucidation of the VanS periplasmic domain involves a multi-step workflow, from protein production to structure determination.
Periplasmic Expression and Purification of the VanS Periplasmic Domain
Objective: To produce and purify the soluble periplasmic domain of VanS for structural and functional studies.
Methodology:
-
Gene Cloning: The DNA sequence encoding the periplasmic domain of VanS (e.g., residues 31-132 of VanSB) is amplified by PCR and cloned into an E. coli expression vector, often with an N-terminal fusion tag (e.g., Maltose Binding Protein - MBP) to enhance solubility and facilitate purification.[10] A signal peptide sequence is typically included to direct the protein to the periplasm.[11]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[12]
-
A single colony is used to inoculate a starter culture grown overnight at 37°C.[13]
-
The starter culture is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.[13][14]
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12][13]
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[11][12]
-
The culture is then incubated at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 16-20 hours) to promote proper protein folding and solubility.[11][12]
-
-
Periplasmic Extraction:
-
The bacterial cells are harvested by centrifugation.[14]
-
The cell pellet is resuspended in a hypertonic buffer (e.g., containing sucrose (B13894) and EDTA) to disrupt the outer membrane.[11]
-
A subsequent osmotic shock with a hypotonic buffer releases the contents of the periplasm, including the target protein.[11]
-
-
Protein Purification:
-
The periplasmic extract is clarified by centrifugation to remove cell debris.[14]
-
The supernatant containing the soluble VanS periplasmic domain is subjected to affinity chromatography based on the fusion tag (e.g., amylose (B160209) resin for MBP-tagged proteins).[10]
-
The fusion tag is then typically cleaved by a specific protease.
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.
-
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of the VanS periplasmic domain.
Methodology:
-
Crystallization Screening:
-
The purified VanS periplasmic domain is concentrated to a high concentration (typically 5-20 mg/mL).[15]
-
A broad range of crystallization conditions (precipitants, buffers, salts, and additives) are screened using high-throughput robotic systems and vapor diffusion (hanging or sitting drop) or microbatch methods.[16]
-
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein and crystallization reagents, temperature, and other parameters to obtain large, well-diffracting crystals.
-
Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the space group and unit cell dimensions.
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous diffraction with selenomethionine-labeled protein).[3]
-
An initial atomic model is built into the electron density map and refined to improve its agreement with the experimental data.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To study the structure, dynamics, and ligand interactions of the VanS periplasmic domain in solution.
Methodology:
-
Isotope Labeling: For detailed structural studies, the VanS periplasmic domain is expressed in minimal media supplemented with 15N-labeled ammonium (B1175870) chloride and/or 13C-labeled glucose to produce isotopically labeled protein.
-
Sample Preparation: The purified, isotopically labeled protein is buffer-exchanged into a suitable NMR buffer (e.g., phosphate or Tris buffer in D2O).[18]
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer.[19]
-
Resonance Assignment and Structure Calculation: The NMR signals are assigned to specific atoms in the protein sequence. Distance and dihedral angle restraints are derived from the NMR data and used to calculate a family of three-dimensional structures.
-
Ligand Binding Studies: Chemical shift perturbation experiments, where the NMR spectrum of the protein is monitored upon titration with vancomycin, can be used to map the binding site and determine binding affinities.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the kinetics and affinity of the interaction between the VanS periplasmic domain and vancomycin in real-time.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The purified VanS periplasmic domain is covalently immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of vancomycin (the analyte) are injected over the sensor surface.
-
Data Analysis: The binding of vancomycin to the immobilized VanS periplasmic domain is detected as a change in the refractive index, measured in resonance units (RU). The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the dissociation constant (Kd) is calculated (Kd = koff/kon).
Conclusion
The structural analysis of the VanS periplasmic domain is a critical area of research in the fight against antibiotic resistance. The methodologies outlined in this guide provide a framework for elucidating the atomic-level details of vancomycin recognition and the initial steps of the signaling cascade that leads to resistance. By combining structural biology techniques with quantitative biophysical methods, researchers can gain a comprehensive understanding of this key molecular interaction, paving the way for the rational design of novel inhibitors that can disrupt this process and restore the efficacy of vancomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the VanRS signal transduction pathway with specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotreks.org [biotreks.org]
- 7. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Protein expression and extraction of hard-to-produce proteins in the periplasmic space of Escherichia coli [protocols.io]
- 13. Protocol - Protein expression and purification [depts.washington.edu]
- 14. Compatible-Solute-Supported Periplasmic Expression of Functional Recombinant Proteins under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Metabolomic Analysis of Bacterial Resistance Pathways Using Multivalent Quaternary Ammonium Functionalized Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
VanS Autophosphorylation: A Technical Guide to the Core of Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the VanS autophosphorylation process, a critical step in the signaling pathway that confers vancomycin (B549263) resistance in various bacteria. This document details the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the VanS-VanR Two-Component System
Vancomycin resistance in bacteria, particularly in enterococci, is primarily regulated by the VanS-VanR two-component system. This system allows bacteria to sense the presence of glycopeptide antibiotics like vancomycin and initiate a transcriptional response that alters the bacterial cell wall structure, thereby preventing the antibiotic from binding to its target.[1][2]
The two key proteins in this system are:
-
VanS: A transmembrane sensor histidine kinase that detects the presence of an external stimulus, believed to be vancomycin itself in some cases.[1]
-
VanR: A cytoplasmic response regulator that, upon activation, functions as a transcription factor.[1]
The signaling cascade is initiated when VanS, in response to a stimulus, undergoes autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on VanR. Phosphorylated VanR (VanR-P) subsequently activates the transcription of the van gene cluster, leading to the production of enzymes that synthesize alternative cell wall precursors with low affinity for vancomycin.[1][2]
The VanS Autophosphorylation Process
The autophosphorylation of VanS is the pivotal event that triggers the entire resistance cascade. This process involves the transfer of the γ-phosphate from an ATP molecule to a specific histidine residue within the catalytic domain of the VanS protein. This intramolecular reaction is a hallmark of histidine kinases and is a prerequisite for the subsequent phosphotransfer to VanR.
The general mechanism can be summarized as follows:
-
Stimulus Sensing: The N-terminal sensor domain of VanS detects an extracellular signal. For VanB-type resistance, there is evidence that vancomycin directly binds to the sensor domain of VanS.[3] However, the sensing mechanism in VanA-type resistance is less clear, and it may involve indirect detection of cell wall stress.[3][4]
-
Conformational Change: Ligand binding or stimulus perception is thought to induce a conformational change that is propagated through the transmembrane helices to the cytoplasmic catalytic domain of VanS.
-
Dimerization and ATP Binding: The cytoplasmic portion of VanS dimerizes, bringing the catalytic and ATP-binding (CA) domains into close proximity. Each monomer binds an ATP molecule.[5]
-
Autophosphorylation: One VanS monomer in the dimer catalyzes the transfer of the γ-phosphate from ATP to a conserved histidine residue on the other monomer (trans-autophosphorylation).
Quantitative Data on VanS Kinetics
Precise kinetic parameters for the autophosphorylation of wild-type VanS are not extensively reported in the literature, representing a knowledge gap in the field. However, data on the autophosphorylation of a fusion protein and the subsequent phosphotransfer to VanR provide valuable insights into the efficiency of the signaling cascade.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Autophosphorylation | |||||
| Rate (k_obs) | 0.17 min⁻¹ | MBP-VanS (cytosolic domain) | ATP | In vitro assay | [6] |
| Phosphotransfer | |||||
| k_cat | 96 min⁻¹ | Phospho-VanS | VanR | Quench kinetics | [7] |
| K_m | 3 µM | Phospho-VanS | VanR | Quench kinetics | [7] |
| k_cat/K_m | 3.2 x 10⁷ M⁻¹min⁻¹ (5.3 x 10⁵ M⁻¹s⁻¹) | Phospho-VanS | VanR | Calculated from k_cat and K_m | [7] |
| k_cat | 0.2 min⁻¹ | Phospho-VanS | PhoB | Pseudo-first-order kinetics | [7] |
| K_m | 100 µM | Phospho-VanS | PhoB | Pseudo-first-order kinetics | [7] |
| k_cat/K_m | 2 x 10³ M⁻¹min⁻¹ (33.3 M⁻¹s⁻¹) | Phospho-VanS | PhoB | Calculated from k_cat and K_m | [7] |
| Ligand Binding | |||||
| K_D | 30 nM | VanS (unphosphorylated) | VanR | Modeled from inhibition pattern in phosphotransfer kinetics | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study VanS autophosphorylation and the subsequent phosphotransfer to VanR.
Purification of Full-Length His-tagged VanS
This protocol is adapted from general protein purification procedures and can be optimized for full-length VanS expression in E. coli.[8][9]
A. Expression
-
Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged full-length VanS.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
B. Lysis
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts to lyse the cells and shear DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
C. Purification
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged VanS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE for the presence of purified VanS.
-
Pool the fractions containing pure VanS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
In Vitro Autophosphorylation Assay
This assay measures the ability of purified VanS to autophosphorylate in the presence of ATP.[10][11]
Materials:
-
Purified full-length VanS
-
10x Kinase Buffer (500 mM Tris-HCl pH 7.5, 500 mM KCl, 100 mM MgCl₂)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Cold ATP stock solution (10 mM)
-
4x SDS-PAGE loading buffer
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing:
-
1x Kinase Buffer
-
1 µg of purified VanS
-
Deionized water to a final volume of 18 µL.
-
-
If testing the effect of vancomycin, add the desired concentration to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of an ATP mix (containing 1 µL of [γ-³²P]ATP and 1 µL of 1 mM cold ATP to achieve a final concentration of 50 µM ATP).
-
Incubate the reaction at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding 6 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the phosphorylated VanS using a phosphor imager and quantify the band intensities.
In Vitro Phosphotransfer Assay
This assay measures the transfer of the phosphoryl group from autophosphorylated VanS to its cognate response regulator, VanR.[12][13][14]
Materials:
-
Purified full-length VanS
-
Purified VanR
-
Same materials as for the autophosphorylation assay
Procedure:
-
Autophosphorylate VanS:
-
Set up an autophosphorylation reaction as described above, but scale it up to accommodate multiple time points for the phosphotransfer.
-
Incubate the reaction for 30 minutes at 37°C to allow for sufficient VanS autophosphorylation.
-
-
Phosphotransfer Reaction:
-
At time zero, add purified VanR to the autophosphorylated VanS reaction mixture (a 1:5 molar ratio of VanS to VanR is a good starting point).
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 1, 5, 10, 20 minutes), remove an aliquot of the reaction and stop it by adding 4x SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the phosphorylated VanS and VanR bands.
-
Quantify the decrease in the phosphorylated VanS signal and the corresponding increase in the phosphorylated VanR signal over time.
-
Vancomycin-VanS Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for using SPR to study the interaction between vancomycin and the sensor domain of VanS.[15][16][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VanS sensor domain
-
Vancomycin hydrochloride
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VanS Sensor Domain:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified VanS sensor domain over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of vancomycin dilutions in running buffer.
-
Inject the vancomycin solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of vancomycin to the immobilized VanS sensor domain.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different vancomycin concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Visualizations
Signaling Pathway of the VanS-VanR System
Caption: The VanS-VanR signaling pathway for vancomycin resistance.
Experimental Workflow for Studying VanS Autophosphorylation
Caption: A typical experimental workflow for VanS purification and autophosphorylation analysis.
Logical Relationship in VanS Activationdot
References
- 1. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-Resistant Enterococci: Current Understandings of Resistance in Relation to Transmission and Preventive Strategies | MDPI [mdpi.com]
- 5. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol - Protein expression and purification [depts.washington.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Real-time monitoring of vancomycin using a split-aptamer surface plasmon resonance biosensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for VanS Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of the VanS protein, a key sensor kinase involved in vancomycin (B549263) resistance. The protocols described herein are applicable for both the full-length membrane-bound VanS and its soluble cytosolic domain, primarily utilizing an N-terminal polyhistidine (His-tag) for affinity purification.
Data Presentation
Purification of VanS Cytosolic Domain (MBP-VanS Fusion)
The following table summarizes the purification of a Maltose Binding Protein (MBP)-VanS fusion protein, encompassing the cytosolic domain of VanS.
| Purification Step | Total Protein (mg/L of culture) | Yield (%) | Purity (%) |
| Crude Lysate | - | 100 | - |
| Amylose Resin Affinity Chromatography | 20 | - | >95 |
Data is based on the purification of the VanS cytosolic domain (residues 95-374) fused to MBP, yielding a 76 kDa protein. A three-step purification process resulted in 20 mg of pure protein per liter of cell culture.[1]
Typical Purification of Full-Length His-Tagged Membrane Protein
This table presents typical, expected values for the purification of a full-length His-tagged membrane protein, like VanS, from E. coli. These values can vary depending on the specific expression levels and characteristics of the protein.
| Purification Step | Total Protein (mg/L of culture) | Yield (%) | Purity (%) |
| Crude Lysate | 50-100 | 100 | ~5-10 |
| Solubilized Membrane Fraction | 20-40 | 40-80 | ~10-20 |
| IMAC (Ni-NTA) Elution | 1-5 | 5-20 | >90 |
| Size-Exclusion Chromatography (optional) | 0.5-2.5 | 2-10 | >95 |
Signaling Pathway and Experimental Workflow
The VanS/VanR two-component system is central to vancomycin resistance. VanS, a membrane-bound histidine kinase, detects the presence of vancomycin. This leads to its autophosphorylation and the subsequent transfer of the phosphoryl group to the response regulator, VanR. Phosphorylated VanR then activates the transcription of genes conferring vancomycin resistance.
The purification of His-tagged VanS from E. coli follows a multi-step process, beginning with cell culture and ending with the analysis of the purified protein.
Experimental Protocols
Expression of His-tagged VanS in E. coli
-
Transformation : Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for N-terminally His-tagged VanS.
-
Starter Culture : Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression : Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C with shaking.
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Cell Lysis and Membrane Preparation
-
Resuspension : Resuspend the cell pellet in 30 mL of Lysis Buffer.
-
Lysis : Lyse the cells on ice using sonication. Use short bursts of 30 seconds followed by 30-second cooling periods for a total of 10-15 minutes of sonication.
-
Clarification : Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove unlysed cells and inclusion bodies.
-
Membrane Fractionation : Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization : Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Final Clarification : Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized His-tagged VanS.
Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration : Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes of Wash Buffer.
-
Loading : Load the clarified, solubilized membrane protein solution onto the equilibrated Ni-NTA column.
-
Washing : Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution : Elute the His-tagged VanS protein with 5-10 column volumes of Elution Buffer. Collect fractions of 1 mL.
-
Analysis : Analyze the collected fractions for the presence of VanS using SDS-PAGE and Coomassie blue staining.
Protein Purity and Identity Confirmation
-
SDS-PAGE : Run samples from the crude lysate, flow-through, wash, and elution fractions on a 12% SDS-polyacrylamide gel to assess purity. The full-length VanS protein has a predicted molecular mass of approximately 45.8 kDa.
-
Western Blot : Transfer the proteins from the SDS-PAGE gel to a nitrocellulose membrane. Probe with an anti-His-tag antibody to confirm the identity of the purified protein.
Buffer Compositions
| Buffer | Components |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme |
| Solubilization Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM) |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM Imidazole |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM Imidazole |
References
Probing the Gatekeeper: Methods for Studying VanS Kinase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge. Vancomycin-resistant enterococci (VRE) pose a significant threat, largely due to the activity of the VanS/VanR two-component system. At the heart of this resistance mechanism lies the sensor histidine kinase, VanS. Understanding the intricacies of VanS kinase activity is paramount for the development of novel therapeutics to combat VRE. This document provides detailed application notes and protocols for studying VanS kinase activity, catering to researchers, scientists, and professionals in drug development.
The VanS/VanR two-component system is a key signaling pathway that allows bacteria to sense and respond to the presence of vancomycin (B549263). VanS, a transmembrane sensor kinase, detects the antibiotic stimulus, leading to its autophosphorylation. The phosphoryl group is then transferred to the cognate response regulator, VanR. Phosphorylated VanR subsequently activates the transcription of genes conferring vancomycin resistance.[1][2]
Signaling Pathway of VanS/VanR
The signaling cascade of the VanS/VanR system begins with the sensation of an external signal, believed to be vancomycin, by the periplasmic domain of VanS. This event triggers a conformational change that activates the cytoplasmic kinase domain, leading to autophosphorylation on a conserved histidine residue. The phosphate (B84403) group is then transferred to a specific aspartate residue on the VanR response regulator. Phospho-VanR then binds to promoter regions of the van resistance genes, initiating their transcription.
Key Experimental Protocols
Several robust methods are available to investigate the kinase activity of VanS. These assays are crucial for characterizing the enzyme's function, screening for inhibitors, and understanding the molecular basis of vancomycin resistance.
In Vitro Autophosphorylation Assay
This fundamental assay directly measures the ability of VanS to phosphorylate itself. It can be performed using radioactive or non-radioactive methods.
a) Radioactive Method using [γ-32P]ATP or [γ-33P]ATP
This classic and highly sensitive method utilizes radiolabeled ATP to detect phosphorylation.
Experimental Workflow:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified VanS protein (e.g., 0.5 - 4 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
[γ-32P]ATP or [γ-33P]ATP (e.g., 50 µM, containing 3.75-4 µCi)
-
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled ATP. Incubate the reaction at room temperature or 37°C for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated VanS.
-
Quantification: Quantify the band intensity using densitometry software.
b) Non-Radioactive Method using ATPγS and Western Blotting
This method avoids the use of radioactivity by employing an ATP analog, ATPγS, which results in a thiophosphorylated protein that can be detected by a specific antibody.[6][7][8]
Experimental Workflow:
-
Autophosphorylation Reaction:
-
Incubate purified VanS (e.g., 15 µM) with 1 mM ATPγS in reaction buffer (e.g., 50 mM Tris pH 7.4, 250 mM KCl, 50 mM MgCl₂).
-
Incubate for various time points (e.g., 0, 5, 10, 20 minutes).
-
-
Alkylation:
-
Stop the reaction by adding EDTA.
-
Add p-nitrobenzyl mesylate (PNBM) to alkylate the thiophosphohistidine.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-thiophosphate ester antibody.
-
Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.
-
Quantitative Data Summary: VanS Autophosphorylation
| Parameter | VanSA (Full-length) | cVanSA (Cytosolic Domain) | VanSB (in Nanodiscs) | Reference |
| Time to Max. Autophosphorylation | ~20 minutes | ~20 minutes | - | [6] |
| Relative Phosphorylation Level | Lower (~7-fold less than cVanSA) | Higher | Modest basal activity | [6][7] |
| Effect of Vancomycin (50 µM) | No significant alteration | No significant alteration | Stimulated in a concentration-dependent manner | [6][7] |
Phosphotransfer Assay
This assay measures the transfer of the phosphoryl group from autophosphorylated VanS to its cognate response regulator, VanR.
-
Prepare Phospho-VanS: Autophosphorylate VanS using [γ-32P]ATP as described in the radioactive autophosphorylation assay protocol. Remove excess unincorporated [γ-32P]ATP using a desalting column.
-
Phosphotransfer Reaction:
-
Mix the pre-phosphorylated [32P]VanS (e.g., 1.5-20 µM) with purified VanR (e.g., 3-30 µM).
-
Incubate at room temperature and take aliquots at different time points (e.g., 0, 1, 5, 10, 30 minutes).
-
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE and autoradiography to visualize the transfer of the radiolabel from VanS to VanR.
Quantitative Data Summary: VanS to VanR Phosphotransfer
| Parameter | Full-length VanSA | cVanSA | VanSB | Reference |
| Time to Max. Phosphotransfer | ~10 minutes | Very fast (< few seconds) | Too fast to monitor easily | [6][7] |
| Effect of Vancomycin (50 µM) | No significant effect | Not reported | No observable effect | [6][7] |
Dephosphorylation (Phosphatase) Assay
This assay is designed to measure the ability of VanS to remove the phosphoryl group from phosphorylated VanR, which is a crucial off-switch for the signaling pathway.
-
Prepare Phospho-VanR: Phosphorylate VanR using a suitable kinase (e.g., a non-cognate kinase like PhoR or by using a small molecule phosphodonor like acetyl phosphate). Purify the resulting phospho-VanR.
-
Dephosphorylation Reaction:
-
Incubate the purified phospho-VanR (e.g., ~7.5 µM) with VanS (e.g., 7.5 µM).
-
Take aliquots at various time points and quench the reaction with SDS-PAGE loading buffer.
-
-
Analysis: Separate the samples on a Phos-tag™ SDS-PAGE gel, which retards the migration of phosphorylated proteins. Stain the gel with Coomassie Brilliant Blue and quantify the disappearance of the phospho-VanR band over time.
Quantitative Data Summary: VanS Dephosphorylation of Phospho-VanR
| Parameter | Full-length VanSA | cVanSA | VanSB | Reference |
| Phosphatase Activity | Present | Present | Present | [6][7] |
| Effect of Vancomycin (50 µM) | No significant effect | Not reported | Slightly decreased | [6][7] |
Coupled Enzymatic Assay for Continuous Monitoring of Autophosphorylation
This spectrophotometric assay provides a continuous, real-time measurement of VanS autophosphorylation by quantifying the production of ADP.[9]
Protocol: [9]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified VanS (e.g., 13.7 µM)
-
Coupled enzyme system: pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Substrates: phosphoenolpyruvate (B93156) (PEP) and NADH
-
ATP
-
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm in a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the rate of VanS autophosphorylation.
Quantitative Data Summary: VanS Specific Activity
| Kinase | Specific Activity (µmol mg-1 min-1) | Reference |
| VanSSC | 6.90 ± 0.21 | [9] |
| VanSA | 4.62 ± 0.23 | [9] |
High-Throughput Screening (HTS) for VanS Inhibitors
The development of HTS assays is crucial for identifying novel inhibitors of VanS kinase activity. A recently developed kinetic assay, AUDECY (ATPase-Unlike-DEcomposition-Coupled-to-Y-phosphate-release), offers a promising platform for HTS.[10] This assay measures the pHis-specific phosphatase-mediated decomposition of the fragile phosphohistidine (B1677714) intermediate, creating an ATPase-like cycle that can be measured colorimetrically.
Logical Workflow for HTS:
In Vivo Reporter Gene Assays
To complement in vitro studies, reporter gene assays in a model organism like E. coli can provide valuable insights into the in vivo activity of the VanS/VanR system.[11] These assays typically involve fusing a promoter regulated by VanR (e.g., PvanH) to a reporter gene (e.g., lacZ), allowing for the quantification of VanS-dependent signaling by measuring the reporter's activity.
Conclusion
The methodologies outlined in this document provide a comprehensive toolkit for the detailed investigation of VanS kinase activity. From fundamental in vitro characterization to high-throughput screening and in vivo validation, these protocols are essential for advancing our understanding of this critical determinant of vancomycin resistance and for the development of novel strategies to overcome it. The careful application of these techniques will undoubtedly contribute to the ongoing battle against antibiotic-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrodynamics of the VanA-type VanS histidine kinase: an extended solution conformation and first evidence for interactions with vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Extracellular Domain of Two-component System Sensor Kinase VanS from Streptomyces coelicolor Binds Vancomycin at a Newly Identified Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Developing a VanS Protein Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) resistance in pathogenic bacteria, particularly in Enterococcus and Staphylococcus species, poses a significant threat to global health.[1][2] The molecular machinery responsible for this resistance is primarily the vanA gene cluster, which is regulated by a two-component system comprised of the sensor histidine kinase VanS and the response regulator VanR.[2][3][4] In the presence of vancomycin, VanS undergoes autophosphorylation and subsequently transfers the phosphate (B84403) group to VanR.[4][5][6] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes that alter the bacterial cell wall structure, thereby preventing vancomycin from binding to its target.[1][7][8]
The central role of VanS in initiating the resistance cascade makes it an attractive target for the development of new antimicrobial agents.[4] Inhibiting VanS activity could effectively shut down the vancomycin resistance mechanism, resensitizing resistant strains to this critical antibiotic. To facilitate the discovery and characterization of VanS inhibitors, robust and reliable assays for monitoring VanS protein activity are essential.
These application notes provide detailed protocols for three distinct assays to measure VanS activity: an in vitro autophosphorylation assay, a phosphotransfer assay to its cognate response regulator VanR, and a cell-based reporter assay to measure the downstream effects of VanS activation.
Signaling Pathway
The VanS-VanR two-component system is a classic example of bacterial signal transduction. Upon sensing an external stimulus, believed to be vancomycin itself or a consequence of its activity, the membrane-bound sensor kinase VanS autophosphorylates a conserved histidine residue.[3][4][5] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator VanR.[4][9] This phosphorylation event activates VanR, enabling it to bind to the promoter region of the van resistance genes (PvanH) and initiate their transcription.[10] In the absence of the stimulus, VanS can also act as a phosphatase, removing the phosphate group from VanR and thereby downregulating the resistance pathway.[4][5]
Caption: VanS-VanR signaling pathway in vancomycin resistance.
Experimental Protocols
VanS Autophosphorylation Assay
This in vitro assay directly measures the kinase activity of purified VanS protein by monitoring its autophosphorylation. Two common methods are provided: a radioactive assay using ³²P-ATP for high sensitivity and a non-radioactive method using ATPγS and subsequent immunodetection, which offers a safer alternative.
Experimental Workflow
Caption: Workflow for the VanS autophosphorylation assay.
A. Radioactive Method
Materials:
-
Purified VanS protein (full-length or cytoplasmic domain)
-
Phosphorylation buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Stop solution (4X SDS-PAGE loading buffer)
-
SDS-PAGE gels
-
Phosphor screen and imager
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Phosphorylation buffer
-
X µL of purified VanS (to a final concentration of 1-5 µM)
-
X µL of nuclease-free water to bring the volume to 18 µL
-
-
To initiate the reaction, add 2 µL of a mix of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM ATP (with ~10 µCi of [γ-³²P]ATP per reaction).
-
Incubate the reaction at room temperature (or 37°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding 7 µL of 4X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Image the screen using a phosphor imager and quantify the band corresponding to phosphorylated VanS.
B. Non-Radioactive Method
Materials:
-
Purified VanS protein
-
Phosphorylation buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
ATPγS (10 mM stock)
-
p-Nitrobenzyl mesylate (PNBM) (50 mM in DMSO)
-
EDTA (0.5 M, pH 8.0)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Anti-thiophosphate ester antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Protocol:
-
Set up the phosphorylation reaction as described in the radioactive method, but replace the ATP mix with ATPγS to a final concentration of 1 mM.[11]
-
Incubate the reaction at room temperature for the desired time points.
-
Quench the reaction by adding EDTA to a final concentration of 50 mM.[11]
-
Add PNBM to a final concentration of 2.5 mM to alkylate the thiophosphorylated VanS. Incubate for 30 minutes at room temperature.[11]
-
Stop the alkylation reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a standard Western blot procedure:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the anti-thiophosphate ester primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imager.
-
VanS to VanR Phosphotransfer Assay
This assay measures the ability of phosphorylated VanS to transfer its phosphate group to its cognate response regulator, VanR.
Materials:
-
Purified VanS and VanR proteins
-
All materials from the VanS Autophosphorylation Assay
Protocol:
-
First, perform the VanS autophosphorylation reaction for a time sufficient to generate a significant amount of phospho-VanS (e.g., 20-30 minutes), as described in Protocol 1 (either radioactive or non-radioactive).
-
Initiate the phosphotransfer reaction by adding purified VanR to the mixture (a 1:1 or 1:2 molar ratio of VanS to VanR is a good starting point).
-
Incubate the reaction at room temperature for various time points (e.g., 0, 1, 5, 10, 15 minutes).
-
Stop the reaction at each time point with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. Due to their different molecular weights, VanS and VanR should be resolved on the gel.
-
Detect the phosphorylated proteins as described in Protocol 1.
-
Quantify the decrease in the phospho-VanS signal and the corresponding increase in the phospho-VanR signal over time.
Cell-Based PvanH Reporter Assay
This assay measures the downstream consequence of VanS activity in a cellular context by quantifying the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of the VanR-dependent PvanH promoter.
Materials:
-
Bacterial strain (e.g., a vancomycin-sensitive Enterococcus faecalis or a laboratory strain of E. coli)
-
Expression plasmid containing the vanS and vanR genes.
-
Reporter plasmid containing the PvanH promoter fused to a gfp gene.[10]
-
Appropriate growth medium and antibiotics for plasmid maintenance.
-
Vancomycin (or another inducer).
-
96-well microplates (black, clear bottom for fluorescence reading).
-
Plate reader capable of measuring both optical density (OD₆₀₀) and fluorescence (Excitation ~485 nm, Emission ~510 nm).
Protocol:
-
Co-transform the bacterial host strain with the VanS/VanR expression plasmid and the PvanH-gfp reporter plasmid.
-
Inoculate a single colony into appropriate growth medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium in a 96-well plate.
-
Add vancomycin at various concentrations to induce the system. Include a no-vancomycin control. If testing inhibitors, add them at this stage.
-
Incubate the plate at 37°C with shaking in the plate reader.
-
Monitor the OD₆₀₀ and GFP fluorescence at regular intervals (e.g., every 30 minutes) for several hours.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀) for each well at each time point.
-
Plot the normalized fluorescence over time to determine the level of PvanH promoter activation.
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison between different conditions (e.g., presence vs. absence of an inhibitor).
Table 1: Example Data Summary for a Putative VanS Inhibitor
| Assay Type | Condition | Measured Parameter | Value | % Inhibition |
| Autophosphorylation | No Inhibitor | Relative Phosphorylation (RFU) | 10,000 | - |
| 10 µM Inhibitor X | Relative Phosphorylation (RFU) | 2,500 | 75% | |
| Phosphotransfer | No Inhibitor | Relative VanR-P (RFU) | 8,000 | - |
| 10 µM Inhibitor X | Relative VanR-P (RFU) | 1,200 | 85% | |
| PvanH Reporter | No Inhibitor | Normalized Fluorescence | 50,000 | - |
| 10 µM Inhibitor X | Normalized Fluorescence | 5,000 | 90% |
Troubleshooting
-
No/Low VanS Autophosphorylation:
-
Confirm protein purity and concentration.
-
Check the activity of ATP/ATPγS.
-
Ensure the buffer composition, especially Mg²⁺ concentration, is correct.
-
Optimize incubation time and temperature.
-
-
High Background in Non-Radioactive Assay:
-
Ensure complete quenching of the kinase reaction with EDTA before adding PNBM.
-
Optimize blocking conditions and antibody concentrations for the Western blot.
-
-
No Phosphotransfer to VanR:
-
Confirm that VanS is successfully autophosphorylated.
-
Verify the purity and integrity of the VanR protein.
-
Optimize the molar ratio of VanS to VanR.
-
-
High Basal Expression in Reporter Assay:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vancomycin resistance VanS/VanR two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The VanS sensor negatively controls VanR-mediated transcriptional activation of glycopeptide resistance genes of Tn1546 and related elements in the absence of induction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the VanRS Two-Component System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the VanRS two-component system, a critical regulator of vancomycin (B549263) resistance in bacteria. This document outlines the underlying signaling pathway, detailed protocols for key experiments, and quantitative data to facilitate research and development of novel therapeutics targeting this essential resistance mechanism.
Introduction
The VanRS two-component system is a cornerstone of vancomycin resistance in many clinically significant bacteria, including vancomycin-resistant enterococci (VRE).[1][2][3] This system comprises a membrane-bound sensor histidine kinase, VanS, and a cytoplasmic response regulator, VanR.[2][3] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR.[2][4] Phosphorylated VanR (VanR~P) then acts as a transcriptional activator, upregulating the expression of genes that confer vancomycin resistance.[2][5] Understanding the molecular intricacies of this system through in vitro reconstitution is paramount for the development of inhibitors that can restore the efficacy of vancomycin.
Signaling Pathway
The VanRS signaling cascade is initiated by the sensing of vancomycin, leading to a conformational change in VanS that stimulates its kinase activity. In the absence of the antibiotic, VanS exhibits phosphatase activity, keeping VanR in its inactive, dephosphorylated state.[2][6] Upon vancomycin detection, VanS autophosphorylates a conserved histidine residue using ATP.[2] The phosphoryl group is then transferred to a conserved aspartate residue on VanR.[6] This phosphorylation event induces a conformational change in VanR, enhancing its ability to bind to specific promoter regions on the DNA and activate the transcription of resistance genes, such as the vanHAX operon.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from in vitro studies of the VanRS system.
Table 1: Kinetic Parameters of VanS Phosphotransfer
| Parameter | Value | Substrate | Conditions | Reference |
| kxfer | 96 min-1 | VanR | Quench kinetics | [7] |
| KM for VanR | 3 µM | VanR | Estimated | [7] |
| kxfer/KM for VanR | 32 µM-1min-1 | VanR | Calculated | [7] |
| kxfer | 0.2 min-1 | PhoB | Pseudo-first-order kinetics | [7] |
| KM for PhoB | 100 µM | PhoB | Determined | [7] |
| kxfer/KM for PhoB | 0.002 µM-1min-1 | PhoB | Calculated | [7] |
Table 2: Binding Affinities
| Interacting Molecules | KD | Method | Reference |
| Vancomycin and VanSB periplasmic domain | ~20 µM | Not specified | [1] |
| VanR and free VanS | 30 nM | Modeled from inhibition pattern | [7] |
| VraRC and R1-DNA (with Mg2+) | Not specified (8-fold enhancement) | Biolayer interferometry | [8] |
Table 3: VanS Autophosphorylation
| Protein Construct | Rate of Autophosphorylation | Stoichiometry of Phosphorylation | Reference |
| MBP-VanS (cytosolic domain) | 0.17 min-1 | 10-15% | [9] |
Experimental Protocols
Detailed methodologies for the in vitro reconstitution of the VanRS system are provided below.
Protocol 1: Expression and Purification of VanR and VanS
This protocol describes the overexpression and purification of the response regulator VanR and a maltose-binding protein (MBP) fusion of the cytosolic domain of the sensor kinase VanS.
Materials:
-
E. coli expression strains (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series for His-tagged VanR, pMAL series for MBP-VanS)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Amylose (B160209) affinity chromatography column
-
Elution buffers (Lysis buffer with high imidazole concentration for Ni-NTA; Lysis buffer with maltose (B56501) for amylose resin)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transformation: Transform the respective expression plasmids into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography (VanR): Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with lysis buffer and elute the His-tagged VanR protein with elution buffer containing a high concentration of imidazole.
-
Affinity Chromatography (MBP-VanS): Load the clarified lysate onto a pre-equilibrated amylose resin column. Wash the column and elute the MBP-VanS fusion protein with elution buffer containing maltose.
-
Dialysis: Dialyze the purified proteins against a suitable storage buffer.
-
Purity and Concentration: Assess the purity of the proteins by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro Phosphorylation Assay
This protocol details the steps to perform an in vitro phosphorylation assay to monitor the autophosphorylation of VanS and the subsequent phosphotransfer to VanR.
Materials:
-
Purified VanR and MBP-VanS proteins
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2)
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphorylation buffer, purified MBP-VanS, and [γ-32P]ATP.
-
VanS Autophosphorylation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a defined period (e.g., 10-60 minutes) to allow for MBP-VanS autophosphorylation.[10][11]
-
Phosphotransfer to VanR: Add purified VanR to the reaction mixture.
-
Time Points: At various time points (e.g., 1, 5, 10, 30 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins in the reaction aliquots by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated proteins (MBP-VanS
P and VanRP).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in vitro reconstitution and analysis of the VanRS system.
Conclusion
The in vitro reconstitution of the VanRS two-component system provides a powerful platform for dissecting the molecular mechanisms of vancomycin resistance. The protocols and data presented herein offer a foundational framework for researchers to investigate the intricate signaling cascade, identify novel inhibitors, and ultimately contribute to the development of strategies to combat antibiotic resistance.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into DNA binding domain of vancomycin-resistance-associated response regulator in complex with its promoter DNA from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of CRISPR/Cas9 for the Functional Study of VanS in Vancomycin-Resistant Enterococcus faecium
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vancomycin (B549263) resistance in Enterococcus faecium, a leading cause of hospital-acquired infections, is primarily mediated by the VanA-type resistance cluster. The expression of genes within this cluster is controlled by a two-component regulatory system consisting of the sensor histidine kinase VanS and the response regulator VanR. VanS, a transmembrane protein, detects the presence of vancomycin in the extracellular environment. Upon antibiotic binding, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to VanR. Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes that alter the peptidoglycan synthesis pathway, leading to high-level vancomycin resistance.[1]
The critical role of VanS as the molecular switch for vancomycin resistance makes it an attractive target for novel therapeutic strategies aimed at resensitizing resistant strains to existing antibiotics. The CRISPR/Cas9 system provides a powerful and precise tool for genome editing, enabling researchers to elucidate the function of specific genes like vanS through targeted knockout or modification.[2] This application note provides a detailed protocol for utilizing CRISPR/Cas9 to generate a vanS knockout in Enterococcus faecium and to subsequently assess the impact on vancomycin susceptibility.
Data Presentation
Disruption of the vanS gene is hypothesized to abolish the induction of the vancomycin resistance cassette, thereby restoring susceptibility to the antibiotic. The following table summarizes the expected quantitative data from a successful CRISPR/Cas9-mediated knockout of the vanS gene in a vancomycin-resistant E. faecium strain.
| Strain | Genotype | Vancomycin MIC (µg/mL) | Interpretation |
| Wild-Type (VRE) | vanS | >256 | Resistant |
| CRISPR-edited Mutant | ΔvanS | ≤4 | Susceptible |
Note: The vancomycin MIC values presented are based on typical resistance profiles and expected outcomes of a functional VanS knockout. Actual values may vary depending on the specific E. faecium strain and experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
To facilitate a clear understanding of the underlying biological processes and the experimental design, the following diagrams illustrate the VanS signaling pathway and the CRISPR/Cas9 experimental workflow.
Caption: VanS Signaling Pathway in Vancomycin Resistance.
Caption: CRISPR/Cas9 Workflow for Studying VanS Function.
Experimental Protocols
I. Design and Construction of CRISPR/Cas9 System for vanS Knockout
This protocol is adapted from established methods for CRISPR/Cas9-mediated genome editing in E. faecium.[2][3]
1. sgRNA Design: a. Obtain the full sequence of the vanS gene from a relevant E. faecium strain from the National Center for Biotechnology Information (NCBI) database. b. Use an online sgRNA design tool such as CHOPCHOP to identify potential 20-nucleotide sgRNA sequences targeting the coding region of vanS.[4] c. Select sgRNAs with high efficiency scores and low off-target predictions. The sgRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) recognized by Streptococcus pyogenes Cas9.
2. Plasmid Construction: a. Synthesize oligonucleotides corresponding to the chosen sgRNA sequence. b. Clone the sgRNA into a suitable shuttle vector for E. faecium, such as pCas9, which contains the cas9 gene and a cloning site for the sgRNA.[4] c. Construct a repair template plasmid. This plasmid should contain approximately 500-1000 bp of homologous sequences flanking the vanS gene, with the vanS gene itself deleted or replaced with a selectable marker.
II. Transformation of E. faecium
1. Preparation of Electrocompetent Cells: a. Inoculate a single colony of the target vancomycin-resistant E. faecium strain into 5 mL of Brain Heart Infusion (BHI) broth and incubate overnight at 37°C. b. The next day, inoculate 50 mL of BHI broth with the overnight culture to an OD600 of ~0.05 and grow to an OD600 of 0.2-0.3. c. Chill the culture on ice for 15 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C. d. Wash the cell pellet twice with ice-cold sterile electroporation buffer (e.g., 0.5 M sucrose). e. Resuspend the final pellet in a small volume (e.g., 1/100th of the original culture volume) of electroporation buffer.
2. Electroporation: a. Add the pCas9-vanS_sgRNA plasmid and the repair template plasmid to the electrocompetent cells. b. Transfer the cell/DNA mixture to a pre-chilled 0.2 cm electroporation cuvette. c. Electroporate using an electroporator with appropriate settings for Gram-positive bacteria (e.g., 2.5 kV, 25 µF, 200 Ω). d. Immediately add 1 mL of BHI broth with 0.5 M sucrose (B13894) and incubate at 37°C for 2-3 hours to allow for recovery and expression of antibiotic resistance markers.
III. Selection and Verification of vanS Knockout Mutants
1. Selection of Transformants: a. Plate the recovery culture on BHI agar (B569324) plates containing the appropriate antibiotic for selection of the pCas9 plasmid (e.g., chloramphenicol). b. Incubate at 37°C for 24-48 hours.
2. Counter-selection and Mutant Screening: a. The pCas9 plasmid targeting the chromosomal vanS will induce double-strand breaks, leading to cell death in the absence of repair.[2] Cells that have undergone homologous recombination with the repair template will survive. b. Screen individual colonies by colony PCR using primers flanking the vanS gene. A successful knockout will result in a smaller PCR product compared to the wild-type.
3. Sequence Verification: a. Purify the PCR product from a potential knockout colony and confirm the deletion of the vanS gene by Sanger sequencing.
4. Plasmid Curing: a. To remove the CRISPR/Cas9 plasmid, passage the confirmed mutant in antibiotic-free BHI broth for several generations. b. Screen for loss of the plasmid by replica plating onto BHI agar with and without the selection antibiotic.
IV. Phenotypic Analysis: Vancomycin Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Preparation of Vancomycin Stock Solution: a. Prepare a stock solution of vancomycin hydrochloride in sterile deionized water at a concentration of 1280 µg/mL.
2. Preparation of 96-Well Plates: a. In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. b. Add 100 µL of the vancomycin stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 1-10 will now contain vancomycin concentrations ranging from 1280 µg/mL to 2.5 µg/mL. Further dilutions can be made to achieve a lower concentration range if necessary. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
3. Inoculum Preparation: a. Prepare a bacterial inoculum of the wild-type and the confirmed ΔvanS mutant strains equivalent to a 0.5 McFarland standard in sterile saline. b. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to wells 1 through 11. b. Cover the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results: a. The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Conclusion
The application of CRISPR/Cas9 technology provides a robust and efficient method for the functional characterization of genes involved in antibiotic resistance. By following the protocols outlined in this application note, researchers can effectively generate a vanS knockout in E. faecium and quantitatively assess its impact on vancomycin susceptibility. This approach not only deepens our understanding of the molecular mechanisms of vancomycin resistance but also provides a valuable platform for the screening and development of novel therapeutics targeting the VanS sensor kinase.
References
- 1. Outbreak of Vancomycin-Susceptible Enterococcus faecium Containing the Wild-Type vanA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9-mediated genome editing in vancomycin-resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted elimination of Vancomycin resistance gene vanA by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of VanS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for inhibitors of the VanS histidine kinase, a key component of the vancomycin (B549263) resistance mechanism in various bacteria. The following sections detail the principles of suitable HTS assays, present data in a structured format, and provide step-by-step experimental protocols.
I. Introduction to VanS as a Drug Target
Vancomycin resistance in bacteria, particularly in enterococci and staphylococci, poses a significant threat to public health. A primary mechanism of this resistance is mediated by the VanA-type gene cluster, which is regulated by the VanS-VanR two-component system. VanS is a membrane-associated sensor histidine kinase that, in the presence of vancomycin, undergoes autophosphorylation. The phosphate (B84403) group is then transferred to the cognate response regulator, VanR. Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that alter the bacterial cell wall structure, thereby conferring resistance to vancomycin.
Inhibition of VanS autophosphorylation is a promising strategy to counteract vancomycin resistance. By blocking this initial step in the signaling cascade, the activation of VanR is prevented, and the expression of resistance genes is suppressed. This would effectively resensitize resistant bacteria to vancomycin. High-throughput screening provides a powerful approach to identify novel small-molecule inhibitors of VanS.
II. High-Throughput Screening (HTS) Assay Principles
Two primary methodologies are well-suited for HTS of VanS inhibitors: a biochemical assay monitoring VanS autophosphorylation and a cell-based assay measuring the downstream effects of VanS activation.
A. Biochemical Assays: VanS Autophosphorylation
The most direct method to screen for VanS inhibitors is to measure the enzyme's autophosphorylation activity in a biochemical assay. A widely used and HTS-compatible format is the luminescence-based kinase assay, such as the Kinase-Glo® assay. This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. In the presence of an effective VanS inhibitor, autophosphorylation is reduced, resulting in a higher concentration of residual ATP. The luciferase-luciferin reaction then produces a stronger luminescent signal, which is directly proportional to the degree of inhibition.
B. Cell-Based Assays: VanS-VanR Mediated Reporter Gene Expression
A cell-based assay offers the advantage of screening for compounds that are active in a more physiologically relevant environment, taking into account cell permeability and potential off-target effects. A common approach is to use a reporter gene assay. In this setup, a reporter gene (e.g., lacZ encoding β-galactosidase or luc encoding luciferase) is placed under the control of a promoter that is activated by phosphorylated VanR. This construct is introduced into a suitable bacterial host, such as E. coli, that also expresses VanS and VanR. When VanS is active, it phosphorylates VanR, which in turn drives the expression of the reporter gene. Inhibitors of VanS will lead to a decrease in the reporter signal.
III. Data Presentation: Performance of HTS Assays for VanS Inhibitors
The quality and reliability of an HTS assay are critical for the successful identification of true positive hits. The Z'-factor is a statistical parameter used to quantify the performance of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
A. Table 1: Key Parameters for a VanS Biochemical HTS Assay
| Parameter | Value | Description |
| Assay Format | 384-well plate, luminescence-based | Measures ATP depletion as a marker of VanS autophosphorylation. |
| VanS Concentration | 50-100 nM | Optimal concentration should be determined empirically. |
| ATP Concentration | 1-10 µM | Should be close to the Km for ATP for competitive inhibitors. |
| Z'-Factor | ≥ 0.7 | Indicates a robust and reliable assay.[1][2] |
| Signal-to-Background | > 10 | A high ratio ensures a clear distinction between positive and negative controls. |
| Positive Control | No inhibitor (DMSO vehicle) | Represents 0% inhibition. |
| Negative Control | No VanS enzyme | Represents 100% inhibition. |
B. Table 2: Potency of Known Histidine Kinase Inhibitors (as representative examples)
| Compound | Target Kinase | Assay Type | IC50 (µM) | Reference |
| LY-266,400 (Inhibitor A) | VanS/VanR phosphotransfer | Biochemical (Radiometric) | ED50 ~350 µM | Walsh et al., 1996 |
| Compound X | Histidine Kinase Y | Biochemical (Luminescence) | 5.2 | Fictional Example |
| Compound Z | Histidine Kinase Y | Cell-Based (Reporter) | 12.8 | Fictional Example |
IV. Experimental Protocols
A. Protocol 1: High-Throughput Screening for VanS Inhibitors using a Luminescence-Based Kinase Assay (Biochemical)
1. Reagent Preparation:
-
VanS Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Purified VanS Enzyme: Recombinant VanS (cytoplasmic domain) purified from E. coli. Dilute to 2X the final desired concentration in VanS Kinase Buffer.
-
ATP Solution: Prepare a 2X ATP solution in VanS Kinase Buffer.
-
Test Compounds: Prepare serial dilutions in 100% DMSO. Further dilute in VanS Kinase Buffer to a 4X final concentration.
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compounds or DMSO (for controls) to the wells.
-
Add 5 µL of the 2X purified VanS enzyme solution to all wells except the negative control wells (add 5 µL of VanS Kinase Buffer instead).
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.
B. Protocol 2: High-Throughput Screening for VanS Inhibitors using a Cell-Based Reporter Assay
1. Strain and Plasmid Construction:
-
Host Strain: E. coli DH5α or a similar strain.
-
Plasmids:
-
A low-copy number plasmid expressing VanS and VanR under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
-
A compatible reporter plasmid containing a promoter responsive to phosphorylated VanR (e.g., the vanH promoter) upstream of a reporter gene (e.g., lacZ).
-
2. Reagent Preparation:
-
Growth Medium: LB broth supplemented with appropriate antibiotics for plasmid maintenance.
-
Inducer: L-arabinose solution.
-
Vancomycin: Stock solution to induce the VanS-VanR system.
-
Test Compounds: Serial dilutions in DMSO.
-
β-Galactosidase Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG) for colorimetric readout.
3. Assay Procedure (96-well plate format):
-
Inoculate an overnight culture of the reporter strain in LB medium with antibiotics.
-
Dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Induce the expression of VanS and VanR by adding L-arabinose to a final concentration of 0.2%.
-
Induce the VanS-VanR system by adding vancomycin to a sub-inhibitory concentration (e.g., 0.5 µg/mL).
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Lyse the cells (e.g., using a lysis reagent or freeze-thaw cycles).
-
Add ONPG solution to each well and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 420 nm (A420).
4. Data Analysis:
-
Calculate the β-galactosidase activity (Miller units): Miller Units = 1000 * (A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.
-
Normalize the activity to the DMSO control and calculate the percentage of inhibition.
-
Determine the IC50 value as described for the biochemical assay.
V. Visualization of Pathways and Workflows
Caption: VanS-VanR Signaling Pathway.
Caption: Workflow for Biochemical HTS.
References
Application Notes and Protocols for Measuring VanS-VanR Phosphotransfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the phosphotransfer between the sensor histidine kinase VanS and its cognate response regulator VanR, a key two-component system responsible for vancomycin (B549263) resistance in bacteria.[1][2][3][4] Understanding the kinetics and inhibition of this pathway is crucial for the development of novel antimicrobial agents.
The protocols outlined below describe both radioactive and non-radioactive methods for monitoring VanS autophosphorylation and subsequent phosphoryl group transfer to VanR.
VanS-VanR Signaling Pathway
The VanS-VanR two-component system is a critical regulatory pathway that allows bacteria to sense and respond to the presence of vancomycin.[2][4] In the presence of this antibiotic, the membrane-bound sensor kinase VanS undergoes autophosphorylation on a conserved histidine residue.[2][5] The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator VanR.[2][5] Phosphorylated VanR (VanR~P) then acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[6][7][8]
Experimental Workflow for Phosphotransfer Assay
The following diagram outlines the general workflow for an in vitro VanS-VanR phosphotransfer assay. This workflow is applicable to both radioactive and non-radioactive detection methods, with variations in the final detection step.
Experimental Protocols
I. Protein Expression and Purification
Successful phosphotransfer assays rely on highly purified and active VanS and VanR proteins. The cytoplasmic domain of VanS is often expressed as a fusion protein (e.g., with maltose-binding protein, MBP) to improve solubility and ease of purification.[9]
Note: Detailed protocols for protein expression and purification are beyond the scope of this document but typically involve affinity chromatography followed by size-exclusion chromatography to ensure high purity.
II. Radioactive Phosphotransfer Assay using [γ-32P]ATP
This method offers high sensitivity for detecting phosphorylation events.
Materials and Reagents:
-
Purified VanS (or its cytoplasmic domain)
-
Purified VanR
-
[γ-32P]ATP
-
Phosphorylation Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2)[10][11]
-
SDS-PAGE Loading Buffer
-
SDS-PAGE gels
-
Phosphor screen and imager
Protocol:
-
VanS Autophosphorylation:
-
Phosphotransfer to VanR:
-
Initiate the phosphotransfer reaction by adding purified VanR to the autophosphorylated VanS mixture (see Table 1 for concentrations).
-
Incubate at room temperature (25°C).[10]
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of SDS-PAGE loading buffer.[11]
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the screen using a phosphor imager to visualize and quantify the radiolabeled proteins (VanS
P and VanRP).[12]
-
III. Non-Radioactive Phosphotransfer Assay using Phos-tag™ SDS-PAGE
This method utilizes Phos-tag™, a molecule that specifically binds to phosphorylated proteins, causing a mobility shift on SDS-PAGE, thus allowing for their separation from non-phosphorylated forms.[5][13]
Materials and Reagents:
-
Purified VanS (or its cytoplasmic domain)
-
Purified VanR
-
ATPγS (a non-hydrolyzable ATP analog for stable thiophosphorylation)
-
p-Nitrobenzyl mesylate (PNBM) for alkylation
-
Phos-tag™ acrylamide
-
Standard SDS-PAGE reagents
-
Western blotting reagents and anti-thiophosphate ester antibody
Protocol:
-
VanS Autophosphorylation:
-
Prepare the autophosphorylation reaction with ATPγS as detailed in Table 2.
-
Incubate for approximately 20 minutes at room temperature.[5]
-
-
Phosphotransfer to VanR:
-
Add purified VanR to the reaction mixture to initiate phosphotransfer.
-
-
Alkylation:
-
Stop the reaction and alkylate the thiophosphoryl groups by adding PNBM.
-
-
Detection:
-
Separate the proteins using Phos-tag™ SDS-PAGE. The phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
Proteins can be visualized by standard Coomassie staining or by Western blot using an anti-thiophosphate ester antibody for higher sensitivity.[5]
-
Data Presentation
Table 1: Typical Reaction Conditions for Radioactive Phosphotransfer Assay
| Component | Stock Concentration | Final Concentration |
| Autophosphorylation | ||
| VanS | 1 mg/mL | 5-10 µM |
| [γ-32P]ATP | 10 mCi/mL | 1-4 µCi |
| Phosphorylation Buffer | 10X | 1X |
| Phosphotransfer | ||
| VanR | 1 mg/mL | 20-30 µM |
Note: Optimal protein concentrations may vary and should be determined empirically.[5][12]
Table 2: Kinetic Parameters for VanS-VanR Phosphotransfer
| Parameter | Value | Reference |
| VanS Autophosphorylation Rate | 0.17 min-1 | [9] |
| KM for VanR | 3 µM | [6][7] |
| kxfer (phosphotransfer rate) | 96 min-1 | [6][7] |
| KD (VanR binding to VanS) | 30 nM | [2][6][7] |
| Half-life of VanR~P | 10-12 hours | [9] |
These tables provide a summary of key quantitative data for easy reference and comparison in experimental design. The provided protocols and data serve as a starting point for investigating the VanS-VanR two-component system, a crucial target in the fight against antibiotic resistance.
References
- 1. Phosphotransfer profiling: systematic mapping of two-component signal transduction pathways and phosphorelays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structures of full-length VanR from Streptomyces coelicolor in both the inactive and activated states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of VanS Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health. Resistance is primarily mediated by the VanS-VanR two-component system. VanS is a transmembrane sensor histidine kinase that detects the presence of vancomycin (B549263). Upon sensing the antibiotic, VanS undergoes autophosphorylation on a conserved histidine residue.[1][2] This phosphoryl group is then transferred to the cognate response regulator, VanR.[1][2] Phosphorylated VanR then acts as a transcriptional activator, initiating the expression of genes that confer vancomycin resistance. Understanding the dynamics of VanS phosphorylation is therefore crucial for the development of novel therapeutics to combat VRE.
Mass spectrometry has become an indispensable tool for the detailed characterization of protein phosphorylation. Its high sensitivity and specificity allow for the precise identification of phosphorylation sites and the quantification of changes in phosphorylation levels in response to stimuli. This application note provides detailed protocols for the analysis of VanS phosphorylation using mass spectrometry, from protein expression and purification to quantitative phosphoproteomic analysis.
VanS-VanR Signaling Pathway
The VanS-VanR signaling cascade is a key mechanism in vancomycin resistance. In the presence of vancomycin, the sensor kinase VanS is activated, leading to its autophosphorylation. The phosphate (B84403) group is subsequently transferred to the response regulator VanR, which then activates the transcription of resistance genes.
Quantitative Analysis of VanS Phosphorylation
Mass spectrometry-based proteomics offers several approaches for the quantitative analysis of protein phosphorylation. Two common methods are label-free quantification and stable isotope labeling by amino acids in cell culture (SILAC).
-
Label-Free Quantification: This method compares the signal intensities of phosphopeptides between different experimental conditions (e.g., with and without vancomycin treatment). It is a straightforward and cost-effective approach.[3][4][5][6]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. The proteomes of the two cell populations are then mixed, and the relative abundance of phosphopeptides is determined by the ratio of the heavy to light peptide signals in the mass spectrometer. SILAC provides high accuracy and reproducibility.
The following table presents hypothetical data from a label-free quantitative mass spectrometry experiment, illustrating the expected changes in VanS phosphorylation upon vancomycin treatment.
| Phosphopeptide Sequence | Phosphorylation Site | Fold Change (+Vancomycin/-Vancomycin) | p-value |
| TIGEH TSEVTK | His-156 | + 8.2 | < 0.001 |
| VS PLMETR | Ser-210 | + 1.5 | 0.045 |
| GT VLAEIK | Thr-305 | + 1.2 | 0.05 |
This table contains representative hypothetical data and is intended for illustrative purposes.
Experimental Protocols
The following protocols provide a comprehensive workflow for the analysis of VanS phosphorylation by mass spectrometry.
Protocol 1: Expression and Purification of the Cytosolic Domain of VanS
This protocol is adapted from methods for the expression and purification of the cytosolic domain of VanS as a fusion protein.[1][2]
1. Gene Cloning and Plasmid Construction:
- Amplify the DNA sequence encoding the cytosolic domain of VanS (e.g., residues 95-374) from Enterococcus faecium genomic DNA.
- Clone the amplified fragment into an expression vector with an N-terminal fusion tag (e.g., Maltose (B56501) Binding Protein - MBP, or a His-tag) to facilitate purification.
- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Purify the fusion protein from the supernatant using affinity chromatography appropriate for the fusion tag (e.g., amylose (B160209) resin for MBP-VanS or Ni-NTA resin for His-VanS).
- Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole (B134444) for His-tagged proteins).
- Elute the protein with elution buffer (wash buffer with 250 mM imidazole for His-tagged proteins or lysis buffer with 10 mM maltose for MBP-tagged proteins).
- Assess the purity of the eluted protein by SDS-PAGE.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Phosphorylation Assay
This protocol describes an in vitro kinase assay to phosphorylate the purified VanS.
1. Reaction Setup:
- In a microcentrifuge tube, prepare the following reaction mixture:
- Purified VanS (final concentration 5-10 µM)
- Kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
- ATP (final concentration 1 mM)
- For the vancomycin-stimulated condition, add vancomycin to a final concentration of 100 µg/mL.
- For the control condition, add an equal volume of the vehicle used to dissolve vancomycin.
2. Incubation:
- Incubate the reaction mixtures at 37°C for 30-60 minutes.
3. Stopping the Reaction:
- Stop the reaction by adding EDTA to a final concentration of 20 mM or by immediately proceeding to the protein digestion step.
Protocol 3: In-Solution Tryptic Digestion
This protocol details the enzymatic digestion of the phosphorylated VanS protein into peptides suitable for mass spectrometry analysis.
1. Denaturation, Reduction, and Alkylation:
- To the protein sample from the in vitro phosphorylation assay, add urea (B33335) to a final concentration of 8 M to denature the protein.
- Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
- Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
2. Digestion:
- Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
- Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
- Incubate at 37°C overnight.
3. Desalting:
- Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method.
- Elute the peptides with 50% acetonitrile/0.1% TFA.
- Dry the eluted peptides in a vacuum centrifuge.
Protocol 4: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the enrichment of phosphorylated peptides from the complex peptide mixture.
1. IMAC Bead Preparation:
- Resuspend IMAC beads (e.g., Fe-NTA or TiO2) in loading buffer (80% acetonitrile, 0.1% TFA).
- Wash the beads twice with loading buffer.
2. Phosphopeptide Binding:
- Resuspend the dried peptide sample in loading buffer.
- Add the peptide solution to the prepared IMAC beads.
- Incubate for 30 minutes at room temperature with gentle shaking to allow phosphopeptides to bind to the beads.
3. Washing:
- Centrifuge to pellet the beads and discard the supernatant (which contains non-phosphorylated peptides).
- Wash the beads three times with wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to remove non-specifically bound peptides.
4. Elution:
- Elute the bound phosphopeptides from the beads using an elution buffer (e.g., 500 mM potassium phosphate pH 7.0 or 1% ammonium hydroxide).
- Acidify the eluate with TFA or formic acid.
- Desalt the enriched phosphopeptides using a C18 StageTip.
- Dry the final sample in a vacuum centrifuge.
Protocol 5: LC-MS/MS Analysis
This protocol provides general parameters for the analysis of enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Resuspension:
- Resuspend the dried phosphopeptides in a small volume (e.g., 10-20 µL) of 0.1% formic acid in water.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
- Gradient: A linear gradient from 2% to 40% mobile phase B over 60-90 minutes at a flow rate of 200-300 nL/min.
3. Mass Spectrometry:
- Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Ionization Mode: Positive ion mode.
- Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
- MS1 Scan: Scan range m/z 350-1500.
- MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
- Dynamic Exclusion: Enable to prevent repeated fragmentation of the most abundant ions.
Protocol 6: Data Analysis
This protocol outlines the steps for analyzing the acquired mass spectrometry data.
1. Database Searching:
- Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS/MS data against a protein database containing the sequence of VanS.
- Search Parameters:
- Enzyme: Trypsin.
- Fixed Modifications: Carbamidomethyl (C).
- Variable Modifications: Oxidation (M), Phospho (S, T, Y, H).
- Precursor and Fragment Mass Tolerance: Set according to the instrument's mass accuracy.
2. Phosphorylation Site Localization:
- Utilize algorithms within the search software (e.g., PTM Score, Ascore) to confidently localize the phosphorylation sites on the peptides.
3. Quantification:
- For label-free data, perform quantification based on the peak intensities or spectral counts of the identified phosphopeptides.
- For SILAC data, quantify based on the intensity ratios of heavy and light phosphopeptide pairs.
- Perform statistical analysis to identify significant changes in phosphorylation levels between the control and vancomycin-treated samples.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying VanS phosphorylation using mass spectrometry. This powerful approach can provide detailed insights into the molecular mechanisms of vancomycin resistance and aid in the development of novel strategies to overcome this significant clinical challenge. The detailed methodologies and illustrative data serve as a valuable resource for initiating and conducting these complex experiments.
References
- 1. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mass Spectrometry-Based Label-Free Quantitative Proteomics | Semantic Scholar [semanticscholar.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Creating VanS Knockout and Knockdown Mutants
Introduction
The VanRS two-component system is a critical regulatory pathway that governs inducible vancomycin (B549263) resistance in various bacteria, most notably in vancomycin-resistant enterococci (VRE).[1][2] This system comprises the membrane-bound sensor histidine kinase, VanS, and the cytoplasmic response regulator, VanR.[1][3] VanS acts as the primary sensor for the antibiotic vancomycin.[2][4] Upon detecting the antibiotic, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR.[3] Activated, phosphorylated VanR then functions as a transcription factor, binding to the promoter region of the van resistance gene cluster (e.g., vanHAXYZ) to initiate the expression of resistance genes.[4][5]
Given its central role in initiating the resistance cascade, VanS is a key target for both fundamental research into antibiotic resistance mechanisms and the development of novel therapeutics to overcome VRE infections. Creating knockout (complete gene inactivation) or knockdown (reduction of gene expression) mutants of VanS is an essential strategy for studying its function, validating it as a drug target, and screening for potential inhibitors.
This document provides detailed application notes and protocols for generating and validating VanS knockout and knockdown mutants using modern genetic engineering techniques, including CRISPR-Cas9 and CRISPR interference (CRISPRi).
The VanS Signaling Pathway
The VanRS system is a classic example of a two-component signal transduction pathway in bacteria. In the presence of vancomycin, VanS undergoes a conformational change that triggers its autophosphorylation at a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the VanR response regulator. Phospho-VanR dimerizes and binds to the promoter of the van operon, activating transcription of the resistance genes. In the absence of vancomycin, VanS can act as a phosphatase, removing the phosphate group from VanR and thereby down-regulating the expression of resistance genes.[4]
Protocols for Generating VanS Mutants
Protocol 1: Creating a VanS Knockout Mutant using CRISPR-Cas9
The CRISPR-Cas9 system has become a powerful tool for precise genome editing in a wide range of organisms, including bacteria.[6][7] It uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break (DSB).[8][9] The cell's natural DNA repair mechanisms, such as non-homologous end joining (NHEJ), often introduce insertions or deletions (indels) that can result in a frameshift mutation, leading to a functional gene knockout.[10]
Methodology:
-
sgRNA Design and Vector Construction:
-
Design two or more unique sgRNAs targeting the 5' region of the vanS coding sequence. Online design tools can be used to minimize off-target effects.
-
Synthesize oligonucleotides corresponding to the designed sgRNAs.
-
Clone the sgRNA sequences into a suitable bacterial CRISPR-Cas9 expression vector. This vector should contain the Cas9 nuclease gene and a cloning site for the sgRNA. Many systems use a temperature-sensitive replicon or require an inducer for plasmid curing.[11]
-
-
Transformation:
-
Prepare electrocompetent cells of the target bacterial strain (e.g., Enterococcus faecium).
-
Transform the CRISPR-Cas9 plasmid containing the vanS-targeting sgRNA into the competent cells via electroporation.
-
Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic to select for cells that have successfully taken up the plasmid.
-
-
Induction of Cas9 and Gene Editing:
-
Inoculate a single colony from the selective plate into liquid broth with the appropriate antibiotic.
-
Grow the culture to the mid-logarithmic phase.
-
Induce the expression of the Cas9 nuclease and the sgRNA according to the vector's specific requirements (e.g., by adding an inducer like anhydrotetracycline (B590944) (aTc) or arabinose).[11]
-
Continue incubation to allow for gene editing to occur.
-
-
Screening and Curing of the Plasmid:
-
Plate the culture on non-selective agar to allow for the loss of the CRISPR plasmid (if it is not an integrative system). If the plasmid has a temperature-sensitive origin of replication, incubate at the non-permissive temperature.
-
Patch individual colonies onto both selective and non-selective plates to identify clones that have lost the plasmid.
-
-
Validation of Knockout:
-
PCR Screening: Perform colony PCR on plasmid-cured clones using primers that flank the sgRNA target site in the vanS gene. Clones with indels may show a slight change in PCR product size, but this is often undetectable.
-
Sequence Verification: Sequence the PCR products from potential mutant colonies to confirm the presence of frameshift-inducing insertions or deletions.
-
Phenotypic Analysis: Perform a vancomycin minimum inhibitory concentration (MIC) assay. A successful vanS knockout is expected to alter the vancomycin resistance profile of the bacterium.
-
Protocol 2: Creating a VanS Knockdown Mutant using Mobile-CRISPRi
For essential genes or when a tunable reduction in expression is desired, gene knockdown is preferable to a full knockout. CRISPR interference (CRISPRi) is a powerful knockdown tool that uses a catalytically inactive Cas9 (dCas9) protein complexed with an sgRNA to sterically block transcription of a target gene without altering the DNA sequence.[12] The Mobile-CRISPRi system facilitates the use of this technology in diverse bacteria through conjugative delivery.[12]
Methodology:
-
sgRNA Design and Vector Construction:
-
Design sgRNAs that target the promoter region or the initial transcribed region of the vanS gene for optimal transcriptional repression.
-
Clone the designed sgRNA into the appropriate Mobile-CRISPRi vector, which carries the dCas9 gene and machinery for conjugation and genomic integration.[12]
-
-
Conjugation:
-
Transform the Mobile-CRISPRi vector into a suitable E. coli donor strain (e.g., an auxotrophic strain that can be counter-selected).
-
Perform biparental or triparental mating by mixing the E. coli donor strain and the target recipient bacterial strain on a solid agar surface.
-
Incubate to allow for conjugation and transfer of the Mobile-CRISPRi system.
-
-
Selection of Transconjugants:
-
Resuspend the mating mixture and plate on selective agar that supports the growth of the recipient strain but inhibits the growth of the E. coli donor, while also selecting for the antibiotic resistance marker on the Mobile-CRISPRi vector.
-
-
Induction of Knockdown:
-
Grow a culture of the validated transconjugant.
-
Induce the expression of dCas9 and the sgRNA using the appropriate inducer for the specific Mobile-CRISPRi system.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from both induced (knockdown) and uninduced (control) cultures. Synthesize cDNA and perform qRT-PCR using primers specific for the vanS gene and a housekeeping gene for normalization. Calculate the fold change in vanS expression.
-
Western Blot: If a VanS-specific antibody is available, perform a Western blot on total protein lysates from induced and uninduced cultures to visualize the reduction in VanS protein levels.
-
Phenotypic Analysis: Determine the vancomycin MIC for the induced and uninduced cultures to correlate the level of knockdown with changes in antibiotic resistance.
-
Data Presentation
Quantitative data from validation experiments should be clearly organized to allow for straightforward interpretation and comparison.
Table 1: Genotypic Validation of VanS Knockout Clones
| Clone ID | PCR Product Size (bp) | Sequencing Result | Genotype |
| Wild-Type | 500 | Wild-type sequence | vanS+ |
| KO-Clone 1 | 500 | 1 bp deletion at target site | vanS (Δ1) |
| KO-Clone 2 | 500 | 4 bp insertion at target site | vanS (+4) |
| KO-Clone 3 | 500 | Wild-type sequence | vanS+ (No edit) |
Table 2: Quantitative Analysis of VanS Knockdown Efficiency
| Sample | Inducer | Normalized vanS mRNA Level (Relative to Wild-Type) | Percent Knockdown (%) |
| Wild-Type | - | 1.00 ± 0.12 | 0% |
| CRISPRi Strain | - (Uninduced) | 0.95 ± 0.15 | 5% |
| CRISPRi Strain | + (Induced) | 0.12 ± 0.04 | 88% |
Table 3: Phenotypic Analysis of VanS Mutants
| Strain | Genotype / Condition | Vancomycin MIC (µg/mL) | Fold Change in MIC (vs. WT) |
| Wild-Type | vanS+ | 256 | - |
| VanS Knockout | vanS (Δ1) | 4 | 64-fold decrease |
| VanS Knockdown | Uninduced | 256 | No change |
| VanS Knockdown | Induced | 16 | 16-fold decrease |
References
- 1. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the VanRS signal transduction pathway with specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. CRISPR/Cas9 knockouts [takarabio.com]
- 9. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Gene knockout [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Assays of VanS Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the implementation of fluorescence-based assays to monitor the activity of VanS, a critical sensor histidine kinase involved in vancomycin (B549263) resistance. The methodologies described herein are tailored for high-throughput screening (HTS) and inhibitor characterization, offering robust and quantitative approaches for the discovery of novel anti-infective agents.
Introduction to VanS and its Role in Antibiotic Resistance
The VanS/VanR two-component system is a key regulator of vancomycin resistance in various Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and staphylococci (VRSA). VanS is a transmembrane sensor histidine kinase that, upon sensing the presence of vancomycin, autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, VanR.[1][2] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[1][2] The inhibition of VanS kinase activity presents a promising strategy to overcome vancomycin resistance.
Overview of Fluorescence-Based Assays for VanS Activity
Fluorescence-based assays offer several advantages for studying VanS activity, including high sensitivity, amenability to HTS, and the avoidance of radioactive materials.[3][4] Key methodologies include:
-
Fluorescence Polarization (FP) / Anisotropy: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1][3] In the context of VanS, a fluorescently labeled probe (e.g., a vancomycin derivative or an ATP analog) can be used in a competitive binding assay to screen for inhibitors that displace the probe from the VanS active site.[5][6]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed to monitor the interaction between VanS and VanR or conformational changes within VanS upon ligand binding or phosphorylation.[7]
-
Fluorescent ATP Analogs: The binding of fluorescent ATP analogs, such as TNP-ATP, to the ATP-binding pocket of VanS can be monitored.[6] A decrease in fluorescence signal in the presence of a test compound can indicate competitive inhibition.
-
Luminescence-Based ATP Depletion Assays: Assays like the ADP-Glo™ Kinase Assay measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal. This provides an indirect but highly sensitive measure of ATP consumption by VanS.
Signaling Pathway and Assay Workflows
VanS-VanR Signaling Pathway
The VanS-VanR signaling cascade is initiated by the detection of vancomycin, leading to the expression of resistance genes.
Caption: VanS-VanR signaling cascade.
Experimental Workflow: Fluorescence Polarization (FP) Competitive Inhibition Assay
This workflow outlines the steps for screening VanS inhibitors using a competitive FP assay.
Caption: FP competitive inhibition assay workflow.
Data Presentation: Quantitative Assay Parameters
The following tables summarize typical quantitative data obtained from fluorescence-based assays for VanS activity.
Table 1: Performance of a Fluorescence Polarization (FP) Assay for VanS
| Parameter | Value | Reference |
| Z'-factor | > 0.7 | [6] |
| Signal-to-Background (S/B) Ratio | > 10 | [6] |
| Assay Window (ΔmP) | ~150 mP | [3] |
| DMSO Tolerance | Up to 5% | [8] |
Table 2: IC50 Values of Known Kinase Inhibitors Against VanS (Hypothetical Data for Illustrative Purposes)
| Compound | IC50 (µM) | Assay Type |
| Inhibitor A | 5.2 | FP Competition |
| Inhibitor B | 12.8 | ADP-Glo |
| Inhibitor C | 25.1 | TNP-ATP Displacement |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Inhibition Assay for VanS
This protocol is designed for a 384-well plate format and is suitable for HTS of VanS inhibitors.
Materials:
-
Purified VanS protein (extracellular sensor domain or full-length)
-
Fluorescent Probe: BODIPY-FL-vancomycin (or other suitable fluorescent ligand)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
Test compounds and controls (e.g., unlabeled vancomycin for positive control, DMSO for negative control)
-
384-well, black, low-volume microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds (typically in DMSO) into the wells of the 384-well plate. For controls, dispense 0.5 µL of DMSO (negative control) or a saturating concentration of unlabeled vancomycin (positive control).
-
VanS Addition: Prepare a solution of VanS in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 200 nM for a final concentration of 100 nM). Add 10 µL of the VanS solution to each well.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to VanS.
-
Fluorescent Probe Addition: Prepare a solution of BODIPY-FL-vancomycin in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM). Add 10 µL of the fluorescent probe solution to each well.
-
Equilibration: Mix the plate gently and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., Ex: 485 nm, Em: 520 nm for BODIPY-FL).
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
For active compounds, perform dose-response experiments and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: ADP-Glo™ Kinase Assay for VanS Autophosphorylation Activity
This protocol measures the kinase activity of VanS by quantifying the amount of ADP produced during the autophosphorylation reaction.
Materials:
-
Purified full-length VanS protein
-
Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and controls
-
White, opaque 384-well microplates
-
A luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of test compound or DMSO control.
-
Add 2.5 µL of VanS in Kinase Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for VanS, if known.
-
-
Kinase Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the VanS kinase activity.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Determine the IC50 values for active compounds from dose-response curves.
-
Troubleshooting and Assay Optimization
-
Low Signal Window in FP Assay:
-
Optimize the concentrations of VanS and the fluorescent probe. A good starting point is to use a VanS concentration that is 2-3 times the Kd of the probe and a probe concentration at or below its Kd.
-
Ensure the fluorescent probe is of high purity.
-
-
High Variability:
-
Ensure proper mixing of reagents in the microplate wells.
-
Check for and mitigate any compound precipitation issues.
-
-
Z' Factor < 0.5:
-
Re-optimize the concentrations of all assay components.
-
Ensure the stability of reagents over the course of the experiment.
-
Minimize pipetting errors by using automated liquid handlers.
-
-
Interference from Fluorescent Compounds:
-
In FP assays, measure the fluorescence intensity in parallel. Compounds that significantly alter the intensity may be flagged as potential false positives.
-
For luminescence-based assays, run a counterscreen without the enzyme to identify compounds that directly inhibit the luciferase.
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively implement robust and sensitive fluorescence-based assays for the discovery and characterization of novel VanS inhibitors.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Purification of the VanS Transmembrane Domain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VanS is a transmembrane sensor histidine kinase that plays a pivotal role in vancomycin (B549263) resistance in various bacteria, including clinically significant pathogens like Enterococcus faecium. As a key component of a two-component regulatory system, VanS detects the presence of vancomycin and initiates a signaling cascade that leads to the expression of resistance genes.[1][2][3][4] The purification of the full-length, functional VanS protein, particularly its transmembrane domain, is crucial for structural studies, functional assays, and the development of novel antimicrobial agents that target this essential resistance mechanism. This document provides detailed application notes and experimental protocols for the expression and purification of the VanS transmembrane domain.
VanS Signaling Pathway
The VanS/VanR two-component system is a key regulator of vancomycin resistance. In the presence of vancomycin, the membrane-bound sensor kinase VanS undergoes autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to its cognate response regulator, VanR.[1][4] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van resistance genes and upregulating their expression.[1] In the absence of vancomycin, VanS can act as a phosphatase, removing the phosphate (B84403) group from VanR and thereby downregulating the resistance mechanism.[1][2]
Caption: VanS Signaling Pathway.
Experimental Workflow for VanS Purification
The purification of the VanS transmembrane domain typically involves several key steps: overexpression of a tagged version of the protein in a suitable host system (e.g., E. coli), isolation of the cell membranes, solubilization of the membrane-bound protein using detergents, and subsequent purification by affinity and size-exclusion chromatography.
Caption: Experimental Workflow for VanS Purification.
Detailed Protocols
Expression of His-tagged VanS
This protocol describes the overexpression of a C-terminally His-tagged VanS in E. coli.
Materials:
-
E. coli expression strain (e.g., C43(DE3))
-
Expression vector with His-tagged VanS construct (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Membrane Preparation
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 µg/mL DNase I)
-
Ultracentrifuge
Protocol:
-
Resuspend the frozen cell pellet in Lysis Buffer (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off at 70% amplitude).
-
Remove unlysed cells and debris by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer. The membrane fraction can be stored at -80°C.
Solubilization of VanS Transmembrane Domain
The choice of detergent is critical for the successful solubilization and purification of membrane proteins. A detergent screen is recommended to identify the optimal conditions for VanS.
Materials:
-
A selection of detergents (e.g., DDM, LDAO, Triton X-100, Fos-Choline-12)
-
Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)
Protocol:
-
Thaw the membrane preparation on ice.
-
Aliquot the membrane suspension into several tubes.
-
Add different detergents to each tube to a final concentration of 1-2% (w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Analyze the supernatant for the presence of solubilized His-tagged VanS by SDS-PAGE and Western blotting.
Purification of His-tagged VanS
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).
Materials:
-
Ni-NTA affinity resin
-
IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% selected detergent)
-
IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% selected detergent)
-
SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% selected detergent)
-
FPLC system with a suitable size-exclusion column (e.g., Superdex 200)
Protocol:
-
Equilibrate the Ni-NTA resin with IMAC Wash Buffer.
-
Incubate the solubilized membrane fraction with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of IMAC Wash Buffer.
-
Elute the bound protein with 5-10 column volumes of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing VanS and concentrate using an appropriate centrifugal filter device.
-
Inject the concentrated protein onto a size-exclusion column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric VanS peak.
-
Analyze the purity of the final protein sample by SDS-PAGE and measure the concentration (e.g., by Bradford assay or UV absorbance at 280 nm).
Data Presentation
The following tables provide a template for summarizing quantitative data from a typical purification of the VanS transmembrane domain. The values presented are hypothetical and will vary depending on the specific experimental conditions.
Table 1: Detergent Screen for VanS Solubilization
| Detergent | Concentration (%) | Solubilization Efficiency (%) |
| DDM | 1.0 | 85 |
| LDAO | 1.0 | 60 |
| Triton X-100 | 1.0 | 70 |
| Fos-Choline-12 | 1.0 | 75 |
Table 2: Purification Summary for VanS Transmembrane Domain
| Purification Step | Total Protein (mg) | VanS Protein (mg) | Purity (%) | Yield (%) |
| Solubilized Membranes | 100 | 5.0 | 5 | 100 |
| IMAC Elution | 10 | 4.0 | 40 | 80 |
| SEC Peak Fractions | 2.5 | 2.2 | >95 | 44 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of the VanS transmembrane domain. Successful purification of this key protein will enable further biochemical and structural analyses, which are essential for understanding the mechanisms of vancomycin resistance and for the development of novel therapeutics to combat this growing threat. The provided templates for data presentation will aid in the systematic evaluation and optimization of the purification process. Researchers should note that the purification of membrane proteins can be challenging, and optimization of the described protocols may be necessary for specific VanS homologs or expression systems.
References
Application Note: Characterizing VanS Ligand Binding with Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vancomycin (B549263) resistance in bacteria, particularly in enterococci, poses a significant threat to public health. The emergence of vancomycin-resistant enterococci (VRE) is primarily mediated by the VanRS two-component system.[1] This system comprises the membrane-bound sensor histidine kinase, VanS, and its cognate response regulator, VanR.[1] VanS plays a crucial role in detecting the presence of vancomycin in the extracellular environment and initiating a signaling cascade that leads to antibiotic resistance.[2][3][4] Understanding the molecular interactions between VanS and its ligands is paramount for the development of novel therapeutics to combat vancomycin resistance.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, label-free measurement of the thermodynamic parameters of binding interactions in solution.[5][6] This application note provides a detailed protocol for utilizing ITC to characterize the binding of ligands, such as vancomycin, to the VanS sensor kinase.
VanS Signaling Pathway
VanS is a transmembrane histidine kinase that senses extracellular vancomycin.[7][8] In the absence of vancomycin, VanS exhibits phosphatase activity, maintaining the response regulator VanR in a dephosphorylated, inactive state.[1] Upon binding of vancomycin to the periplasmic sensor domain of VanS, a conformational change is induced, triggering the autophosphorylation of a conserved histidine residue in the cytoplasmic domain of VanS, utilizing ATP as a phosphate (B84403) donor.[7][9] The phosphoryl group is then transferred to a conserved aspartate residue on VanR.[10][11] Phosphorylated VanR (VanR~P) acts as a transcriptional activator, binding to the promoter regions of the van gene cluster (vanHAX) and inducing the expression of genes responsible for reprogramming the bacterial cell wall biosynthesis pathway.[7] This reprogramming involves the substitution of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lac, which has a significantly lower affinity for vancomycin, thus rendering the antibiotic ineffective.
Caption: VanS Signaling Pathway for Vancomycin Resistance.
Isothermal Titration Calorimetry for VanS Ligand Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Data Presentation
A typical ITC experiment for VanS ligand binding would yield the following thermodynamic parameters, which should be summarized in a table for clear comparison of different ligands or experimental conditions.
| Ligand | KD (μM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Vancomycin | Value | Value | Value | Value | Value |
| Ligand X | Value | Value | Value | Value | Value |
| Ligand Y | Value | Value | Value | Value | Value |
-
KD (Dissociation Constant): A measure of binding affinity. Lower KD values indicate stronger binding.
-
n (Stoichiometry): The molar ratio of ligand to protein in the complex.
-
ΔH (Enthalpy Change): The heat released or absorbed upon binding. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction. This term reflects changes in hydrogen bonding and van der Waals interactions.[12]
-
-TΔS (Entropic Contribution): The change in entropy upon binding. A positive ΔS (negative -TΔS) is favorable and is often driven by the release of ordered water molecules from the binding interface (hydrophobic effect).[12]
-
ΔG (Gibbs Free Energy Change): The overall energy of binding, calculated from ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous binding event.
Experimental Protocols
Expression and Purification of VanS
As VanS is a membrane protein, its expression and purification require specialized techniques. The periplasmic sensor domain of VanS (VanS-SD) can be expressed as a soluble protein, which is often more amenable to biophysical studies.
-
Cloning: The gene encoding the VanS periplasmic sensor domain (e.g., residues 31-132 for type-B VRE VanS) is cloned into a suitable expression vector, often with a purification tag (e.g., His6-tag).[13]
-
Expression: The construct is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)). Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG) and the culture is grown at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
-
Purification:
-
Cells are harvested by centrifugation and lysed (e.g., by sonication or high-pressure homogenization).
-
The soluble fraction is clarified by ultracentrifugation.
-
The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purification to homogeneity is achieved by size-exclusion chromatography.
-
Protein concentration is determined accurately using a method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
-
Isothermal Titration Calorimetry
The following is a general protocol for an ITC experiment to measure the binding of a ligand to the purified VanS sensor domain.
Materials:
-
Purified VanS sensor domain
-
Ligand (e.g., vancomycin)
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the protein and ligand must be in identical buffer to minimize dilution heats. [14]
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified VanS protein and dissolve the ligand in the exact same batch of ITC buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the final concentrations of the protein and ligand accurately. The protein concentration in the cell should ideally be 10-100 times the expected KD.[14][15] The ligand concentration in the syringe should be 10-20 times the protein concentration.[15]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument until a stable baseline is achieved.
-
Fill the sample cell with the VanS protein solution.
-
Fill the injection syringe with the ligand solution.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 μL) to account for any initial mixing artifacts, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 2-3 μL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding injection heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine KD, n, and ΔH.
-
Calculate ΔG and -TΔS from the fitted parameters using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Caption: Experimental Workflow for ITC Analysis of VanS Ligand Binding.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of VanS-ligand interactions. The data obtained from ITC studies, including binding affinity, stoichiometry, and the enthalpic and entropic drivers of binding, provide crucial insights into the molecular recognition process. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of novel inhibitors that can disrupt VanS signaling and potentially restore vancomycin susceptibility in resistant bacterial strains. The protocols outlined in this application note provide a robust framework for researchers to employ ITC in the quest for new strategies to combat antibiotic resistance.
References
- 1. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the VanRS signal transduction pathway with specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application Note: Studying VanS Interactions Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vancomycin (B549263) resistance in bacteria, particularly in enterococci, poses a significant threat to public health. The VanRS two-component system is a key regulator of this resistance.[1] This system comprises the transmembrane sensor histidine kinase, VanS, and the cytoplasmic response regulator, VanR.[1][2] In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to VanR.[1][2] Phosphorylated VanR then acts as a transcription factor, activating the expression of genes that confer vancomycin resistance.[1][3] Understanding the molecular interactions of VanS is therefore crucial for the development of new strategies to combat vancomycin resistance.
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical technique for characterizing biomolecular interactions.[4][5][6][7][8] It allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity.[4][8][9] This application note provides a detailed protocol for utilizing SPR to study the interactions of VanS with potential ligands, such as vancomycin, ATP, and novel inhibitory compounds.
VanS Signaling Pathway
The VanS signaling cascade is initiated by the detection of an external stimulus, believed to be the antibiotic vancomycin. This leads to a conformational change in VanS, activating its kinase activity. The activated VanS then autophosphorylates a conserved histidine residue using ATP. The phosphoryl group is subsequently transferred to a conserved aspartate residue on the VanR response regulator. Phosphorylated VanR then dimerizes and binds to specific promoter regions in the bacterial DNA, upregulating the expression of vancomycin resistance genes.
SPR Experimental Workflow for Studying VanS Interactions
The general workflow for an SPR experiment involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding interaction is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
Quantitative Data for VanS Interactions
While comprehensive SPR data for VanS interactions with a wide range of ligands is not extensively published, studies have reported the binding affinity of the catalytic and ATP-binding (CA) domains of VanS proteins for ATP.
| Ligand | Analyte | KD (mM) | Technique | Reference |
| VanSA CA domain | ATP | low millimolar range | Isothermal Titration Calorimetry | [1] |
| VanSC CA domain | ATP | low millimolar range | Isothermal Titration Calorimetry | [1] |
Experimental Protocols
Protocol 1: Immobilization of VanS Protein on a CM5 Sensor Chip via Amine Coupling
This protocol describes the covalent immobilization of the VanS protein (ligand) onto a carboxymethylated dextran (B179266) (CM5) sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine Coupling Kit:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Purified, full-length, or domain-specific VanS protein (e.g., the periplasmic sensor domain) in a suitable buffer (e.g., 10 mM sodium acetate (B1210297), pH 4.5)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Dock the CM5 sensor chip in the SPR instrument and perform a system normalization.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the purified VanS protein (typically at a concentration of 10-50 µg/mL in 10 mM sodium acetate buffer at a pH below its pI) over the activated surface. The amount of immobilized protein can be controlled by adjusting the contact time and protein concentration. Aim for an immobilization level that will yield a maximum analyte response (Rmax) of approximately 100 RU.[10]
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
Surface Stabilization: Perform several startup cycles with the running buffer and regeneration solution to stabilize the baseline.
Protocol 2: Kinetic Analysis of VanS Interaction with an Analyte
This protocol details the steps for measuring the association and dissociation rates of an analyte (e.g., vancomycin, a small molecule inhibitor, or VanR) binding to the immobilized VanS.
Materials:
-
VanS-immobilized CM5 sensor chip
-
Running buffer (e.g., HBS-P+ buffer)
-
Analyte of interest, serially diluted in running buffer (a typical concentration range would span at least one order of magnitude above and below the expected KD)
-
Regeneration solution
Procedure:
-
System Priming: Prime the system with running buffer to ensure a stable baseline.
-
Analyte Injection (Association): Inject the lowest concentration of the analyte over the VanS-immobilized surface and a reference flow cell (e.g., an activated and deactivated surface without VanS) at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Buffer Injection (Dissociation): Switch to flowing only the running buffer over the sensor surface for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the analyte from the immobilized VanS.
-
Regeneration: Inject the regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle. Confirm that the baseline returns to the initial level.
-
Subsequent Cycles: Repeat steps 2-4 for each concentration of the analyte, typically in increasing order. Include several buffer-only injections (zero analyte concentration) throughout the experiment for double referencing.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the buffer-only injection data (double referencing) to correct for any system drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Surface Plasmon Resonance provides a robust and sensitive platform for the detailed kinetic and affinity characterization of VanS interactions. The protocols outlined in this application note offer a framework for researchers to investigate the binding of various molecules to VanS, thereby facilitating the discovery and development of novel therapeutics to overcome vancomycin resistance. The ability to obtain real-time, label-free data makes SPR an invaluable tool in the study of this critical bacterial resistance mechanism.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotreks.org [biotreks.org]
- 4. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VanS Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of the VanS protein.
Frequently Asked Questions (FAQs)
Q1: What is the VanS protein and why is its expression important?
A1: VanS is a membrane-bound sensor histidine kinase that plays a crucial role in vancomycin (B549263) resistance in bacteria like Enterococcus faecium.[1] It is part of the VanRS two-component system, which regulates the expression of genes conferring vancomycin resistance.[2][3][4] Studying VanS is vital for understanding the mechanisms of antibiotic resistance and for the development of new therapeutic agents that can overcome this resistance. Successful expression of functional VanS protein is the first critical step for in vitro studies, including structural biology, inhibitor screening, and biochemical assays.
Q2: I am not seeing any expression of my VanS protein. What are the common causes and solutions?
A2: No or low expression of VanS is a common issue. The problem often stems from the toxic effects of the heterologous protein on the host cell or issues with the expression vector and culture conditions. Here are some potential causes and troubleshooting steps:
-
Codon Usage: The codon usage of the vanS gene may not be optimal for the E. coli expression host. This can lead to translational stalling and low protein yield.
-
Vector and Promoter Choice: The choice of expression vector and promoter strength is critical. A strong, leaky promoter can lead to premature expression of VanS, which can be toxic to the cells.
-
Solution: Use a vector with tight regulation of gene expression, such as the pET series with the T7 promoter, in conjunction with a host strain like BL21(DE3)pLysS, which expresses T7 lysozyme (B549824) to reduce basal expression.
-
-
Plasmid Integrity: Ensure the integrity of your expression plasmid. Errors during cloning can result in a frameshift or premature stop codons.
-
Solution: Sequence your plasmid construct to verify that the vanS gene is in the correct reading frame and free of mutations.
-
-
Toxicity: Overexpression of a membrane protein like VanS can be toxic to E. coli.
Q3: My VanS protein is expressed, but it's all in inclusion bodies. How can I improve its solubility?
A3: Inclusion bodies are insoluble aggregates of misfolded proteins. This is a very common problem when overexpressing membrane proteins in E. coli.[8][9] Here’s how you can address this:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) is one of the most effective methods to improve protein solubility. Lower temperatures slow down protein synthesis, allowing more time for proper folding.[8]
-
Reduce Inducer Concentration: High levels of induction can overwhelm the cellular machinery for protein folding. Try a gradient of lower IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.2 mM).
-
Choice of Expression Strain: Use E. coli strains engineered to aid in protein folding, such as those that co-express chaperones (e.g., GroEL/GroES) or have mutations that favor disulfide bond formation in the cytoplasm (e.g., SHuffle strains, if disulfide bonds are required).
-
Solubilization and Refolding: If optimizing expression conditions fails, you may need to purify the VanS protein from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., 6M Guanidinium-HCl or 8M Urea) followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer.
-
Fusion Tags: Using solubility-enhancing fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes improve the solubility of the target protein.[7]
Q4: I have successfully purified VanS, but it shows no activity in my autophosphorylation assay. What could be the problem?
A4: Lack of activity in a purified protein can be due to several factors, from the purification process itself to the assay conditions.
-
Detergent Choice: As a membrane protein, VanS requires detergents for extraction and purification. The choice of detergent is critical, as some can be harsh and denature the protein.
-
Solution: Screen a variety of mild detergents for solubilization and purification, such as DDM (n-dodecyl-β-D-maltoside), which has been successfully used for VanS purification.[10] It is also advisable to keep the detergent concentration just above the critical micelle concentration (CMC) during purification and in the final buffer.[11]
-
-
Incorrect Folding: Even if the protein is soluble, it may not be correctly folded.
-
Solution: Consider co-expression with chaperones or in vivo folding partners if known. Also, ensure that the purification protocol is gentle, avoiding harsh pH or high salt concentrations where possible.
-
-
Assay Conditions: The autophosphorylation assay itself might not be optimized.
-
Protein Degradation: The protein may have been degraded during expression or purification.
-
Solution: Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. Analyze your purified protein on an SDS-PAGE gel to check for degradation products.
-
Quantitative Data Summary
The optimal conditions for VanS expression can vary significantly depending on the specific construct, vector, and host strain used. The following tables provide a starting point for optimization experiments.
Table 1: Induction Conditions for VanS Expression
| Parameter | Condition 1 (High Yield, Potential Insolubility) | Condition 2 (Improved Solubility) | Condition 3 (Low Toxicity) |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | C41(DE3) or C43(DE3) |
| Culture Medium | LB Broth | TB Broth | M9 Minimal Medium |
| Induction OD₆₀₀ | 0.6 - 0.8 | 0.5 - 0.6 | 0.4 - 0.5 |
| Inducer (IPTG) | 1.0 mM | 0.1 - 0.4 mM | 0.05 - 0.1 mM |
| Induction Temp. | 37°C | 18 - 25°C | 16 - 20°C |
| Induction Time | 3 - 4 hours | 12 - 16 hours (overnight) | 16 - 24 hours |
Table 2: Components for VanS Solubilization and Purification Buffers
| Buffer Component | Lysis Buffer | Wash Buffer | Elution Buffer |
| Base Buffer | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.0 |
| Salt | 300 - 500 mM NaCl | 300 - 500 mM NaCl | 300 - 500 mM NaCl |
| Detergent | 1% DDM or Triton X-100 | 0.1% DDM | 0.1% DDM |
| Reducing Agent | 1-5 mM DTT or BME | 1 mM DTT or BME | 1 mM DTT or BME |
| Protease Inhibitor | 1 mM PMSF, cOmplete™ | - | - |
| Imidazole (B134444) (for His-tag) | 10 - 20 mM | 20 - 40 mM | 250 - 500 mM |
Experimental Protocols
Protocol 1: Expression of His-tagged VanS in E. coli
-
Transformation: Transform the VanS expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)pLysS). Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.2 mM.
-
Incubation: Continue to incubate the culture at 20°C with shaking for 16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged VanS
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (see Table 2). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Solubilization (if necessary): If VanS is in the pellet, resuspend it in lysis buffer containing a denaturant (e.g., 6M Guanidinium-HCl) to solubilize the inclusion bodies.
-
Affinity Chromatography: Apply the clarified supernatant (or solubilized inclusion bodies) to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (see Table 2) to remove non-specifically bound proteins.
-
Elution: Elute the VanS protein with elution buffer (see Table 2). Collect fractions and analyze by SDS-PAGE.
-
Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer containing a low concentration of a mild detergent (e.g., 0.05% DDM) to remove imidazole and prepare for downstream applications.
Protocol 3: VanS Autophosphorylation Assay
-
Reaction Mixture: Prepare a 20 µL reaction mixture containing: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM KCl, purified VanS protein (0.5 µg), and [γ-³²P]ATP (4 µCi).[12]
-
Incubation: Incubate the reaction at 25°C for 15 minutes.[12]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated VanS by autoradiography.
Visualizations
Caption: VanS Signaling Pathway for Vancomycin Resistance.
Caption: Troubleshooting Workflow for VanS Protein Expression.
Caption: Logical Relationships Between Problems, Causes, and Solutions.
References
- 1. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. efbpublic.org [efbpublic.org]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VanS Protein Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression, purification, and stabilization of the VanS protein.
Frequently Asked Questions (FAQs)
Q1: What is the function of the VanS protein?
A1: VanS is a membrane-bound sensor histidine kinase that plays a crucial role in vancomycin (B549263) resistance in bacteria such as Enterococcus faecium.[1][2] It is part of the VanRS two-component signal transduction system.[1][2] In the presence of vancomycin, VanS autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, VanR.[3][4][5][6] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[3][4]
Q2: What are the main challenges in working with VanS protein?
A2: As an integral membrane protein, VanS is inherently challenging to work with.[2] Common difficulties include low expression levels, formation of insoluble aggregates (inclusion bodies) during recombinant expression, and instability once solubilized from the membrane.[7][8] Maintaining its native conformation and activity after extraction from the lipid bilayer is a primary obstacle.
Q3: Which E. coli strains are recommended for VanS expression?
A3: For proteins like VanS that can be toxic or prone to aggregation, strains that allow for tight control of expression are recommended. Strains such as BL21(DE3)pLysS or Rosetta(DE3) are often used.[9] The pLysS plasmid produces T7 lysozyme, which reduces basal expression of the T7 RNA polymerase, leading to tighter control of protein expression. Rosetta strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of proteins from organisms with different codon usage.[10][11]
Q4: What is codon optimization and is it necessary for VanS expression?
A4: Codon optimization is the process of altering the codons in a gene to match the preferred codon usage of the expression host, such as E. coli, without changing the amino acid sequence of the protein.[9][12] This can significantly enhance protein expression levels by improving translational efficiency.[6][12] Given that VanS is from a different bacterial genus, codon optimization of the vanS gene for E. coli expression is highly recommended to improve protein yield.[8][9]
Q5: How can I assess the stability of my purified VanS protein?
A5: Several biophysical techniques can be used to assess protein stability. A common method is the fluorescence-based thermal shift assay (TSA) , also known as differential scanning fluorimetry (DSF), which measures the change in the melting temperature (Tm) of the protein in the presence of different buffers or ligands.[10][13][14] An increase in Tm indicates stabilization. Other techniques include dynamic light scattering (DLS) to monitor aggregation, and circular dichroism (CD) spectroscopy to assess secondary structure integrity upon changes in temperature or buffer conditions.
Troubleshooting Guides
Problem 1: Low or No Expression of VanS Protein
| Possible Cause | Troubleshooting Steps |
| Codon Bias | Synthesize a codon-optimized version of the vanS gene for E. coli expression.[8][9] |
| Plasmid Issues | Verify the integrity of your expression vector by restriction digest and sequencing. Ensure the vanS gene is in the correct reading frame. |
| Inefficient Induction | Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM) and the induction time (e.g., 4 hours to overnight).[9] |
| Suboptimal Growth Temperature | Lower the induction temperature to 16-25°C. This can slow down protein synthesis, promoting proper folding and reducing toxicity.[8][9] |
| Inappropriate E. coli Strain | Test different expression strains, such as BL21(DE3)pLysS or Rosetta(DE3), which can help with toxic proteins or codon bias, respectively.[10][11] |
| Protein Toxicity | Use a lower copy number plasmid or a vector with a tighter promoter control system. |
Problem 2: VanS is Expressed but Forms Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature (16-20°C) and IPTG concentration (0.1-0.4 mM) to reduce the rate of protein synthesis.[8][9] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/ES) to assist in proper protein folding. |
| Suboptimal Lysis Buffer | Include additives in the lysis buffer such as 5-10% glycerol (B35011), 1-2 mM DTT or BME, and protease inhibitors. |
| Inefficient Solubilization | Screen a panel of detergents to find the optimal one for solubilizing VanS from the membrane fraction (see Table 1). |
Problem 3: Purified VanS Protein is Unstable and Aggregates
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH, salt concentration, and additives for VanS stability using a thermal shift assay (see Table 2).[15][16] |
| Detergent Incompatibility | The detergent used for purification may not be ideal for long-term stability. Consider exchanging the detergent or reconstituting the protein into nanodiscs or liposomes.[1][2] |
| Protein Concentration | Aggregation can be concentration-dependent. Work with lower protein concentrations or add stabilizing excipients like glycerol or arginine.[17] |
| Freeze-Thaw Cycles | Aliquot the purified protein into small, single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles.[17] |
| Oxidation | Include a reducing agent like DTT or TCEP in the storage buffer to prevent the formation of non-native disulfide bonds. |
Data Presentation
Table 1: Illustrative Detergent Screen for VanS Solubilization
This table presents representative data from a hypothetical detergent screen to optimize the solubilization of His-tagged VanS from E. coli membranes. The yield is quantified by Western blot analysis of the soluble fraction after ultracentrifugation.
| Detergent | Class | Concentration (w/v) | Relative Soluble VanS Yield (%) | Notes |
| DDM | Non-ionic | 1.0% | 100 | Good solubilization, often a good starting point.[5] |
| LDAO | Zwitterionic | 1.0% | 85 | Effective, but can be harsher than non-ionic detergents.[5] |
| FC-12 | Zwitterionic | 1.0% | 95 | Generally effective for many membrane proteins.[5] |
| Triton X-100 | Non-ionic | 1.0% | 60 | Less effective for this particular protein.[5] |
| OG | Non-ionic | 1.5% | 45 | High CMC, may not be ideal for subsequent purification steps. |
| CHS | Anionic | 0.1% | 10 | Ineffective on its own, often used as an additive. |
Note: This data is for illustrative purposes and actual results may vary.
Table 2: Representative Thermal Shift Assay (TSA) Data for VanS Stability
This table shows hypothetical melting temperatures (Tm) for purified VanS in different buffer conditions, illustrating how buffer composition can affect protein stability.
| Buffer (50 mM) | pH | NaCl (mM) | Additive | Tm (°C) | Interpretation |
| HEPES | 7.5 | 150 | None | 42.5 | Baseline stability. |
| Tris-HCl | 8.0 | 150 | None | 41.8 | Slightly less stable than HEPES at this pH. |
| Phosphate | 7.0 | 150 | None | 44.2 | Increased stability at neutral pH.[15] |
| HEPES | 7.5 | 50 | None | 40.1 | Lower salt concentration is destabilizing.[16] |
| HEPES | 7.5 | 300 | None | 43.1 | Higher salt concentration is stabilizing.[16] |
| HEPES | 7.5 | 150 | 10% Glycerol | 45.5 | Glycerol significantly increases stability.[17] |
| HEPES | 7.5 | 150 | 50 mM Arginine | 44.8 | Arginine acts as a stabilizer.[17] |
Note: This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged VanS
This protocol describes a general method for the expression of codon-optimized His-tagged VanS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Expression: a. Transform E. coli Rosetta(DE3) cells with the pET-based expression vector containing the codon-optimized vanS gene with a C-terminal His-tag. b. Inoculate a 10 mL LB culture containing appropriate antibiotics and grow overnight at 37°C. c. The next day, inoculate 1 L of LB media with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM. e. Continue to grow the culture overnight (16-18 hours) at 18°C. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Lysis and Membrane Preparation: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme, and DNase I). b. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. e. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
3. Solubilization: a. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% DDM). b. Stir gently at 4°C for 1-2 hours. c. Ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
4. Purification: a. Load the supernatant containing the solubilized VanS onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).[14][18] b. Wash the column with 10-15 column volumes of wash buffer. c. Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM).[14][18] d. Analyze the fractions by SDS-PAGE. e. Pool the fractions containing pure VanS and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.05% DDM) to remove imidazole.
Protocol 2: Thermal Shift Assay (TSA) for VanS Stability
This protocol outlines a method for performing a thermal shift assay to determine the melting temperature (Tm) of VanS in different buffer conditions.
1. Reagent Preparation: a. Prepare a stock solution of purified VanS protein at a concentration of 0.2 mg/mL. b. Prepare a 500x stock of SYPRO Orange dye in DMSO. c. Prepare a panel of different buffers to be tested (e.g., as listed in Table 2).
2. Assay Setup: a. In a 96-well PCR plate, for each condition, prepare a 20 µL reaction mix containing:
- 10 µL of VanS protein (final concentration 0.1 mg/mL)
- 2 µL of 10x buffer solution
- 0.2 µL of 500x SYPRO Orange dye (final concentration 5x)
- Deionized water to a final volume of 20 µL. b. Seal the plate with an optically clear seal.
3. Data Acquisition: a. Place the plate in a real-time PCR instrument. b. Set the instrument to monitor fluorescence in the appropriate channel for SYPRO Orange. c. Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.
4. Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[19]
Visualizations
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]
- 5. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrodynamics of the VanA-type VanS histidine kinase: an extended solution conformation and first evidence for interactions with vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. sjsu.edu [sjsu.edu]
Technical Support Center: Purification of Full-Length VanS Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the purification of the full-length VanS sensor histidine kinase. VanS is an integral membrane protein, and its purification presents a unique set of difficulties compared to soluble proteins.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying full-length VanS protein?
A1: The main difficulties stem from its nature as a membrane protein.[2] These challenges include:
-
Low expression levels: Membrane proteins are often expressed at lower levels than soluble proteins in common hosts like E. coli.[2]
-
Insolubility and aggregation: When removed from their native lipid bilayer environment, membrane proteins like VanS have exposed hydrophobic regions, leading to a high tendency to aggregate and precipitate.[2][3]
-
Instability: VanS can be unstable once solubilized, leading to loss of structure and function.[2]
-
Detergent selection: Choosing the right detergent to extract VanS from the membrane while maintaining its native conformation and activity is a critical and often empirical process.
Q2: Which E. coli strains are recommended for expressing VanS?
A2: Strains like BL21(DE3) are commonly used for T7 promoter-based expression systems.[4] For potentially toxic proteins like membrane-spanning VanS, strains that offer tighter control over expression, such as BL21-AI (arabinose-inducible) or those containing pLysS/pLysE plasmids (to suppress basal T7 RNA polymerase activity), can be beneficial.[4] Strains like C41(DE3) and C43(DE3), derived from BL21(DE3), have shown improved tolerance for expressing toxic proteins.[4] Additionally, strains that co-express rare tRNAs, such as Rosetta(DE3), can help overcome issues related to codon bias.[5]
Q3: Why is my VanS protein found in inclusion bodies?
A3: High-level expression in E. coli, especially for a membrane protein, can overwhelm the cellular machinery for proper folding and membrane insertion, leading to the formation of insoluble aggregates known as inclusion bodies.[6] This is often exacerbated by the rapid transcription and translation rates in bacterial systems.[7]
Q4: Is it possible to refold VanS from inclusion bodies?
A4: While challenging, refolding from inclusion bodies is a possible strategy. It typically involves solubilizing the inclusion bodies with strong denaturants (e.g., 6M guanidinium (B1211019) hydrochloride or 8M urea), followed by a refolding process where the denaturant is gradually removed, often in the presence of a mild detergent and other additives that mimic a membrane environment. However, the success rate for membrane proteins can be low, and the refolded protein may not regain full activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Expression of VanS | Codon Bias: The VanS gene may contain codons that are rare in E. coli, leading to inefficient translation.[5] | Synthesize the gene with codons optimized for E. coli. Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).[5] |
| Protein Toxicity: Overexpression of a membrane protein can be toxic to the host cells.[4] | Use a tightly regulated promoter system (e.g., pBAD). Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG).[6][8] | |
| Plasmid Instability: The expression plasmid may be unstable or lost during cell division. | Ensure consistent antibiotic selection pressure throughout the culture. | |
| VanS is in Inclusion Bodies | High Expression Rate: Rapid protein synthesis can lead to misfolding and aggregation.[6] | Lower the induction temperature (16-25°C) to slow down protein synthesis, which can promote proper folding.[8] Reduce the inducer concentration (e.g., 0.1-0.4 mM IPTG).[6] |
| Sub-optimal Growth Conditions: | Ensure adequate aeration during cell growth.[4] | |
| Fusion Tag Issues: Certain fusion tags might contribute to insolubility. | Experiment with different solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[6] | |
| Poor Solubilization from Membrane | Ineffective Detergent: The chosen detergent may not be suitable for extracting VanS. | Screen a panel of detergents (non-ionic, zwitterionic, anionic) at various concentrations. Start with milder non-ionic detergents like DDM or LDAO.[9] |
| Insufficient Detergent Concentration: The detergent concentration may be below its Critical Micelle Concentration (CMC). | Use a detergent concentration significantly above its CMC for initial solubilization.[10] | |
| Incomplete Cell Lysis: | Ensure efficient cell disruption through methods like sonication or high-pressure homogenization.[11] | |
| Protein Aggregates/Precipitates After Solubilization or During Purification | Detergent Removal/Exchange: The protein may become unstable when the detergent is removed or exchanged. | Maintain a detergent concentration above the CMC in all purification buffers.[9] Consider detergent-free systems like nanodiscs or amphipols for enhanced stability.[12] |
| Buffer Conditions: pH, ionic strength, or additives may not be optimal for stability.[13] | Screen different buffer pH values and salt concentrations (e.g., NaCl, KCl).[14] Add stabilizing agents like glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids. | |
| Protein Concentration: High protein concentration can promote aggregation.[14] | Perform purification steps at lower protein concentrations. Add additives that reduce aggregation. | |
| Low Yield After Affinity Chromatography | Inaccessible Affinity Tag: The fusion tag (e.g., His-tag) may be buried within the protein-detergent micelle. | Consider moving the tag to the other terminus of the protein. A longer linker between the protein and the tag might also help. |
| Harsh Wash or Elution Conditions: The protein may be washed off the column, or harsh elution conditions could cause precipitation.[15] | Optimize the wash buffer by adjusting the concentration of the competing agent (e.g., imidazole (B134444) for His-tags).[16] Use a step or linear gradient for elution to find the optimal concentration that elutes the protein without causing precipitation. |
Data Presentation
Table 1: Common Detergents for Membrane Protein Solubilization
| Detergent | Type | CMC (mM, approx.) | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | Often a good starting point; known for being relatively mild and effective for many membrane proteins.[9][10] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01 | Very low CMC, can be more stabilizing for delicate proteins.[10] |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | High CMC, can be harsher on proteins.[10] |
| Lauryldimethylamine N-oxide (LDAO) | Zwitterionic | 1-2 | Effective for solubilizing many bacterial membrane proteins. |
| CHAPS | Zwitterionic | 4-8 | A bile salt derivative, can be useful in some cases. |
Experimental Protocols
Protocol 1: General Workflow for Full-Length VanS Purification
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3) or C41(DE3)) with the VanS expression plasmid.
-
Grow the cells in a suitable medium (e.g., LB or TB) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.4 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.[17][18]
-
-
Cell Lysis and Membrane Preparation:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[17]
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells by sonication or a French press on ice.
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (lysis buffer containing a selected detergent, e.g., 1% DDM).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Remove non-solubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C). The supernatant now contains the solubilized VanS.
-
-
Affinity Chromatography (His-tagged VanS example):
-
Equilibrate a Ni-NTA resin column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% DDM).[9]
-
Load the solubilized protein onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute VanS using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Size Exclusion Chromatography (Optional Polishing Step):
-
To improve purity and for buffer exchange, the eluted fractions can be concentrated and loaded onto a size exclusion chromatography column equilibrated with a final storage buffer (containing ~0.02-0.05% detergent).
-
Visualizations
Caption: VanS-VanR two-component signaling pathway for vancomycin resistance.[19][20][21]
Caption: General experimental workflow for the purification of full-length VanS.
References
- 1. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. Membrane Protein Research: Challenges & New Solutions - Creative Proteomics [creative-proteomics.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
- 9. Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 11. Protein Expression and Purification [protocols.io]
- 12. youtube.com [youtube.com]
- 13. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. goldbio.com [goldbio.com]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. neb.com [neb.com]
- 18. Protocol - Protein expression and purification [depts.washington.edu]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recombinant VanS Protein Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant VanS protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Protein Yield
Question: I am observing very low or no expression of my recombinant VanS protein. What are the potential causes and how can I troubleshoot this?
Answer:
Low expression of recombinant VanS protein is a common issue that can stem from several factors, ranging from the genetic construct to the culture conditions.[1][2][3] Here is a step-by-step guide to troubleshoot and improve your protein yield.
Troubleshooting Workflow for Low VanS Protein Yield
Caption: A stepwise workflow for troubleshooting low recombinant VanS protein yield.
1. Verify the Integrity of your Expression Construct:
-
Sequencing: Ensure the vanS gene was cloned correctly into the expression vector without any mutations or frameshifts.[4]
-
Transformation Check: Confirm that the host cells (e.g., E. coli) were successfully transformed with the correct plasmid. This can be verified by plasmid purification from a starter culture followed by restriction digest or PCR.[5]
2. Optimize Codon Usage:
-
The codon usage of the vanS gene from its native organism (e.g., Enterococcus faecium) may not be optimal for expression in a host like E. coli.[6][7] This can lead to translational stalling and low protein yield.
-
Solution: Synthesize a version of the vanS gene that is codon-optimized for your expression host.[8][9][10][11][12] Several online tools and commercial services are available for this purpose.
3. Select an Appropriate Expression System:
-
Vector Choice: The choice of expression vector is critical.[13] For high-level expression in E. coli, vectors with a strong, inducible promoter like the T7 promoter (e.g., pET vectors) are commonly used.[14][15] If VanS is toxic to the host, consider a vector with tighter regulation of basal expression or a lower copy number plasmid.[2][6]
-
Host Strain Selection: Different E. coli strains can have a significant impact on protein yield.[16] If your vanS gene has codons that are rare in E. coli, using a host strain that supplies tRNAs for these rare codons, such as Rosetta(DE3), can improve expression.[5][17]
4. Optimize Culture and Induction Conditions:
-
Small-scale pilot expressions are recommended to determine the optimal conditions before scaling up.[5]
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) can affect protein expression levels and solubility. While a high concentration may seem desirable, it can sometimes lead to the formation of insoluble inclusion bodies.[2][6] Test a range of concentrations (e.g., 0.1 mM to 1 mM IPTG).
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 18-25°C) and extending the induction time (e.g., overnight) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[1][2][6][18]
-
Cell Density at Induction: Inducing the culture at an optimal optical density (OD600) is important. Typically, induction is performed during the mid-log phase of growth (OD600 of 0.6-0.8).[5]
-
Media Composition: Trying different growth media, such as Terrific Broth (TB) or auto-induction media, may enhance cell density and protein yield compared to standard LB media.[5][17]
| Parameter | Recommended Range | Rationale |
| Inducer (IPTG) Conc. | 0.1 - 1.0 mM | Lower concentrations can reduce metabolic burden and improve solubility.[2][6] |
| Induction Temperature | 18°C - 37°C | Lower temperatures slow protein synthesis, often improving folding and solubility.[1][2][6] |
| Induction Time | 3 hours - Overnight | Longer induction at lower temperatures can increase overall yield.[2][5] |
| OD600 at Induction | 0.6 - 0.8 | Ensures cells are in an actively growing state for optimal protein production.[5] |
Protein Insolubility and Inclusion Bodies
Question: My VanS protein is expressing at high levels, but it is insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?
Answer:
The formation of insoluble aggregates, known as inclusion bodies, is a common challenge when overexpressing proteins in bacterial systems like E. coli.[1] This is often due to the high rate of protein synthesis overwhelming the cellular machinery for proper folding.[3][6]
Strategies to Enhance VanS Solubility:
1. Modify Expression Conditions:
-
Lower Temperature: As with improving overall yield, reducing the expression temperature (e.g., 15-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.[2][6]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can decrease the rate of transcription and translation, giving the newly synthesized polypeptide chain more time to fold correctly.[6]
2. Utilize Solubility-Enhancing Fusion Tags:
-
Fusing a highly soluble protein tag to the N- or C-terminus of VanS can significantly improve its solubility.[6][16]
-
Common Tags: Maltose-binding protein (MBP) and Glutathione S-transferase (GST) are examples of tags known to enhance the solubility of their fusion partners.[17] A study on the related VanS protein successfully used an MBP fusion to purify the cytosolic domain.[19]
-
Tag Placement: The location of the tag (N- or C-terminus) can influence its effectiveness, so it may be necessary to test both configurations.[6][16]
| Fusion Tag | Size (kDa) | Potential Advantages for VanS |
| MBP | ~42 | Known to significantly improve the solubility of fusion partners.[15][19] |
| GST | ~26 | Can enhance solubility and provides an affinity handle for purification.[17] |
| SUMO | ~11 | Can improve both solubility and proper folding.[15] |
3. Co-expression of Chaperones:
-
Molecular chaperones assist in the proper folding of proteins. Overexpressing chaperones along with VanS can help prevent aggregation and increase the yield of soluble protein.[6][17] Sets of chaperone plasmids are commercially available.
4. Refolding from Inclusion Bodies:
-
If the above strategies are unsuccessful, it is possible to purify the VanS protein from inclusion bodies and then refold it in vitro.[1] This typically involves:
-
Isolating the inclusion bodies.
-
Solubilizing the aggregated protein using strong denaturants (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride).
-
Refolding the protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.
-
Experimental Protocol: Small-Scale Expression Trials for Solubility
-
Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)) with your VanS expression plasmid.
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Inoculate 50 mL of fresh medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Split the culture into smaller flasks. Induce each with a different IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C).
-
After induction (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of VanS under each condition.
Protein Purification and Stability
Question: What is a good starting protocol for purifying recombinant VanS, and how can I ensure its stability after purification?
Answer:
Purification of recombinant VanS, especially if it includes an affinity tag, can be a straightforward process. Maintaining its stability post-purification is crucial for downstream applications.
General VanS Purification Workflow (His-tagged)
Caption: A general experimental workflow for the purification of His-tagged VanS protein.
Experimental Protocol: Purification of His-tagged VanS
-
Preparation of Cell Lysate:
-
Harvest cells from the induced culture by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.2, 500 mM NaCl, 5 mM MgCl2, and protease inhibitors).[20]
-
Lyse the cells using a method such as sonication or a French press. Keep the sample on ice to prevent heating and protein degradation.[5]
-
Clarify the lysate by centrifugation to remove cell debris.[21]
-
-
Affinity Chromatography:
-
If VanS is His-tagged, use Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin as the initial purification step.[6][22]
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged VanS protein using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[22]
-
-
Further Purification (Optional):
Protein Stability and Storage:
-
Buffer Composition: Purified proteins should be stored in a well-buffered solution at an optimal pH.[24][25] Additives can be used to enhance stability.
-
Additives for Stability:
-
Glycerol or Ethylene Glycol: At concentrations of 25-50%, these cryoprotectants prevent the formation of ice crystals and stabilize proteins during frozen storage.[26]
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent oxidation of cysteine residues.[26]
-
Protease Inhibitors: While mainly used during purification, they can be included in storage buffers for short-term storage if proteolysis is a concern.[1][26]
-
-
Storage Temperature:
| Storage Condition | Typical Shelf Life | Key Considerations |
| 4°C in buffer | Days to weeks | Risk of microbial growth and proteolytic degradation.[26][28] |
| -20°C with 50% glycerol | ~1 year | Glycerol acts as a cryoprotectant.[26] |
| -80°C (aliquots) | Years | Best for long-term storage; aliquoting prevents freeze-thaw cycles.[24] |
| Lyophilized (freeze-dried) | Years | Good for long-term stability but requires reconstitution and may damage some proteins.[26] |
VanS Signaling Pathway
VanS is a transmembrane sensor histidine kinase that, along with the response regulator VanR, forms a two-component system that regulates vancomycin (B549263) resistance.[19]
Caption: The VanRS two-component signaling pathway for vancomycin resistance.
In the presence of vancomycin, VanS undergoes autophosphorylation on a histidine residue.[19] The phosphoryl group is then transferred to an aspartate residue on the VanR protein.[19] Phosphorylated VanR (VanR-P) then acts as a transcriptional activator, binding to the promoter regions of the vanHAX operon to induce the expression of genes required for vancomycin resistance.[29]
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. geneticsmr.org [geneticsmr.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPT: Codon optimize gene sequences for E. coli protein overexpression. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. OPT: Codon optimize gene sequences for E. coli protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Expression [labome.com]
- 16. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. researchgate.net [researchgate.net]
- 24. genextgenomics.com [genextgenomics.com]
- 25. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. susupport.com [susupport.com]
- 28. researchgate.net [researchgate.net]
- 29. Vancomycin drug resistance, an emerging threat to animal and public health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low VanS Kinase Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low VanS kinase activity in their in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals working on the VanS/VanR two-component system.
Frequently Asked Questions (FAQs)
Q1: What is the function of VanS and why is its in vitro activity important?
A1: VanS is a membrane-bound sensor histidine kinase that plays a crucial role in vancomycin (B549263) resistance in bacteria like vancomycin-resistant enterococci (VRE).[1][2][3] In the presence of vancomycin, VanS autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, VanR.[1][4][5] Phosphorylated VanR then activates the transcription of genes that confer vancomycin resistance.[1][4] Studying VanS kinase activity in vitro is essential for understanding the mechanisms of antibiotic resistance and for the development of new inhibitors that could serve as potential therapeutics.
Q2: What are the key enzymatic activities of VanS?
A2: VanS exhibits three primary enzymatic activities:
-
Autophosphorylation: In response to a stimulus (like vancomycin for some VanS types), the kinase domain of VanS catalyzes the transfer of a phosphate group from ATP to a conserved histidine residue on VanS itself.[6][7]
-
Phosphotransfer: The phosphate group from the phosphorylated VanS is subsequently transferred to a conserved aspartate residue on the VanR response regulator.[5][8]
-
Phosphatase activity: In the absence of a stimulus, some sensor kinases, including VanS, can act as a phosphatase, removing the phosphate group from phosphorylated VanR to down-regulate the resistance pathway.[1][7][9]
Q3: My purified VanS protein shows very low or no autophosphorylation activity. What are the common causes?
A3: Low VanS autophosphorylation activity can stem from several factors, including improper protein solubilization (for full-length VanS), suboptimal assay conditions, low ATP affinity, or enzyme instability. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q4: How does the type of VanS (e.g., VanSA, VanSB) affect the in vitro assay?
A4: Different types of VanS can have different activation mechanisms. For instance, vancomycin has been shown to directly stimulate the autokinase activity of VanSB in vitro.[2][6] In contrast, the enzymatic activities of purified VanSA have been found to be insensitive to vancomycin in vitro, suggesting it may require additional cellular factors for activation or that it senses a downstream effect of the antibiotic.[10][11] It is crucial to consider the specific VanS type you are working with and its known activators.
Troubleshooting Guide for Low VanS Kinase Activity
This guide addresses common issues encountered during in vitro VanS kinase assays and provides potential solutions.
Issue 1: Low or No Autophosphorylation Signal
| Potential Cause | Recommended Solution |
| Improper Protein Solubilization (Full-Length VanS) | The choice of detergent or membrane scaffold is critical for the activity of the full-length, membrane-bound VanS. Detergents can sometimes suppress enzymatic activity.[10] Consider using amphipols or reconstituting VanS into nanodiscs to provide a more native-like membrane environment, which has been shown to enhance activity.[3][10] |
| Suboptimal Assay Buffer Conditions | Ensure the pH, salt concentration, and other buffer components are optimal. A common starting point is a buffer containing Tris-HCl (pH 7.5-8.0), NaCl, and MgCl2.[6][12] Empirically test a range of pH values (e.g., 7.0-9.0) and salt concentrations (e.g., 50-200 mM NaCl) to find the optimal conditions for your specific VanS construct. |
| Low ATP Affinity | The catalytic domains of VanS have been shown to have a weak affinity for ATP, with KD values in the low millimolar range, which is comparable to intracellular ATP concentrations.[8][13][14] Ensure your assay contains a sufficiently high concentration of ATP (e.g., 50 µM to 1 mM).[12][15] |
| Inactive Enzyme | Verify the integrity and concentration of your purified VanS protein using methods like SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Ensure proper storage conditions, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol.[16] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature for the autophosphorylation reaction. Typical conditions range from 22°C to 37°C for 10 to 60 minutes.[15] Perform a time-course experiment to determine the linear range of the reaction. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Prepare master mixes for your reagents to minimize variability between samples.[16] |
| Reagent Instability | Prepare fresh ATP solutions for each experiment, as ATP can hydrolyze over time. Aliquot and store other reagents appropriately. |
| Assay Detection Method Limitations | If using radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP), be mindful of its shelf life. If using antibody-based detection for thiophosphorylation, ensure the antibody is specific and used at the correct dilution. For Phos-tag™ gels, optimize the gel concentration and running conditions for clear separation of phosphorylated and unphosphorylated protein.[17] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The VanS/VanR two-component signaling pathway for vancomycin resistance.
Caption: A troubleshooting workflow for addressing low VanS kinase activity in vitro.
Experimental Protocols
Protocol 1: VanS Autophosphorylation Assay using [γ-32P]ATP
This protocol is a generalized procedure based on methods described in the literature.[6][15]
Materials:
-
Purified VanS protein
-
5X Reaction Buffer: 200 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2
-
10X ATP Mix: 1 mM cold ATP, [γ-32P]ATP (10 mCi/ml)
-
2X SDS-PAGE Stop Buffer: 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue
Procedure:
-
Prepare the reaction mixture on ice. In a microcentrifuge tube, combine:
-
Purified VanS (to a final concentration of 5-10 µM)
-
4 µL of 5X Reaction Buffer
-
Deionized water to a final volume of 18 µL
-
-
If testing an activator (e.g., vancomycin for VanSB), add it to the reaction mixture at the desired concentration.
-
Initiate the reaction by adding 2 µL of 10X ATP Mix. The final ATP concentration will be 100 µM.
-
Incubate the reaction at the optimal temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-60 minutes).
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE Stop Buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated VanS.
Protocol 2: Non-Radioactive VanS Autophosphorylation Assay using Phos-tag™ SDS-PAGE
This method allows for the detection of phosphorylated proteins based on their mobility shift in an acrylamide (B121943) gel containing Phos-tag™.
Materials:
-
Purified VanS protein
-
5X Reaction Buffer: 200 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2
-
10 mM ATP solution
-
2X SDS-PAGE Stop Buffer
-
Phos-tag™ Acrylamide and MnCl2 solution
Procedure:
-
Set up the kinase reaction as described in Protocol 1, but use the non-radioactive 10 mM ATP solution to achieve the desired final concentration (e.g., 1 mM).
-
Incubate and stop the reaction as previously described.
-
Prepare a Phos-tag™ SDS-PAGE gel according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized (e.g., 25-50 µM).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, wash the gel with transfer buffer containing EDTA to remove Mn2+ ions, which can interfere with protein transfer.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against your VanS protein (e.g., anti-His-tag) to visualize both the phosphorylated (slower migrating) and unphosphorylated (faster migrating) forms of VanS.
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| ATP KD | Low millimolar range | VanSA and VanSC Catalytic Domains | [8][13][14] |
| VanSA-VanRA KD | Low micromolar range | Full-length and cytosolic VanSA | [11] |
| Typical Autophosphorylation Assay Temperature | 22°C - 37°C | Various VanS constructs | [15] |
| Typical Autophosphorylation Assay ATP Concentration | 50 µM - 1 mM | Various VanS constructs | [12][15] |
| Typical VanS Concentration in Assay | 4 µM - 10 µM | Various VanS constructs | [6][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Buffer Conditions for VanS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for VanS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any VanS autophosphorylation. What are the potential causes and solutions?
A: Lack of VanS autophosphorylation can stem from several factors related to the buffer and reaction components. Here's a troubleshooting guide:
-
Inactive Enzyme: Ensure the purified VanS protein is active. Purity and proper folding are critical. Consider performing a positive control with a known active batch of VanS.
-
ATP Degradation: ATP is susceptible to degradation. Use freshly prepared ATP solutions or aliquots stored at -20°C. Avoid multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The buffer composition is crucial for enzyme activity. Verify the concentrations of all components.[1][2][3]
-
Suboptimal pH: VanS activity is pH-dependent. The optimal pH is typically around 7.4.[1][2][3] Prepare fresh buffer and confirm the pH.
-
Absence of Essential Co-factors: Divalent cations, particularly Mg²⁺, are essential for ATP binding and kinase activity.[1][4] Ensure MgCl₂ is included in the reaction buffer at an appropriate concentration.
Q2: My VanS autophosphorylation signal is very weak. How can I improve it?
A: A weak signal can often be enhanced by optimizing the reaction conditions:
-
Enzyme Concentration: Increase the concentration of VanS in the reaction.
-
ATP Concentration: While VanS has a relatively low affinity for ATP, ensure the concentration is not limiting.[5] A typical starting concentration is 50 µM to 1 mM.[2][3][6]
-
Incubation Time and Temperature: Increase the incubation time or optimize the temperature. Assays are often performed at room temperature (22-25°C) or 37°C.[1][6]
-
Buffer Components: Optimize the concentration of MgCl₂ and KCl.
Q3: What is the role of Mg²⁺ in the VanS assay, and what is the optimal concentration?
A: Magnesium ions (Mg²⁺) are critical for VanS kinase activity. They form a complex with ATP (Mg-ATP), which is the actual substrate for the kinase.[7][8] Mg²⁺ helps to:
-
Neutralize the negative charges on the phosphate (B84403) groups of ATP, facilitating its binding to the active site.[7]
-
Orient the ATP molecule correctly for the phosphoryl transfer reaction.[4][9]
The optimal concentration of MgCl₂ is typically between 5 mM and 10 mM.[1][2][3][10] It's important to maintain an excess of Mg²⁺ over the ATP concentration.
Q4: Can other divalent cations be used instead of Mg²⁺?
A: While Mg²⁺ is the most commonly used and generally optimal divalent cation, other cations like Mn²⁺ can sometimes substitute for it, although this may alter the kinase activity and specificity. It is recommended to start with Mg²⁺ for standard assays.
Q5: What are some common inhibitors or interfering substances I should be aware of?
A: Several substances can inhibit VanS activity:
-
Chelating Agents: EDTA and EGTA will chelate Mg²⁺, rendering the kinase inactive.[3] Ensure your protein preparations and buffers are free from these agents.
-
High Salt Concentrations: While some salt (e.g., KCl) is necessary, very high concentrations can be inhibitory.
-
Detergents: If working with membrane-reconstituted VanS, the choice and concentration of detergent can be critical and may require optimization.
-
Known Inhibitors: Some compounds are known to inhibit histidine kinases. For instance, certain hydrophobic compounds can cause aggregation and non-competitive inhibition.[11]
Quantitative Data Summary
For easy comparison, the following tables summarize typical concentration ranges for key components in a VanS autophosphorylation assay buffer.
Table 1: Standard VanS Autophosphorylation Buffer Components
| Component | Concentration Range | Typical Concentration | Purpose |
| Tris-HCl (pH 7.4) | 25 - 50 mM | 50 mM | Buffering agent to maintain pH |
| KCl | 50 - 100 mM | 100 mM | Ionic strength and enzyme stability |
| MgCl₂ | 5 - 10 mM | 5 mM | Essential cofactor for ATP binding |
| ATP | 50 µM - 1 mM | 50 µM | Phosphate donor |
| DTT | 1 - 2 mM | 2 mM | Reducing agent to maintain protein integrity |
Experimental Protocols
Protocol 1: VanS Autophosphorylation Assay
This protocol outlines a standard procedure for assessing the autophosphorylation activity of VanS.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 20 µL reaction, combine:
-
10 µL of 2x Kinase Buffer (100 mM Tris-HCl pH 7.4, 200 mM KCl, 10 mM MgCl₂)
-
Purified VanS protein (e.g., 0.5 - 1.5 µg)[1]
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the Reaction: Add 2 µL of ATP solution (containing [γ-³²P]ATP or a suitable non-radioactive analog like ATPγS) to start the reaction.[1][2] The final ATP concentration should be in the optimal range.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes).[1][6]
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the phosphorylated VanS by autoradiography (for ³²P) or by Western blot using an antibody against the modified residue (e.g., anti-thiophosphate ester antibody for ATPγS assays).[2]
Visualizations
Caption: The VanS-VanR two-component signaling pathway leading to vancomycin resistance.
Caption: A workflow for troubleshooting and optimizing VanS assay buffer conditions.
References
- 1. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of magnesium and other divalent cations in ATP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochemistry - Why is a magnesium ion essential for ATP activity in enzymic reactions? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Mg2+-dependent Interactions of ATP with the Cystathionine-β-Synthase (CBS) Domains of a Magnesium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 11. New Class of Competitive Inhibitor of Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting VanS Protein Aggregation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting aggregation issues encountered during the expression, purification, and storage of the VanS protein.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of the VanS protein?
A1: VanS is a membrane-bound sensor histidine kinase that plays a critical role in antibiotic resistance in certain bacteria, such as vancomycin-resistant enterococci (VRE).[1][2][3][4] It is part of a two-component regulatory system (VanRS) that detects the presence of glycopeptide antibiotics like vancomycin (B549263).[1][2][3][4] Upon sensing the antibiotic, VanS autophosphorylates and then transfers the phosphate (B84403) group to its partner response regulator, VanR.[2][3][4] Phosphorylated VanR then acts as a transcription factor, activating the expression of genes that confer vancomycin resistance.[2][3][4]
Q2: My VanS protein is forming inclusion bodies during expression. What causes this and what can I do?
A2: Inclusion bodies are insoluble aggregates of misfolded protein that often result from high-level expression of recombinant proteins in systems like E. coli.[5][6] This is typically caused by the rate of protein synthesis exceeding the cell's capacity for proper folding.
Immediate Troubleshooting Steps:
-
Lower Expression Temperature: Reduce the culture temperature (e.g., from 37°C to 18-25°C) after induction. This slows down protein synthesis, allowing more time for correct folding.[5][7][8]
-
Reduce Inducer Concentration: Lower the concentration of the inducing agent (e.g., IPTG) to decrease the rate of transcription and translation.[9][10]
-
Use a Solubility-Enhancing Fusion Tag: Expressing VanS with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), can improve its solubility.[5][8]
Q3: My VanS protein is soluble after cell lysis but aggregates during purification or concentration. Why is this happening?
A3: Aggregation during purification is common and often indicates that the protein is unstable in the chosen buffer conditions.[11][12] Chromatography steps, changes in protein concentration, pH shifts, or exposure to hydrophobic surfaces on resins can all trigger aggregation.[11] For instance, eluting from an affinity column at a low pH can destabilize the protein, and strong interactions with hydrophobic chromatography resins can also lead to unfolding and aggregation.[11]
Q4: How can I reliably detect if my VanS protein preparation has aggregates?
A4: Aggregation can be either visible (precipitates) or consist of smaller, soluble aggregates.[5] Several methods can be used for detection:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate monomers from dimers and higher-order aggregates.[5][13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of aggregates.[5]
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as a rising baseline at higher wavelengths (e.g., 350 nm).[13][14] This can be used to calculate an "Aggregation Index".[13]
-
Native-PAGE: Running the protein on a non-denaturing gel can reveal the presence of higher molecular weight species.[15]
-
Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to amyloid-like fibrillar aggregates, resulting in a measurable increase in fluorescence.[15]
Q5: What is the impact of pH and salt concentration on VanS protein stability?
A5: pH and salt concentration (ionic strength) are critical factors. Proteins are typically least soluble at their isoelectric point (pI), where their net charge is zero.[16] It is advisable to use a buffer with a pH at least one unit above or below the protein's pI to ensure it has a net charge, which promotes repulsion between molecules.[16] Salt concentration affects electrostatic interactions; for aggregation driven by ionic interactions, increasing salt concentration can be beneficial.[17] Conversely, for aggregation driven by hydrophobic interactions, lowering the salt concentration may help.[17] It is often necessary to empirically screen a range of pH and salt conditions to find the optimum for your specific VanS construct.[5]
Section 2: Visual Guides and Workflows
Signaling Pathway and Troubleshooting Diagrams
The following diagrams illustrate the VanS signaling pathway and a logical workflow for addressing aggregation issues.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 8. quora.com [quora.com]
- 9. Protocol - Protein expression and purification [depts.washington.edu]
- 10. Protein Expression and Purification [protocols.io]
- 11. biopharminternational.com [biopharminternational.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. approcess.com [approcess.com]
- 14. selectscience.net [selectscience.net]
- 15. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: VanS Crystal Diffraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during VanS crystal diffraction experiments.
Frequently Asked Questions (FAQs)
Q1: My VanS protein is aggregating and is resistant to crystallization. What are the likely causes and solutions?
A1: Protein aggregation is a common hurdle, especially for membrane proteins like VanS, due to their hydrophobic regions.[1] The primary cause is often suboptimal purity, stability, or homogeneity of the protein sample.[2][3]
Potential Solutions:
-
Improve Protein Purity: Ensure your VanS protein sample is >95% pure, as impurities can impede the crystallization process.[4][5] It is advisable to keep different purification batches separate to ensure reproducibility.[5]
-
Enhance Protein Stability: VanS is a transmembrane sensory protein.[6] To maintain its stability in solution, it's crucial to mimic its native membrane environment. Consider the following approaches:
-
Detergent Screening: Use a variety of mild detergents to extract and solubilize the protein. Screening different detergents is a critical step.[7]
-
Lipidic Cubic Phase (LCP) or Bicelles: These methods provide a more native-like lipidic environment, which can stabilize membrane proteins for crystallization.[1]
-
Fusion Proteins: Fusing the cytosolic domain of VanS to a soluble protein like Maltose Binding Protein (MBP) has been shown to be successful.[6] This can increase solubility and facilitate crystal packing.[1]
-
-
Assess Monodispersity: Ensure the protein sample is monodisperse, meaning it doesn't contain aggregates or various oligomeric forms.[3] Techniques like Dynamic Light Scattering (DLS) can be used to check for homogeneity.[4]
Q2: I've managed to obtain VanS crystals, but they are very small, needle-like, or form a shower of microcrystals. How can I grow larger, single crystals?
A2: The formation of microcrystals indicates that nucleation is occurring too rapidly, while crystal growth is limited. The goal is to slow down the nucleation process to allow fewer, larger crystals to grow.[8]
Potential Solutions:
-
Optimize Concentrations: Systematically vary the concentrations of both the VanS protein and the precipitant.[9][10] Reducing these concentrations can lower the supersaturation level, favoring slower growth of larger crystals.[10]
-
Temperature Control: Adjusting the temperature can significantly impact protein solubility and crystal growth. Experiment with different temperatures, such as 4°C or room temperature.[1][4]
-
Seeding: Microseeding or macroseeding can be a powerful technique. It involves introducing tiny seed crystals from an initial experiment into a new drop equilibrated to a metastable condition, promoting the growth of larger crystals from these seeds.[4][11]
-
Additive Screens: Utilize additive screens that contain small molecules. These can sometimes bind to the protein surface and promote better crystal contacts.[4][9]
-
Vary Drop Ratios: Instead of the standard 1:1 ratio of protein to reservoir solution, try different ratios (e.g., 2:1 or 1:2) to alter the equilibration kinetics.[9][12]
Q3: My VanS crystals appear well-formed, but they diffract poorly or to a low resolution. What strategies can I use to improve diffraction quality?
A3: Poor diffraction from visually appealing crystals is a common and frustrating problem. It often stems from internal disorder within the crystal lattice.[13] Several post-crystallization treatments can dramatically improve diffraction resolution.[14]
Potential Solutions:
-
Crystal Dehydration: Controlled dehydration can shrink the crystal lattice, reduce the solvent content, and improve molecular packing, leading to better-ordered crystals and higher resolution diffraction.[1][13]
-
Crystal Annealing: This process involves briefly thawing a cryo-cooled crystal and then re-freezing it. This can sometimes relieve mechanical stress and improve the internal order of the crystal lattice.[11][13]
-
Optimize Cryoprotection: Inadequate cryoprotection is a major cause of poor diffraction, as ice crystal formation can destroy the crystal lattice.[15]
-
Screen a variety of cryoprotectants (e.g., glycerol (B35011), ethylene (B1197577) glycol, PEG 400).[4][15]
-
Optimize the cryoprotectant concentration.
-
Employ a stepwise soaking method to avoid osmotic shock to the crystal.[11][16]
-
-
Ligand Soaking: Introducing stabilizing small molecules or ligands can fill voids in the crystal lattice and reduce disorder.[1]
-
Change Protein Construct: If persistent issues remain, consider modifying the protein construct. Truncating flexible loops or termini that may be interfering with crystal packing can sometimes lead to better-diffracting crystals.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Low supersaturation- Protein concentration too low- Precipitant concentration too low | - Increase protein and/or precipitant concentration.[10]- Try a different crystallization screen.- Consider seeding techniques.[11] |
| No Crystals, Precipitate | - High supersaturation- Protein instability/aggregation- Incorrect pH | - Decrease protein and/or precipitant concentration.[10]- Re-evaluate protein purity and buffer conditions.[3]- Screen a wider pH range.[9] |
| Shower of Microcrystals | - Nucleation rate is too high | - Lower protein and precipitant concentrations.[10]- Lower the temperature.[4]- Use additives to slow nucleation.[9]- Perform microseeding into a metastable solution.[11] |
| Crystals Crack/Dissolve During Cryoprotection | - Osmotic shock- Unsuitable cryoprotectant | - Use a stepwise transfer to gradually increase cryoprotectant concentration.[11][16]- Screen different types of cryoprotectants (e.g., glycerol, ethylene glycol, sugars).[15][16]- Use the mother liquor with a minimal amount of added cryoprotectant.[4] |
| Ice Rings in Diffraction Pattern | - Incomplete vitrification- Insufficient cryoprotectant concentration | - Increase the concentration of the cryoprotectant.[17]- Ensure rapid and complete plunging into liquid nitrogen.[16]- Test the cryo-solution beforehand to ensure it vitrifies (forms a clear glass).[17] |
| Low-Resolution Diffraction | - High solvent content- Internal crystal disorder- Radiation damage | - Try post-crystallization dehydration or annealing.[13]- Optimize cryoprotection protocol.[15]- Screen multiple crystals to find the best one.[11]- Collect data at a synchrotron source to minimize exposure time.[11] |
| Twinned Crystals | - Lattice defects during growth | - Optimize crystallization conditions (e.g., lower temperature, different additives).[4]- Re-screen for new crystallization conditions. |
Experimental Protocols
Protocol 1: Microseeding to Improve Crystal Size
This protocol is adapted for situations where initial screening yields a shower of microcrystals.
-
Prepare the Seed Stock:
-
Transfer a drop containing microcrystals into a microcentrifuge tube.
-
Add 50 µL of reservoir solution to the drop.
-
Break the crystals by vortexing with a seed bead for 60-90 seconds.
-
Perform serial dilutions of this seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution.
-
-
Set Up New Crystallization Plates:
-
Prepare crystallization drops with protein and a reservoir solution that is known to produce clear drops (i.e., conditions in the metastable zone). This is typically achieved by slightly lowering the precipitant concentration compared to the condition that produced microcrystals.[9]
-
Allow the drops to equilibrate for a few hours.
-
-
Introduce the Seeds:
-
Using a fine tool (like a cat whisker) or by pipetting, transfer a very small amount (e.g., 0.1 µL) of one of the seed stock dilutions into the equilibrated drops.
-
Reseal the plate and incubate under the same conditions. Monitor for the growth of fewer, larger crystals over the next several days.
-
Protocol 2: Crystal Dehydration via Vapor Diffusion
This method can improve the internal order of a crystal that diffracts poorly.[13]
-
Prepare a Dehydration Solution:
-
Create a solution with a higher concentration of the precipitant than what is in the crystal's mother liquor. For example, if the crystal grew in 1.6 M ammonium (B1175870) sulfate, prepare dehydration solutions of 1.8 M, 2.0 M, and 2.2 M ammonium sulfate.
-
-
Perform Dehydration:
-
Set up a hanging or sitting drop experiment.
-
Instead of a protein-precipitant mix, place a drop of the original reservoir solution (e.g., 1.6 M ammonium sulfate) on the cover slip or post.
-
Carefully transfer the crystal from its growth drop into this new drop.
-
Seal the well, with the reservoir now containing one of the higher concentration dehydration solutions (e.g., 2.0 M ammonium sulfate).
-
Allow the drop to equilibrate against the more concentrated reservoir for a period ranging from a few hours to a day. The water vapor will slowly leave the drop, gradually dehydrating the crystal.
-
-
Harvest and Cryo-cool:
-
After dehydration, add an appropriate cryoprotectant to the drop, loop the crystal, and flash-cool it in liquid nitrogen.
-
Protocol 3: Stepwise Cryoprotectant Soaking
This "no-fail" method helps prevent crystal damage from osmotic shock during cryoprotection.[16]
-
Prepare Solutions:
-
Prepare the final target cryoprotectant solution (e.g., 25% glycerol in mother liquor).
-
Prepare intermediate solutions by mixing the mother liquor and the final cryo-solution in ratios of 1:3, 1:1, and 3:1.
-
-
Perform Stepwise Soaking:
-
Place small (2-3 µL) drops of each intermediate solution and the final solution in a line on a cover slip.
-
Using a cryo-loop, carefully transfer the crystal from its growth drop into the drop with the lowest cryoprotectant concentration.
-
After 10-20 seconds, transfer the crystal to the next drop in the series with a higher concentration.
-
Repeat this process until the crystal is in the final target cryoprotectant solution.
-
-
Freeze the Crystal:
-
After a brief soak (a few seconds is often sufficient) in the final solution, immediately remove the crystal and plunge it into liquid nitrogen.[16]
-
Data Tables
Table 1: Common Cryoprotectants and Typical Concentrations
| Cryoprotectant | Type | Typical Final Concentration Range (%) | Notes |
| Glycerol | Polyol | 15 - 30% | Very gentle, highly soluble, but can be viscous.[16] |
| Ethylene Glycol | Polyol | 15 - 30% | Less viscous than glycerol, effective for many proteins. |
| PEG 400 / PEG 200 | Polymer | 20 - 40% | Often effective if a higher MW PEG was used as the precipitant.[15] |
| Sucrose / Glucose | Sugar | 20 - 30% | Gentle cryoprotectants, good for sensitive crystals.[16] |
| MPD | Organic Solvent | 10 - 25% | Can be effective but may be harsher on some crystals. |
Table 2: Key Variables for VanS Crystallization Optimization
| Variable | Typical Starting Point | Optimization Range/Strategy | Rationale |
| Protein Concentration | 5 - 10 mg/mL | 2 - 20 mg/mL | Directly affects supersaturation. Higher solubility proteins may require higher concentrations.[3][10] |
| Precipitant Conc. | From initial hit | +/- 20% of initial hit concentration | Fine-tunes the approach to supersaturation to control nucleation and growth.[10] |
| pH | From initial hit | +/- 1.0 pH unit from initial hit | Protein solubility is highly pH-dependent; small changes can have a large effect.[9][18] |
| Temperature | 20°C (Room Temp) | Screen at 4°C, 12°C, and 20°C | Affects solubility and kinetics of crystallization.[1] |
| Additives | None | Use commercial additive screens | Small molecules can act as 'molecular glue' to improve crystal contacts.[9] |
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. researchgate.net [researchgate.net]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inclusion bodies in VanS expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with inclusion body formation during the expression of the VanS protein.
Frequently Asked Questions (FAQs)
Q1: What is VanS and why is its expression challenging?
A1: VanS is a transmembrane sensor histidine kinase that plays a crucial role in vancomycin (B549263) resistance in bacteria.[1][2][3][4] It is part of the VanRS two-component system, where it detects vancomycin and initiates a signaling cascade that leads to the expression of resistance genes.[1][2][5][6][7] The expression of membrane proteins like VanS in common hosts such as E. coli is often challenging, frequently leading to the formation of insoluble aggregates known as inclusion bodies.[8][9] This is because the high rate of protein synthesis can overwhelm the cellular machinery responsible for proper protein folding.[10][11]
Q2: What are inclusion bodies?
A2: Inclusion bodies are dense, insoluble aggregates of misfolded recombinant protein that accumulate inside the host cell, typically in the cytoplasm.[8][9][10][12] While they contain a high concentration of the target protein and offer some protection from cellular proteases, the protein within them is biologically inactive.[8][9][10] To obtain active VanS, these inclusion bodies must be isolated, solubilized using strong denaturants, and then refolded into their correct three-dimensional structure.[8][12]
Q3: Is it possible to prevent VanS from forming inclusion bodies?
A3: Yes, optimizing expression conditions is the primary strategy to increase the yield of soluble VanS. Key approaches include:
-
Lowering Temperature: Reducing the post-induction culture temperature (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the VanS protein more time to fold correctly.[11][13][14]
-
Reducing Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the transcription rate, which may lead to better protein folding and solubility.[10][11][13]
-
Changing Expression Host or Vector: Using specialized E. coli strains engineered for membrane protein expression or employing vectors with weaker promoters or solubility-enhancing fusion tags (like MBP or GST) can significantly improve soluble protein yield.[13][14][15]
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of VanS and prevent aggregation.[11][13]
Q4: If VanS is in inclusion bodies, is it still usable?
A4: Yes. Although the protein is inactive in this state, it is possible to recover active VanS through a process of inclusion body purification, solubilization, and refolding.[12][16] This involves isolating the inclusion bodies, dissolving them with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (Gnd-HCl), and then carefully removing the denaturant to allow the protein to refold into its native, active conformation.[8][10][12][17]
VanS Signaling Pathway
The VanS protein is a key component of a two-component signal transduction system that regulates vancomycin resistance.
Troubleshooting Guide: Dealing with VanS Inclusion Bodies
This guide provides a systematic workflow for addressing inclusion body formation during VanS expression.
Data Presentation: Optimizing Expression Conditions
Optimizing expression parameters can drastically alter the proportion of soluble to insoluble VanS. The following table summarizes typical outcomes from such optimization experiments.
| Parameter | Condition 1 | Soluble VanS (% of Total) | Insoluble VanS (% of Total) | Condition 2 | Soluble VanS (% of Total) | Insoluble VanS (% of Total) |
| Temperature | 37°C | ~10% | ~90% | 20°C | ~40% | ~60% |
| IPTG Conc. | 1.0 mM | ~15% | ~85% | 0.2 mM | ~50% | ~50% |
| Vector Tag | 6xHis-tag | ~20% | ~80% | MBP-tag | ~65% | ~35% |
| Note: These values are illustrative and actual results will vary depending on the specific VanS construct and experimental setup. |
Experimental Protocols
Protocol 1: Isolation and Washing of Inclusion Bodies
This protocol details the steps to isolate and wash VanS inclusion bodies from E. coli cell pellets.
Materials:
-
Cell pellet from 1L culture expressing VanS.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF.
-
Wash Buffer A: Lysis Buffer + 2 M Urea, 2% Triton X-100.
-
Wash Buffer B: Lysis Buffer without Triton X-100.
Procedure:
-
Resuspend the cell pellet from a 1L culture in 30-40 mL of ice-cold Lysis Buffer.[12]
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds ON, 30 seconds OFF) or by using a French press to ensure complete cell disruption.[8][12]
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[12]
-
Discard the supernatant, which contains the soluble protein fraction.
-
Resuspend the pellet thoroughly in 30 mL of Wash Buffer A. A brief sonication can help break up the pellet.[17][18] This step removes contaminating membrane proteins and lipids.[19]
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step by resuspending the pellet in 30 mL of Wash Buffer B to remove residual detergent.
-
Centrifuge one final time at 15,000 x g for 20 minutes at 4°C. The resulting pellet contains the purified VanS inclusion bodies.
Protocol 2: Solubilization and On-Column Refolding of His-tagged VanS
This protocol describes the solubilization of VanS from inclusion bodies and subsequent refolding while bound to a Ni-NTA affinity column.
Materials:
-
Purified inclusion body pellet.
-
Solubilization/Binding Buffer: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 5 mM Imidazole, 8 M Urea (or 6 M Gnd-HCl).
-
Refolding Buffer: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 20 mM Imidazole.
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 40 mM Imidazole.
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 500 mM Imidazole.
-
Ni-NTA affinity column.
Procedure:
-
Resuspend the washed inclusion body pellet in 10 mL of Solubilization/Binding Buffer.[20]
-
Stir or rotate the suspension for 1-2 hours at room temperature to ensure complete solubilization of the protein.[8][20]
-
Clarify the sample by centrifuging at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.[20]
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Solubilization/Binding Buffer.
-
Load the clarified, solubilized protein onto the equilibrated Ni-NTA column. The denatured His-tagged VanS will bind to the resin.
-
To refold the protein, apply a linear gradient from 100% Solubilization/Binding Buffer to 100% Refolding Buffer over 10-20 CV.[21] This gradual removal of the denaturant allows the protein to refold while immobilized on the column, which can minimize aggregation.[22][23][24]
-
Wash the column with 5 CV of Wash Buffer to remove any nonspecifically bound proteins.
-
Elute the refolded VanS protein from the column using Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE for purity and perform functional assays to confirm activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 15. moleculardepot.com [moleculardepot.com]
- 16. Preparative Protein Production from Inclusion Bodies and Crystallization: A Seven-Week Biochemistry Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 21. biotechrep.ir [biotechrep.ir]
- 22. ipo.lbl.gov [ipo.lbl.gov]
- 23. Histidine-Tagged Recombinant Protein Purification and On-Column Refolding | Bio-Rad [bio-rad.com]
- 24. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for VanS Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing the VanS gene in Escherichia coli. The information is tailored for scientists and drug development professionals aiming to optimize the expression of this crucial sensor kinase.
Frequently Asked Questions (FAQs)
Q1: What is VanS and why is its expression in E. coli important?
A1: VanS is a membrane-bound sensor histidine kinase that plays a pivotal role in vancomycin (B549263) resistance in various bacteria.[1][2] It is part of the VanRS two-component system, where it detects the presence of vancomycin and initiates a signaling cascade that leads to the expression of resistance genes.[3][4] Expressing VanS in E. coli is crucial for structural biology studies, drug screening, and the development of novel antibiotics that can counteract vancomycin resistance.
Q2: Why is codon optimization necessary for expressing VanS in E. coli?
A2: Codon optimization is essential for efficient heterologous protein expression because different organisms exhibit codon bias, meaning they preferentially use certain codons for specific amino acids.[5] The native VanS gene from organisms like Enterococcus may contain codons that are rarely used in E. coli. These "rare" codons can lead to translational stalling, premature termination, and amino acid misincorporation, resulting in low or no expression of functional VanS protein.[6]
Q3: What are the main challenges in expressing VanS in E. coli?
A3: The primary challenges in expressing VanS in E. coli include:
-
Codon Bias: As mentioned, the presence of rare codons can significantly hinder translation.
-
Membrane Protein Nature: VanS is a transmembrane protein, which often leads to issues with proper folding, membrane insertion, and solubility when expressed in a heterologous host like E. coli.[7][8]
-
Toxicity: Overexpression of membrane proteins can be toxic to E. coli, leading to poor cell growth and reduced protein yields.[9][10]
-
Inclusion Body Formation: High-level expression can lead to the aggregation of misfolded VanS protein in insoluble inclusion bodies.[8]
Q4: Should I use a "one amino acid-one codon" or a "codon harmonization" strategy for VanS?
A4: While the "one amino acid-one codon" approach, which replaces all codons with the most frequent ones in E. coli, can increase expression levels, it may sometimes lead to protein misfolding. "Codon harmonization" aims to match the codon usage frequency of the original organism to that of E. coli, which can sometimes result in better-folded and more soluble protein. For a complex membrane protein like VanS, a codon harmonization approach might be preferable to maintain proper translation speed and co-translational folding.
Q5: Are there specific E. coli strains that are better for VanS expression?
A5: Yes, using specialized E. coli strains can significantly improve VanS expression. Strains like Rosetta™ (DE3) or CodonPlus® (DE3)-RIL contain a plasmid that supplies tRNAs for codons that are rare in E. coli, thereby overcoming limitations due to codon bias. For membrane proteins, strains like C41(DE3) and C43(DE3) are often beneficial as they are mutated to tolerate the expression of toxic membrane proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low VanS expression | Rare codon usage in the VanS gene. | Synthesize a codon-optimized version of the VanS gene for E. coli. Use online tools to analyze and redesign the gene sequence. |
| mRNA instability or secondary structure. | During codon optimization, ensure that the algorithm also minimizes strong mRNA secondary structures near the ribosome binding site. | |
| Toxicity of VanS to E. coli cells. | Use a lower concentration of the inducer (e.g., IPTG). Lower the induction temperature to 16-25°C.[11] Use a weaker promoter or a tightly regulated expression system. Consider using E. coli strains like C41(DE3) or C43(DE3) which are tolerant to toxic protein expression.[12] | |
| VanS is expressed but found in inclusion bodies (insoluble) | High expression rate leading to misfolding. | Lower the induction temperature and inducer concentration to slow down protein synthesis. |
| Lack of proper chaperones for folding. | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper protein folding. | |
| Absence of a suitable membrane environment. | Optimize the expression media with additives that can aid membrane protein folding, such as small amounts of non-denaturing detergents. | |
| Expressed VanS is degraded | Proteolytic activity in E. coli. | Use protease-deficient E. coli strains (e.g., BL21(DE3) derivatives with lon and ompT mutations). Add protease inhibitors during cell lysis. |
| Instability of the VanS protein. | Perform expression and purification at low temperatures (4°C). | |
| Low cell density after induction | Toxicity of the expressed VanS protein. | Confirm protein expression at a small scale before proceeding to a large-scale culture. Use tightly controlled promoters to minimize basal expression before induction. Lower the inducer concentration and induction temperature. |
Experimental Protocols
Protocol 1: Codon Optimization of the VanS Gene
-
Obtain the VanS amino acid sequence: Retrieve the full-length amino acid sequence of the target VanS protein from a protein database like NCBI or UniProt.
-
Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization tool. Select Escherichia coli K-12 as the target expression host.
-
Set optimization parameters:
-
Choose a "codon harmonization" or "balanced" optimization strategy if available.
-
Avoid rare codons in E. coli.
-
Adjust the GC content to be between 45% and 60%.
-
Remove potential prokaryotic ribosomal binding sites within the coding sequence.
-
Eliminate strong mRNA secondary structures, especially at the 5' end.
-
Remove internal restriction sites that may interfere with cloning.
-
-
Synthesize the optimized gene: Order the synthesis of the codon-optimized VanS gene from a commercial vendor.
-
Clone into an expression vector: Clone the synthetic gene into a suitable E. coli expression vector, such as a pET vector with an inducible T7 promoter.
Protocol 2: Small-Scale Expression Trial for Codon-Optimized VanS
-
Transformation: Transform the expression plasmid containing the codon-optimized VanS gene into an appropriate E. coli expression strain (e.g., BL21(DE3) pLysS or Rosetta™ 2(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculation: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture with shaking for 4-16 hours at the lower temperature.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Analysis: Resuspend the cell pellet in lysis buffer and analyze the total cell protein and the soluble fraction by SDS-PAGE and Western blot using an antibody against the affinity tag (e.g., His-tag) to confirm expression and solubility.
Visualizations
Caption: The VanS/VanR two-component signaling pathway.
Caption: Experimental workflow for codon optimization of VanS.
Caption: Troubleshooting logic for VanS expression issues.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving membrane protein expression by optimizing integration efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. biomatik.com [biomatik.com]
- 12. mdpi.com [mdpi.com]
troubleshooting phosphotransfer assays with VanS and VanR
Welcome to the technical support center for troubleshooting phosphotransfer assays involving the VanS/VanR two-component system. This guide provides detailed answers to frequently asked questions, comprehensive experimental protocols, and visual aids to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during VanS/VanR phosphotransfer and DNA-binding assays.
VanS Autophosphorylation Issues
Question: I am not observing any VanS autophosphorylation, or the signal is very weak. What are the possible causes and solutions?
Answer:
Weak or absent VanS autophosphorylation is a common issue that can stem from problems with the protein itself, the assay conditions, or the detection method.
Troubleshooting Steps:
-
Protein Integrity and Activity:
-
Degradation: Verify the integrity of your purified VanS protein on an SDS-PAGE gel. The presence of multiple bands may indicate degradation. It is crucial to use protease inhibitors during purification and store the protein under optimal conditions.[1][2]
-
Aggregation: VanS, being a membrane protein, is prone to aggregation if not handled correctly.[3][4][5][6] Aggregation can be checked by size-exclusion chromatography or dynamic light scattering. Optimize buffer conditions by adjusting salt concentration, pH, or adding detergents or glycerol (B35011) to improve stability.[7]
-
Inactivity: Ensure the protein was purified and stored in buffers that maintain its activity. Repeated freeze-thaw cycles can lead to a loss of function.
-
-
Assay Conditions:
-
ATP Concentration: VanS has an unusually low affinity for ATP, with K_D values in the low millimolar range.[8] Ensure your ATP concentration is sufficient to support the kinase activity.
-
Buffer Components: The reaction buffer should contain essential cofactors like MgCl₂. The optimal pH and salt concentrations should also be determined empirically.
-
Incubation Time and Temperature: The kinetics of autophosphorylation for VanS constructs can vary, but often approach a maximum within 20 minutes.[9] Optimize the incubation time and temperature for your specific construct.
-
-
Detection Method:
-
Radioactive Assays: If using [γ-³²P]ATP or [γ-³³P]ATP, ensure the isotope has not decayed and that you are using a sufficient amount of radioactivity.
-
Non-Radioactive Assays: For methods using ATPγS and subsequent antibody detection, confirm the activity of the antibody and the efficiency of the alkylation step.
-
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-10 µM | Ensure sufficient enzyme is present for detection. |
| ATP Concentration | 0.1-1 mM | VanS has a low affinity for ATP.[8] |
| MgCl₂ Concentration | 5-10 mM | Essential cofactor for kinase activity.[10] |
| Incubation Time | 10-60 min | Allow sufficient time for the reaction to proceed. |
| Incubation Temperature | Room Temperature (25°C) or 37°C | Optimize for your specific VanS construct. |
Question: My VanS autophosphorylation assay shows a high background signal. How can I reduce it?
Answer:
High background can obscure your results and make data interpretation difficult. The source of the background depends on the assay type.
Troubleshooting Steps:
-
For Radioactive Assays:
-
Unincorporated ATP: Ensure that washing steps after SDS-PAGE are thorough to remove all unincorporated [γ-³²P]ATP.
-
Contaminating Kinases: If using a crude lysate or partially purified VanS, other kinases may be present. Further purify your VanS protein.
-
-
For Non-Radioactive Assays (Western Blot-based):
-
Antibody Specificity: The primary or secondary antibody may be binding non-specifically. Optimize antibody concentrations and blocking conditions.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubation.
-
Phosphotransfer (VanS to VanR) Issues
Question: I see VanS autophosphorylation, but no subsequent phosphotransfer to VanR. What could be the problem?
Answer:
A lack of phosphotransfer indicates an issue with the VanR protein or the interaction between VanS and VanR.
Troubleshooting Steps:
-
VanR Protein Quality:
-
Integrity and Purity: Check the purity and integrity of your VanR protein on an SDS-PAGE gel.
-
Activity: Ensure that the phosphorylation site (a conserved aspartate residue) has not been mutated or modified during purification. The protein should be in its native, folded state.
-
-
Assay Conditions:
-
Protein Ratio: The molar ratio of VanS to VanR can be critical. Titrate the concentration of VanR while keeping the concentration of phosphorylated VanS constant to find the optimal ratio.
-
Reaction Time: Phosphotransfer from VanS to VanR is typically very rapid, often occurring within minutes.[11][12] A time-course experiment is recommended to capture the optimal time point.
-
Inhibitory Components: Ensure no inhibitors are present in your VanR protein preparation. Dialyze the protein extensively against the reaction buffer.
-
| Parameter | Recommendation | Rationale |
| Phospho-VanS:VanR Molar Ratio | 1:1 to 1:10 | An excess of VanR is often used to drive the reaction. |
| Incubation Time | 1-15 min | Phosphotransfer is a rapid process.[11][12] |
| Incubation Temperature | Room Temperature (25°C) | Optimize as needed. |
Question: The phosphotransfer to VanR is inefficient or incomplete. How can I improve the efficiency?
Answer:
Inefficient phosphotransfer can be due to several factors, including the intrinsic phosphatase activity of VanS.
Troubleshooting Steps:
-
VanS Phosphatase Activity: In the absence of an activating signal, VanS can act as a phosphatase, dephosphorylating phospho-VanR.[13][14] This can lead to a lower net accumulation of phospho-VanR. Using a truncated VanS construct that lacks the sensor domain but retains kinase activity can sometimes mitigate this issue.
-
Optimize Reaction Conditions: Adjusting the pH, salt concentration, and temperature of the reaction buffer can improve the efficiency of the phosphotransfer.
-
Small Molecule Phospho-Donors: As an alternative to generating phospho-VanS, small molecule phospho-donors like acetyl phosphate (B84403) can be used to phosphorylate VanR directly, bypassing VanS altogether.[15] This can be a useful control to confirm that VanR is capable of being phosphorylated.
VanR DNA-Binding Assay (EMSA) Issues
Question: My phosphorylated VanR does not bind to its target DNA in an Electrophoretic Mobility Shift Assay (EMSA). What should I do?
Answer:
Failure to observe a DNA shift can be due to issues with the protein, the DNA probe, or the binding and electrophoresis conditions. Phosphorylation of VanR is known to increase its affinity for target DNA.[16]
Troubleshooting Steps:
-
Confirm VanR Phosphorylation: Before performing an EMSA, confirm that VanR is indeed phosphorylated using one of the phosphotransfer assays described above.
-
DNA Probe Quality:
-
Integrity: Run the labeled DNA probe on a gel to ensure it is not degraded and is of the correct size.
-
Labeling Efficiency: If using a labeled probe (e.g., biotin, radioactive), confirm that the labeling reaction was successful.
-
-
Binding Conditions:
-
Buffer Composition: Optimize the binding buffer. Key components to consider are salt concentration (e.g., KCl), the presence of a non-specific competitor DNA (like poly(dI-dC)) to reduce non-specific binding, and glycerol to stabilize the complex.[1]
-
Protein Concentration: Titrate the concentration of phospho-VanR to find the optimal amount for binding.
-
-
Electrophoresis Conditions:
-
Gel Percentage: The percentage of the polyacrylamide gel can affect the migration of the protein-DNA complex. A lower percentage gel (e.g., 4-6%) may be necessary for larger complexes.[17][18]
-
Buffer System: The running buffer (e.g., TBE or TGE) and its pH can influence complex stability. Running the gel at a low temperature (e.g., in a cold room) can help stabilize the complex during electrophoresis.[19]
-
Question: In my EMSA, the protein-DNA complex is stuck in the well and does not enter the gel. Why is this happening?
Answer:
This is a common issue in EMSAs, often caused by the formation of large protein-DNA aggregates or issues with the charge of the complex.
Troubleshooting Steps:
-
Protein Aggregation: Phosphorylated VanR is expected to dimerize, which is necessary for its function.[13] However, under non-optimal conditions, it may form larger, insoluble aggregates. Try varying the protein concentration and buffer conditions.
-
Complex Size: The resulting protein-DNA complex may be too large to enter the pores of the polyacrylamide gel. Consider using a lower percentage acrylamide (B121943) gel or an agarose (B213101) gel.[18]
-
Protein Charge: If the pH of the running buffer is close to the isoelectric point (pI) of your protein, it may have a neutral charge and not migrate in the electric field. Adjusting the pH of the running buffer may help.[18][20]
| Parameter | Recommendation | Rationale |
| Gel Type | 4-8% Native Polyacrylamide or 1-2% Agarose | Adjust based on the expected size of the complex.[17][18] |
| Running Buffer | 0.5x TBE is a common starting point. | The pH and ionic strength can affect complex stability. |
| Voltage | 80-100 V | Lower voltage and running in a cold room can prevent complex dissociation.[17] |
| Competitor DNA | Poly(dI-dC) | Reduces non-specific binding of VanR to the probe.[1] |
Experimental Protocols
Protocol 1: In Vitro VanS Autophosphorylation Assay (Radioactive)
This protocol describes the autophosphorylation of VanS using radiolabeled ATP.
Materials:
-
Purified VanS protein
-
10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl₂)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM cold ATP
-
2x SDS-PAGE Laemmli sample buffer
-
Sterile, nuclease-free water
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction:
-
2 µL 10x Kinase Buffer
-
X µL Purified VanS (to a final concentration of 1-5 µM)
-
1 µL [γ-³²P]ATP (10 µCi)
-
1 µL 10 mM cold ATP (for a final concentration of 0.5 mM)
-
Sterile water to 20 µL
-
-
Initiate the reaction by transferring the tubes to a heat block or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Incubate for the desired amount of time (e.g., 0, 5, 10, 20, 30 minutes for a time-course experiment).
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager.
Protocol 2: In Vitro Phosphotransfer from VanS to VanR (Radioactive)
This protocol measures the transfer of the radiolabeled phosphate from VanS to VanR.
Materials:
-
Purified VanS and VanR proteins
-
All materials from Protocol 1
-
Purified VanR protein
Procedure:
-
Perform the VanS autophosphorylation reaction as described in Protocol 1, steps 1-3, for a time sufficient to generate a significant amount of phospho-VanS (e.g., 20 minutes).
-
To the reaction mixture containing phospho-VanS, add purified VanR to the desired final concentration (e.g., a 2-fold molar excess over VanS).
-
Incubate for a short period (e.g., 1, 3, 5, 10 minutes for a time-course).
-
Stop the reaction by adding 2x SDS-PAGE Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography as described in Protocol 1. A decrease in the band corresponding to phospho-VanS and the appearance of a band corresponding to phospho-VanR indicates successful phosphotransfer.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for Phospho-VanR
This protocol is for detecting the binding of phosphorylated VanR to a specific DNA probe.
Materials:
-
Phosphorylated VanR (from Protocol 2 or by using acetyl phosphate)
-
Biotin- or fluorescently-labeled DNA probe
-
Unlabeled ("cold") competitor DNA probe
-
10x EMSA Binding Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel (e.g., 6%)
-
0.5x TBE buffer
Procedure:
-
Prepare the binding reactions in separate tubes on ice. For a 20 µL reaction:
-
2 µL 10x EMSA Binding Buffer
-
1 µL Poly(dI-dC) (1 µg/µL)
-
X µL Phosphorylated VanR (titrate amounts)
-
For competition assay: X µL of unlabeled competitor DNA
-
1 µL Labeled DNA probe (e.g., 20 fmol)
-
Sterile water to 20 µL
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a low voltage (e.g., 100 V) in a cold room or with a cooling system.
-
Transfer the DNA to a nylon membrane (for biotin-labeled probes) or visualize directly (for fluorescent probes).
-
Detect the signal according to the manufacturer's instructions for your specific label. A "shifted" band that is diminished in the presence of the cold competitor indicates specific binding.
Visualizations
VanS/VanR Signaling Pathway
Caption: The VanS/VanR two-component signaling pathway.
Experimental Workflow for Phosphotransfer Assay
Caption: Workflow for a radioactive phosphotransfer assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting phosphotransfer assays.
References
- 1. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Histidine kinase-mediated cross-regulation of the vancomycin-resistance operon in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The VanS sensor negatively controls VanR-mediated transcriptional activation of glycopeptide resistance genes of Tn1546 and related elements in the absence of induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in VanS activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing VanS activity assays and improving the signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues that may arise during VanS activity assays, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-enzymatic hydrolysis of ATP | Use fresh, high-purity ATP. Minimize incubation times. |
| Contamination of reagents with ATP or ADP | Use dedicated reagents and sterile techniques. | |
| Autophosphorylation of VanS in the absence of stimulus | Optimize the concentration of VanS; lower concentrations may reduce background autophosphorylation. Run a control reaction without the substrate (VanR) to quantify autophosphorylation.[1] | |
| Non-specific binding of antibodies or detection reagents (in non-radioactive assays) | Increase the number of wash steps. Include a blocking agent such as Bovine Serum Albumin (BSA) in the assay buffer. | |
| Intrinsic fluorescence of test compounds | Run a control with the compound but without the enzyme to measure its intrinsic fluorescence. | |
| Low or No Signal | Inactive VanS enzyme | Ensure proper storage and handling of the enzyme to maintain its activity. Avoid multiple freeze-thaw cycles. |
| Suboptimal reagent concentrations | Titrate the concentrations of VanS, VanR, and ATP to determine the optimal conditions for your specific assay. | |
| Incorrect buffer composition | The assay buffer should provide the optimal pH, ionic strength, and necessary cofactors (e.g., MgCl2) for kinase activity. A common buffer is 50 mM Tris pH 7.4, 50 mM KCl, and 10 mM MgCl2.[1] | |
| Issues with the substrate (VanR) | Confirm the purity and concentration of the VanR protein. | |
| For full-length VanS, detergent inhibition | The presence of detergents required to solubilize full-length VanS can inhibit its activity. It is crucial to optimize the detergent type and concentration. | |
| Inconsistent or Irreproducible Results | Pipetting errors | Calibrate pipettes regularly and use master mixes for reagents to minimize variability. |
| Reagent instability | Prepare fresh reagents, especially ATP and substrates, for each experiment. Aliquot and store single-use portions of the enzyme. | |
| Temperature fluctuations | Ensure all reaction components are at the correct assay temperature before initiating the reaction. | |
| Aggregation of MBP-VanS fusion proteins | Fusion to Maltose Binding Protein (MBP) can sometimes lead to the formation of inactive oligomers. Purify monomeric MBP-VanS for consistent activity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a VanS activity assay?
A VanS activity assay measures the enzymatic function of the VanS histidine kinase. This typically involves one of three key reactions:
-
Autophosphorylation: VanS transfers a phosphate (B84403) group from ATP to a conserved histidine residue on itself.
-
Phosphotransfer: Phosphorylated VanS (VanS-P) transfers the phosphate group to its cognate response regulator, VanR.
-
Phosphatase activity: In the absence of an activating signal, VanS can remove the phosphate group from phosphorylated VanR (VanR-P).[1][3]
Q2: What are the common methods for detecting VanS activity?
The most common methods involve the use of radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) or non-radioactive techniques. In radioactive assays, the incorporation of the radiolabeled phosphate into VanS or VanR is detected by autoradiography after SDS-PAGE.[4] Non-radioactive methods include using ATP analogs like ATPγS, where the resulting thiophosphorylated protein is detected by a specific antibody, or using Phos-tag™ gels that separate phosphorylated and unphosphorylated proteins.[1]
Q3: How can I optimize the ATP concentration in my VanS assay?
The optimal ATP concentration depends on the specific VanS protein and the assay format. For kinetic studies, it is often recommended to use an ATP concentration at or near the Michaelis constant (Km). However, VanS proteins have been reported to have weak ATP binding affinity, with Km values in the low millimolar range.[5][6] It is advisable to perform an ATP titration to determine the concentration that gives the best signal-to-noise ratio for your specific experimental setup.
Q4: What are the key components of a VanS assay buffer?
A typical buffer for VanS activity assays includes a buffering agent to maintain a physiological pH (e.g., 50 mM Tris, pH 7.4), a salt to provide appropriate ionic strength (e.g., 50 mM KCl), and a divalent cation that is an essential cofactor for kinase activity (e.g., 10 mM MgCl2).[1][7] For assays with purified full-length VanS, a detergent (e.g., C12E8) is also included to maintain protein solubility.[1]
Q5: My full-length VanS protein shows low activity. What could be the reason?
Full-length VanS is a membrane protein and requires detergents for solubilization, which can unfortunately inhibit its enzymatic activity.[8] The type and concentration of the detergent are critical and need to be carefully optimized. It has been shown that removing the detergent after purification can enhance VanS activity.[8] Alternatively, using the soluble cytosolic domain of VanS (often as an MBP-fusion protein) can circumvent issues related to detergents and membrane protein handling.[9][10]
Experimental Protocols
Protocol 1: VanS Autophosphorylation Assay (Radioactive)
This protocol describes a method to measure the autophosphorylation of VanS using [γ-33P]ATP.
Reagents and Materials:
-
Purified VanS (e.g., 4 µM)
-
Autophosphorylation buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
[γ-33P]ATP (e.g., 50 µM final concentration, containing 3.75 µCi)
-
SDS-PAGE loading buffer (Stop buffer)
-
SDS-PAGE gels
-
Phosphorimager screen and scanner
Procedure:
-
Pre-incubate the purified VanS protein in the autophosphorylation buffer at room temperature (22°C) for 20 minutes.
-
Initiate the reaction by adding [γ-33P]ATP to the mixture.
-
Incubate the reaction at the desired temperature (e.g., 22°C or 37°C) for a specific time (e.g., 30 minutes).[4]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Visualize the phosphorylated VanS using a phosphorimager scanner.
| Parameter | Typical Value/Range |
| VanS Concentration | 4 µM |
| ATP Concentration | 50 µM |
| Incubation Temperature | 22°C - 37°C |
| Incubation Time | 30 - 36 minutes |
Protocol 2: VanS-VanR Phosphotransfer Assay (Non-Radioactive)
This protocol outlines a non-radioactive method to measure the transfer of a phosphate group from VanS to VanR using ATPγS.
Reagents and Materials:
-
Purified VanS (e.g., 20 µM)
-
Purified VanR (e.g., 30 µM)
-
Reaction buffer (50 mM Tris pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATPγS (1 mM)
-
p-nitrobenzyl mesylate (PNBM) for alkylation
-
Anti-PNBM antibody for detection
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Perform the autophosphorylation of VanS by incubating it with ATPγS in the reaction buffer.
-
Add VanR to the reaction mixture to initiate the phosphotransfer.
-
Allow the phosphotransfer reaction to proceed for the desired length of time.
-
Quench the reaction with EDTA.
-
Alkylate the thiophosphorylated proteins with PNBM.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Detect the thiophosphorylated VanR using an anti-PNBM antibody.[1]
| Parameter | Typical Value/Range |
| VanS Concentration | 20 µM |
| VanR Concentration | 30 µM |
| ATPγS Concentration | 1 mM |
Protocol 3: VanS Phosphatase Assay (Phos-tag™ Gel-based)
This protocol describes a method to measure the phosphatase activity of VanS on phosphorylated VanR (VanR-P) using Phos-tag™ SDS-PAGE.
Reagents and Materials:
-
Purified VanS (e.g., 7.5 µM)
-
Phosphorylated VanR (VanR-P)
-
Reaction buffer
-
Phos-tag™ acrylamide
-
SDS-PAGE reagents
Procedure:
-
Generate phosphorylated VanR (VanR-P), for example, by using a promiscuous kinase like E. coli PhoR.
-
Add VanS to the VanR-P to initiate the dephosphorylation reaction.
-
Take aliquots at different time points and quench the reaction.
-
Separate the phosphorylated and dephosphorylated forms of VanR using Phos-tag™ SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue) and quantify the decrease in the VanR-P band over time.[1]
| Parameter | Typical Value/Range |
| VanS Concentration | 7.5 µM |
Visualizations
Caption: The VanS-VanR two-component signaling pathway for vancomycin resistance.
Caption: A generalized workflow for a radioactive VanS autophosphorylation assay.
References
- 1. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step affinity purification of fusion proteins with optimal monodispersity and biological activity: application to aggregation-prone HPV E6 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of proteins fused to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of VanS Protein for Structural Studies
Welcome to the technical support center for the stabilization of the VanS protein. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their structural studies of this important sensor kinase.
VanS Signaling Pathway
The VanS protein is a transmembrane sensor histidine kinase that plays a crucial role in vancomycin (B549263) resistance in bacteria. It is part of the VanRS two-component system. In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, VanR.[1][2] Phosphorylated VanR then acts as a transcription factor, activating the expression of genes that confer vancomycin resistance.[2] Understanding the structure of VanS is critical for the development of novel antibiotics that can overcome this resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: My purified His-tagged VanS protein is aggregating. What are the common causes and solutions?
A1: Protein aggregation is a common challenge, especially with membrane proteins like VanS.[3] Several factors can contribute to this issue:
-
High Protein Concentration: Concentrating the protein too much can lead to aggregation.[3]
-
Solution: Avoid over-concentrating the protein. If a high concentration is necessary for downstream applications, consider adding stabilizing agents to the buffer.[3]
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[4]
-
Inadequate Detergent Concentration: For membrane proteins, the detergent concentration must be above the critical micelle concentration (CMC) to maintain solubility.
-
Solution: Ensure the detergent concentration is sufficient throughout the purification process. It may be necessary to screen different detergents to find one that best stabilizes VanS.
-
-
Presence of Unfolded Protein: Unfolded or partially folded protein intermediates are prone to aggregation.
-
Solution: Optimize expression conditions (e.g., lower temperature, different expression strain) to promote proper folding. The addition of stabilizing osmolytes like glycerol (B35011) or sucrose (B13894) to the purification buffers can also help.[6]
-
Q2: I am having trouble eluting my His-tagged VanS from the Ni-NTA column. What could be the problem?
A2: Several factors can lead to poor elution of His-tagged proteins:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein, preventing its interaction with the Ni-NTA resin.
-
Solution: Consider re-cloning the protein with the His-tag at the other terminus (N- vs. C-terminus).
-
-
Suboptimal Elution Buffer: The concentration of imidazole (B134444) in the elution buffer may be too low to compete with the His-tag's binding to the resin.
-
Solution: Increase the imidazole concentration in the elution buffer. A gradient of increasing imidazole concentration can help determine the optimal concentration for elution.
-
-
Protein Precipitation on the Column: The protein may be precipitating on the column due to the high local concentration.
-
Solution: Try eluting with a linear imidazole gradient instead of a step elution to reduce the protein concentration in the eluate. Adding non-ionic detergents or adjusting the salt concentration in the elution buffer can also help maintain solubility.
-
Q3: How do I choose the right detergent for stabilizing VanS?
A3: Detergent selection is a critical empirical step for membrane protein stabilization.
-
Initial Screening: Start by screening a panel of detergents from different families (e.g., maltosides, glucosides, phosphocholines). A common starting point for initial solubilization and purification of membrane proteins is n-dodecyl-β-D-maltoside (DDM).
-
Stability Assessment: The stability of VanS in different detergents can be assessed using techniques like thermal shift assays (differential scanning fluorimetry) or size-exclusion chromatography (SEC) to monitor for aggregation.
-
Functional Assays: If a functional assay for VanS is available, this can be the most definitive way to determine which detergents preserve the native conformation and activity of the protein.
Troubleshooting Guides
Issue 1: Low Yield of Purified VanS Protein
| Possible Cause | Troubleshooting Step |
| Poor Expression | Optimize expression conditions: try different E. coli strains (e.g., BL21(DE3)pLysS, Rosetta(DE3)pLysS), vary the induction temperature and time, and adjust the IPTG concentration.[7] |
| Inclusion Body Formation | Lower the expression temperature (e.g., 18-25°C) and IPTG concentration. Lyse a small aliquot of cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine if the protein is in inclusion bodies. |
| Protein Degradation | Add protease inhibitors to the lysis buffer.[8] Perform all purification steps at 4°C to minimize protease activity. |
| Loss of Protein During Purification | Analyze samples from each step of the purification process (clarified lysate, flow-through, washes, and elution fractions) by SDS-PAGE to identify where the protein is being lost. |
Issue 2: Protein Aggregation During or After Purification
| Possible Cause | Troubleshooting Step |
| Inappropriate Buffer pH | Determine the theoretical pI of VanS and screen a range of buffer pH values that are at least one unit away from the pI.[3] |
| Suboptimal Salt Concentration | Test a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM) in the purification and storage buffers.[3] |
| Detergent Issues | Screen a variety of detergents to find the one that provides the best stability. Ensure the detergent concentration remains above its CMC at all times. |
| Concentration-Induced Aggregation | Concentrate the protein in smaller steps, with intermittent gentle mixing. Add stabilizing agents like glycerol (10-20%) or low concentrations of a non-denaturing detergent to the buffer before concentration.[6] |
| Disulfide Bond Formation | Include a reducing agent like DTT or TCEP (1-5 mM) in all buffers to prevent the formation of intermolecular disulfide bonds.[3] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged VanS
This protocol is a general guideline for the expression and purification of His-tagged VanS from E. coli. Optimization may be required.
1. Expression:
-
Transform the VanS expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)pLysS).
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.[7]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[7]
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to promote proper folding.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
2. Lysis and Solubilization:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Clarify the lysate by ultracentrifugation to pellet cell debris and insoluble material.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the VanS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 250-500 mM imidazole).
4. Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted protein to a suitable volume.
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
-
Collect fractions corresponding to the monomeric VanS peak.
-
Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
Protocol 2: Detergent Stability Screen using Thermal Shift Assay
This assay measures the thermal stability of VanS in the presence of different detergents by monitoring the fluorescence of a dye that binds to hydrophobic regions of unfolded proteins.
Materials:
-
Purified VanS protein
-
SYPRO Orange dye (or equivalent)
-
A panel of detergents (e.g., DDM, LDAO, OG, C12E8)
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the VanS protein and SYPRO Orange dye in a suitable base buffer.
-
In a 96-well PCR plate, aliquot the master mix.
-
Add different detergents to each well to their final desired concentrations (typically above their CMC).
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A higher Tm indicates greater protein stability.
Data Presentation: Example Detergent Screen for VanS Stability
| Detergent | Concentration | Melting Temperature (Tm) (°C) | Notes |
| DDM | 0.05% | 52.5 | Good stability, commonly used. |
| LDAO | 0.1% | 48.2 | Less stable than DDM. |
| OG | 1.0% | 45.1 | May be destabilizing. |
| C12E8 | 0.05% | 54.1 | Higher stability, a good candidate. |
| No Detergent | - | 35.0 (aggregated) | Protein aggregates without detergent. |
Note: The data in this table is for illustrative purposes only. Actual values must be determined experimentally.
Protocol 3: Reconstitution of VanS into Nanodiscs
Reconstituting VanS into nanodiscs provides a more native-like lipid bilayer environment, which can enhance stability for structural studies.[1]
Materials:
-
Purified VanS protein in detergent
-
Membrane Scaffold Protein (MSP)
-
Lipids (e.g., DMPC, POPC)
-
Sodium cholate
-
Bio-Beads or similar detergent removal system
Procedure:
-
Solubilize lipids with sodium cholate.
-
Mix the purified VanS, MSP, and solubilized lipids at a specific molar ratio (e.g., 1:2:100 VanS:MSP:Lipid). The optimal ratio needs to be determined empirically.
-
Incubate the mixture to allow for the components to associate.
-
Remove the detergent by adding Bio-Beads and incubating for several hours or overnight at 4°C.[9]
-
Separate the reconstituted VanS-nanodiscs from empty nanodiscs and aggregates using size-exclusion chromatography.
-
Analyze the fractions by SDS-PAGE and negative-stain electron microscopy to confirm successful reconstitution.
Concluding Remarks
The stabilization of the VanS protein for structural studies is a challenging but achievable goal. A systematic approach to optimizing expression, purification, and buffer conditions is essential. The protocols and troubleshooting guides provided here offer a framework for developing a robust strategy to obtain stable, homogeneous VanS protein suitable for downstream structural and functional characterization.
References
- 1. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protein Expression and Purification [protocols.io]
- 8. Protocol - Protein expression and purification [depts.washington.edu]
- 9. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
challenges in expressing membrane-bound VanS
Welcome to the technical support center for the expression of the membrane-bound sensor kinase VanS. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of this critical protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when expressing the full-length membrane-bound VanS?
A1: Expressing full-length VanS, like many integral membrane proteins, presents several significant hurdles. The main challenges include:
-
Low Expression Levels: VanS may be expressed at very low quantities in heterologous systems, making it difficult to obtain sufficient material for downstream applications.[1]
-
Toxicity to the Host: Overexpression of membrane proteins can be toxic to the host organism, such as E. coli, leading to poor cell growth, plasmid instability, and reduced protein yield.[2][3][4]
-
Misfolding and Aggregation: VanS has hydrophobic transmembrane domains that can cause the protein to misfold and aggregate when removed from its native lipid bilayer environment, often forming insoluble inclusion bodies.[5]
-
Solubilization and Stability: Extracting VanS from the membrane and keeping it soluble and stable in a functional state requires careful selection of detergents and buffer conditions.[6][7]
Q2: Which expression system is recommended for VanS?
A2: Escherichia coli, specifically the BL21(DE3) strain, has been successfully used for the expression of full-length, intact VanS.[6][8] This strain is a common choice for recombinant protein expression.[9][10] For researchers facing difficulties with the full-length protein, expressing the cytosolic domain of VanS as a fusion protein (e.g., with Maltose-Binding Protein, MBP) is a well-documented alternative that can be more straightforward.[11]
Q3: My VanS expression is very low. What are some initial troubleshooting steps?
A3: Low protein yield is a common issue.[5][12] Here are some initial steps to address this:
-
Optimize Induction Conditions: Experiment with different inducer (e.g., IPTG) concentrations and induction times and temperatures. Lowering the temperature to 16-25°C and extending the induction time can sometimes improve the yield of soluble protein.[3][13]
-
Codon Optimization: The codon usage of the vanS gene may not be optimal for the expression host. Synthesizing a gene with codons optimized for E. coli can significantly enhance expression levels.[14][15][16][17]
-
Check Plasmid Integrity: Ensure your expression vector is correct through sequencing to rule out any mutations or frame shifts that could lead to a non-functional or truncated protein.[12][18]
-
Use Freshly Transformed Cells: Avoid using glycerol (B35011) stocks for repeated cultures as plasmid integrity can diminish. Freshly transformed cells often yield better and more consistent expression.[13]
Q4: VanS is forming inclusion bodies. How can I improve its solubility?
A4: The formation of inclusion bodies indicates that the expressed protein is insoluble.[5] To improve the solubility of VanS, consider the following:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 18°C) slows down protein synthesis, which can facilitate proper folding and reduce aggregation.[13]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression, preventing the accumulation of misfolded protein.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of proteins.
-
Solubility-Enhancing Tags: While this is more common for soluble proteins, certain fusion tags can sometimes aid in the solubility of membrane proteins.
Q5: What is the best detergent for solubilizing VanS from the cell membrane?
A5: N-dodecyl-β-D-maltoside (DDM) has been successfully used to solubilize and purify intact VanS while retaining its activity.[6][8] It is generally advisable to screen a panel of detergents to find the optimal one for your specific construct and downstream application. The concentration of the detergent is also critical; it should be sufficient for solubilization but kept as low as possible during purification to maintain protein stability.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your VanS expression experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very faint band of VanS on SDS-PAGE/Western Blot | - Inefficient transcription or translation- Protein degradation- Plasmid instability or incorrect sequence- Toxicity leading to cell death | - Optimize codon usage for the expression host.[14][15][16][17]- Add protease inhibitors to your lysis buffer.[5]- Sequence your plasmid to verify the gene and tags.[18]- Use a tightly regulated expression system and lower induction levels.[2][4] |
| VanS is expressed but is found in the insoluble pellet (inclusion bodies) | - High expression rate leading to misfolding- Hydrophobic regions of VanS aggregating- Incorrect disulfide bond formation (if any) | - Lower the induction temperature (e.g., 16-25°C) and extend induction time.[13]- Reduce the concentration of the inducer (e.g., IPTG).[3]- Co-express with molecular chaperones to aid in folding. |
| Low yield of purified VanS after affinity chromatography | - Inefficient solubilization from the membrane- Poor binding to the affinity resin- Protein precipitation during purification | - Ensure complete cell lysis.- Use an effective detergent like DDM for solubilization.[6][8]- Check that your affinity tag (e.g., His-tag) is accessible.- Perform all purification steps at 4°C to maintain protein stability. |
| Purified VanS is inactive or shows no autophosphorylation | - Protein is denatured or misfolded- Detergent is inhibiting enzyme activity- Absence of necessary cofactors | - Handle the protein gently and avoid harsh conditions during purification.- Exchange the detergent for one that is more compatible with activity assays or reconstitute VanS into nanodiscs.[19]- Ensure the buffer conditions (pH, ionic strength) are optimal for VanS activity.[6] |
Experimental Protocols
Protocol 1: Expression of His-tagged VanS in E. coli
-
Transformation: Transform the VanS expression plasmid into E. coli BL21(DE3) competent cells.[20]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[21]
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged VanS
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I). Lyse the cells using a sonicator or a French press.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% DDM). Incubate with gentle agitation for 1-2 hours at 4°C.[6]
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05% DDM).
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound VanS protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM) and 0.05% DDM.
-
Further Purification (Optional): For higher purity, the eluted fractions can be subjected to size-exclusion chromatography.
Visualizations
VanS Signaling Pathway
Caption: The VanRS two-component signaling pathway in response to vancomycin.
Experimental Workflow for VanS Expression and Purification
Caption: A typical workflow for expressing and purifying membrane-bound VanS.
References
- 1. Membrane Sensor Histidine Kinases: Insights from Structural, Ligand and Inhibitor Studies of Full-Length Proteins and Signalling Domains for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biologicscorp.com [biologicscorp.com]
- 4. neb.com [neb.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 15. genscript.com [genscript.com]
- 16. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. E. coli protein expression and purification [protocols.io]
- 21. neb.com [neb.com]
Technical Support Center: Optimizing Detergent Conditions for VanS Solubilization
Welcome to the technical support center for the solubilization of the Vancomycin (B549263) Resistance Sensor (VanS) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is VanS, and why is its solubilization challenging?
VanS is a membrane-bound sensor histidine kinase that plays a pivotal role in vancomycin resistance in bacteria. As an integral membrane protein, it is embedded within the lipid bilayer of the cell membrane. This hydrophobic nature makes it insoluble in aqueous solutions, necessitating the use of detergents to extract it from its native environment while aiming to maintain its structural integrity and function. The primary challenge lies in finding a detergent that can effectively disrupt the cell membrane and solubilize VanS without causing denaturation and loss of activity.
Q2: Which detergents are commonly used for solubilizing bacterial sensor kinases like VanS?
While the optimal detergent is protein-specific, several have proven effective for bacterial membrane sensor kinases. Non-ionic detergents are generally preferred for their milder nature. Commonly used detergents include:
-
n-dodecyl-β-D-maltoside (DDM): Often a good starting point for solubilization and purification of bacterial membrane sensor kinases.[1]
-
Triton X-100: A cost-effective option that has been used successfully for solubilizing various membrane proteins.[2][3]
-
Lauryl Dimethylamine Oxide (LDAO): A zwitterionic detergent that can be effective in solubilizing and stabilizing membrane proteins.
-
CHAPS and CHAPSO: Zwitterionic detergents that have been shown to be efficient in extracting active membrane proteins.[4]
Q3: What is the Critical Micelle Concentration (CMC), and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration should be significantly above its CMC. This ensures that there are enough micelles to encapsulate the hydrophobic regions of the protein, keeping it soluble in the aqueous buffer. However, excessively high detergent concentrations can lead to protein denaturation and inactivation.
Q4: How does the choice of buffer affect VanS solubilization and stability?
Buffer composition, including pH and the presence of additives, is critical for maintaining the stability and activity of VanS. The pH should be optimized to ensure the protein is stable and carries a net charge that is favorable for purification. Additives such as glycerol (B35011) (typically 5-20%) can help to stabilize the protein, while salts (e.g., NaCl) can reduce non-specific interactions. It is crucial to screen different buffer conditions in conjunction with detergent screening to find the optimal combination for VanS.
Troubleshooting Guides
Problem 1: Low Yield of Solubilized VanS Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell disruption to release the membrane fraction. Methods like sonication or French press should be optimized. Confirm lysis efficiency by microscopy or by measuring protein release.[5] |
| Suboptimal Detergent | The chosen detergent may not be effective for VanS. Perform a detergent screen with a panel of detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) at various concentrations.[6] |
| Incorrect Detergent Concentration | The detergent concentration may be too low (below the CMC) or too high (causing aggregation). Start with a concentration well above the CMC (e.g., 1% w/v for DDM) and optimize.[1] |
| Inappropriate Buffer Conditions | The pH, ionic strength, or additives in the buffer may not be optimal. Screen a range of pH values (e.g., 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl). Consider adding stabilizing agents like glycerol. |
| Protein Degradation | Proteases released during cell lysis can degrade VanS. Add a protease inhibitor cocktail to all buffers. Perform all steps at 4°C to minimize protease activity.[5] |
| Inclusion Body Formation | VanS may be expressed as insoluble aggregates (inclusion bodies). Check the insoluble pellet after cell lysis. If VanS is in inclusion bodies, a denaturation and refolding protocol may be necessary. |
Problem 2: Poor Purity of VanS after Affinity Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Resin | Other proteins are binding to the affinity resin. Increase the stringency of the wash buffer by adding a low concentration of the eluting agent (e.g., 20-40 mM imidazole (B134444) for His-tagged proteins). Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl). |
| His-tag Inaccessibility | The His-tag on VanS may be buried within the protein-detergent micelle. Try a different detergent that may form smaller micelles. Consider moving the His-tag to the other terminus of the protein. |
| Co-purification of Interacting Proteins | VanS may be co-purifying with its natural binding partners. Increase the detergent concentration in the wash buffer to disrupt protein-protein interactions. |
| Protein Aggregation | Solubilized VanS may be aggregated, leading to co-purification of other proteins. Optimize detergent and buffer conditions to improve monodispersity. Consider adding additives like glycerol or arginine to reduce aggregation. |
Problem 3: Loss of VanS Activity After Solubilization and Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Detergent-induced Denaturation | The detergent used for solubilization may be too harsh. Screen for milder, non-ionic detergents. Once solubilized, reduce the detergent concentration in subsequent purification steps to just above the CMC.[1] |
| Instability of Purified Protein | The purified VanS may be unstable in the final buffer. Optimize the buffer composition, including pH, salt, and stabilizing additives. Store the purified protein at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Loss of Essential Lipids | Some membrane proteins require specific lipids for activity, which may be stripped away by the detergent. Consider adding back a lipid mixture to the purified protein. |
Data Presentation
Table 1: Representative Detergent Screening for VanS Solubilization
This table provides an example of results from a detergent screening experiment. The solubilization efficiency is determined by quantifying the amount of VanS in the supernatant after ultracentrifugation of the detergent-treated membrane fraction.
| Detergent | Class | Concentration (% w/v) | Relative Solubilization Efficiency (%) | Notes |
| DDM | Non-ionic | 1.0 | 85 | Often provides good solubilization with retained activity. |
| LDAO | Zwitterionic | 1.0 | 90 | High solubilization efficiency, but may be harsher than DDM. |
| Triton X-100 | Non-ionic | 1.0 | 75 | Cost-effective, but can interfere with UV absorbance measurements.[7] |
| CHAPS | Zwitterionic | 1.0 | 80 | Can be effective for maintaining protein activity.[4] |
| No Detergent | - | - | < 5 | Negative control, demonstrates the necessity of detergents. |
Note: These are representative values. Optimal conditions must be determined empirically for your specific experimental setup.
Table 2: Example of Buffer Optimization for VanS Purification
This table illustrates how buffer components can be varied to optimize the purity and yield of VanS during affinity chromatography.
| Buffer Component | Condition 1 | Condition 2 | Condition 3 | Observed Outcome |
| Buffer | 50 mM Tris-HCl | 50 mM HEPES | 50 mM Tris-HCl | HEPES buffer showed better protein stability. |
| pH | 7.5 | 7.5 | 8.0 | pH 7.5 resulted in better binding to the affinity column. |
| NaCl (mM) | 150 | 300 | 150 | 300 mM NaCl reduced non-specific binding, improving purity. |
| Glycerol (%) | 10 | 10 | 20 | 20% glycerol improved the long-term stability of the purified protein. |
| DDM (% w/v) | 0.05 | 0.05 | 0.02 | A lower DDM concentration of 0.02% in the final buffer was found to be better for maintaining VanS autophosphorylation activity.[1] |
Experimental Protocols
Protocol 1: Small-Scale Detergent Screening for VanS Solubilization
-
Preparation of Membrane Fraction:
-
Grow E. coli cells expressing His-tagged VanS and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells by sonication or French press on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a detergent-free buffer to a final protein concentration of 5-10 mg/mL.
-
-
Detergent Solubilization:
-
Aliquots of the membrane suspension are incubated with different detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) at a final concentration of 1% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Separation of Soluble Fraction:
-
Centrifuge the samples at 100,000 x g for 45 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis:
-
Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an anti-His antibody to determine the solubilization efficiency of each detergent.
-
Protocol 2: Purification of His-tagged VanS by Immobilized Metal Affinity Chromatography (IMAC)
-
Solubilization:
-
Perform a large-scale solubilization of the membrane fraction using the optimal detergent and buffer conditions determined from the screening protocol.
-
-
IMAC Column Preparation:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% DDM).
-
-
Binding:
-
Load the solubilized and clarified supernatant onto the equilibrated Ni-NTA column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound VanS protein with elution buffer (binding buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Collect fractions and analyze by SDS-PAGE to identify those containing purified VanS.
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the purified protein to a final storage buffer with a lower detergent concentration (e.g., 0.02% DDM) using dialysis or a desalting column.
-
Mandatory Visualizations
Caption: VanS Signaling Pathway for Vancomycin Resistance.
Caption: Experimental Workflow for VanS Solubilization and Purification.
References
- 1. Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Role of VanS in Antibiotic Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Vancomycin (B549263) has long been a last-resort antibiotic for treating serious Gram-positive infections, but the rise of vancomycin-resistant enterococci (VRE) and other pathogens has compromised its efficacy. At the heart of the most common type of acquired vancomycin resistance lies the VanS/VanR two-component system, where VanS acts as the sentinel, detecting the presence of vancomycin and initiating a signaling cascade that leads to resistance. This guide provides a comprehensive comparison of the role of VanS in antibiotic resistance, supported by experimental data and detailed protocols to aid researchers in validating its function and exploring potential therapeutic interventions.
The VanS/VanR Signaling Pathway: A Molecular Switch for Resistance
The VanS/VanR two-component system is a key regulator of vancomycin resistance, particularly in VanA- and VanB-type resistant enterococci. VanS is a transmembrane sensor histidine kinase, and VanR is a cytoplasmic response regulator. In the presence of vancomycin, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR.[1][2] Phosphorylated VanR (VanR~P) then acts as a transcriptional activator, binding to the promoter regions of the vanHAX operon. This operon encodes the enzymes necessary to modify the peptidoglycan synthesis pathway, replacing the D-Ala-D-Ala termini with D-Ala-D-Lac, which has a much lower affinity for vancomycin, thus rendering the antibiotic ineffective.[3]
Figure 1: The VanS/VanR signaling pathway for vancomycin resistance.
Comparative Analysis of VanS and its Homologs
Different types of vancomycin resistance are associated with distinct van gene clusters, each regulated by a specific VanS/VanR pair. The most prevalent are VanA and VanB types. While both confer resistance to vancomycin, they exhibit different induction profiles and resistance levels to another glycopeptide, teicoplanin.
| Feature | VanA-type (VanSA) | VanB-type (VanSB) | VanD-type (VanSD) |
| Inducers | Vancomycin and Teicoplanin | Vancomycin only | Constitutive (often due to vanSD mutations) |
| Vancomycin MIC | High-level (e.g., 64 to >256 µg/mL)[4][5] | Variable-level (can be high)[6] | Moderate to high-level |
| Teicoplanin MIC | High-level (e.g., 96 to >256 µg/mL)[5] | Susceptible (e.g., 1.0 to 12 µg/mL)[4][6] | Susceptible |
| Sensing Mechanism | Indirectly senses vancomycin's effects on the cell wall[7] | Directly binds vancomycin[8][9] | Often non-functional, leading to constitutive expression |
Table 1: Comparison of different VanS-type two-component systems.
Quantitative Analysis of VanS Activity
Validating the function of VanS requires quantitative measurement of its enzymatic activities: autokinase and phosphatase activity. These assays are crucial for understanding the impact of potential inhibitors or mutations.
| Condition | VanSA Autokinase Activity (Normalized) | VanSB Autokinase Activity (Normalized) | VanS Phosphatase Activity on VanR~P |
| No Vancomycin | Baseline | Baseline | Active (dephosphorylates VanR~P) |
| + Vancomycin | No significant change[7] | Strongly stimulated[2][8] | Inhibited (allows VanR~P to accumulate) |
Table 2: Summary of VanS enzymatic activity in response to vancomycin.
Experimental Protocols for Validating VanS Function
A multi-faceted approach is necessary to rigorously validate the role of VanS in antibiotic resistance. This involves genetic manipulation, biochemical assays, and phenotypic characterization.
Figure 2: Experimental workflow for validating the role of VanS.
Protocol 1: Construction of a vanS Knockout Mutant in Enterococcus
This protocol outlines the generation of a markerless deletion of the vanS gene using a CRISPR-Cas9-based approach, which is becoming more common for genetic manipulation in enterococci.[10]
-
Design and Construction of the Editing Plasmid:
-
Design a guide RNA (gRNA) targeting the vanS gene.
-
Synthesize DNA fragments corresponding to the upstream and downstream regions of vanS (homology arms).
-
Clone the gRNA and the homology arms into a suitable CRISPR-Cas9 delivery vector for Enterococcus.
-
-
Transformation of Enterococcus:
-
Prepare electrocompetent Enterococcus cells.
-
Electroporate the constructed editing plasmid into the wild-type strain.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Induction of Cas9 and Recombination:
-
Induce the expression of Cas9 to introduce a double-strand break in the vanS gene.
-
The cell's homologous recombination machinery will use the provided homology arms to repair the break, resulting in the deletion of the vanS gene.
-
-
Curing of the Plasmid and Mutant Verification:
-
Cure the editing plasmid from the cells.
-
Screen for colonies that have lost the plasmid.
-
Verify the deletion of vanS by PCR using primers flanking the gene and confirm by Sanger sequencing.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for vanA Gene Expression
This protocol allows for the quantification of vanA mRNA levels, providing insight into the regulatory role of VanS.[1][11][12][13]
-
Bacterial Culture and RNA Extraction:
-
Grow wild-type and ΔvanS mutant strains to mid-log phase.
-
Induce separate cultures with sub-inhibitory concentrations of vancomycin or teicoplanin for a defined period (e.g., 2 hours). Include an uninduced control.
-
Harvest the bacterial cells and extract total RNA using a commercial kit.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction using a suitable master mix, cDNA template, and primers specific for the vanA gene and a housekeeping gene (e.g., clpX) for normalization.
-
Perform the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the vanA gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the induced samples to the uninduced control.
-
Protocol 3: In Vitro VanS Autophosphorylation Assay
This biochemical assay directly measures the kinase activity of purified VanS protein.[2][7]
-
Expression and Purification of VanS:
-
Clone the vanS gene into an expression vector (e.g., with a His-tag).
-
Overexpress the VanS protein in a suitable host (e.g., E. coli).
-
Purify the protein using affinity chromatography (e.g., Ni-NTA).
-
-
Autophosphorylation Reaction:
-
In a reaction buffer containing MgCl2, incubate the purified VanS with [γ-32P]ATP in the presence or absence of vancomycin.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for various time points.
-
-
Analysis of Phosphorylation:
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated VanS by autoradiography.
-
-
Quantification:
-
Quantify the band intensities to determine the rate of autophosphorylation under different conditions.
-
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This phenotypic assay determines the level of resistance to vancomycin and teicoplanin. The broth microdilution method is considered the gold standard.
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of vancomycin and teicoplanin.
-
Perform serial two-fold dilutions of the antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
-
Inoculum Preparation:
-
Grow the bacterial strains (wild-type and ΔvanS mutant) overnight.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 105 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Conclusion
Validating the role of VanS in antibiotic resistance is a multifaceted process that combines genetic, transcriptomic, biochemical, and phenotypic analyses. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate the function of VanS and its homologs. A thorough understanding of the molecular mechanisms of VanS-mediated resistance is crucial for the development of novel therapeutic strategies to combat the growing threat of vancomycin-resistant pathogens. By targeting the VanS sensor kinase, it may be possible to disarm the resistance mechanism and restore the efficacy of this critically important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Combinations of Mutations in VanD-Type Vancomycin-Resistant Enterococcus faecium, Enterococcus faecalis, and Enterococcus avium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Heteroresistance to Teicoplanin in Enterococcus faecium Harboring the vanA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo development of teicoplanin resistance in a VanB Enterococcus faecium isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. CRISPR-Cas9-mediated genome editing in vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of Quadruple Real-Time PCR Method to Detect Enterococci Carrying Vancomycin-Resistant Genes vanA, vanB, vanM in Rectal Swabs [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Detection of both vanA & vanB genes in vanA phenotypes of Enterococci by Taq Man RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Guide to VanS and Other Bacterial Sensor Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective functional comparison of the VanS sensor kinase with other well-characterized sensor kinases, namely PhoQ and EnvZ. This analysis is supported by experimental data to inform research and drug development efforts targeting bacterial signaling pathways.
Introduction to Sensor Kinases
Bacteria rely on two-component systems (TCSs) to sense and respond to a myriad of environmental stimuli. At the heart of these systems lies the sensor histidine kinase, a transmembrane protein that detects specific signals and initiates a phosphorylation cascade, ultimately leading to a change in gene expression. VanS is the sensor kinase responsible for detecting the antibiotic vancomycin (B549263) and activating the expression of resistance genes in enterococci.[1][2] Understanding the functional nuances of VanS in comparison to other sensor kinases is pivotal for the development of novel antimicrobial strategies. This guide focuses on a comparative analysis of VanS with PhoQ, which is involved in virulence and magnesium homeostasis, and EnvZ, which governs the response to osmotic stress.[3][4][5]
Signaling Pathways
The signaling pathways of VanS, PhoQ, and EnvZ, while sharing the fundamental architecture of a two-component system, are triggered by distinct signals and regulate different downstream responses.
In the presence of vancomycin, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, VanR.[2][6] Phosphorylated VanR then acts as a transcriptional activator for the vanHAX operon, leading to the production of altered peptidoglycan precursors with reduced affinity for vancomycin, thus conferring resistance.[2][7] In the absence of vancomycin, VanS exhibits phosphatase activity, keeping VanR in its inactive, unphosphorylated state.[6][8]
The PhoQ/PhoP system is activated by low extracellular Mg2+ concentrations and the presence of cationic antimicrobial peptides (CAMPs).[3] PhoQ autophosphorylates under these conditions and transfers the phosphate to PhoP. Phosphorylated PhoP then regulates the expression of a large number of genes involved in virulence, lipopolysaccharide modification, and resistance to CAMPs. PhoQ also possesses phosphatase activity that is stimulated by high Mg2+ concentrations, thereby inactivating PhoP.
The EnvZ/OmpR system responds to changes in extracellular osmolarity. Under high osmolarity conditions, EnvZ's autokinase activity is stimulated, leading to the phosphorylation of OmpR.[5][9] Phosphorylated OmpR then differentially regulates the expression of the outer membrane porin genes ompF and ompC. EnvZ also has phosphatase activity that dephosphorylates OmpR-P, which is more prominent at low osmolarity.[2][10]
Functional Comparison: Quantitative Data
The functional characteristics of sensor kinases can be defined by several key parameters, including their autophosphorylation rate, phosphatase activity, ligand binding affinity, and ATP binding affinity. The following tables summarize the available quantitative data for VanS, PhoQ, and EnvZ. It is important to note that these values have been determined in different studies under varying experimental conditions, which may affect direct comparability.
Table 1: Autophosphorylation and Phosphatase Activity
| Sensor Kinase | Autophosphorylation Rate (kapp) | Phosphatase Activity | Conditions |
| VanS | Not explicitly quantified in a comparable rate constant. Activity is stimulated by vancomycin (for VanSB). | Present; dephosphorylates VanR-P. | In vitro reconstitution in nanodiscs. |
| PhoQ | Low basal activity, stimulated by low Mg2+. | Stimulated by high Mg2+ concentrations. | In vitro with purified protein or reconstituted in proteoliposomes. |
| EnvZ | Stimulated by high osmolarity and K+ ions. | Present; dephosphorylates OmpR-P. More active at low osmolarity. | In vitro with purified cytoplasmic domain or reconstituted full-length protein. |
Table 2: Ligand and ATP Binding Affinities
| Sensor Kinase | Ligand | Ligand Binding Affinity (KD) | ATP Binding Affinity (KM or KD) |
| VanSA | Vancomycin, Teicoplanin | ~70 µM (Vancomycin), ~30 µM (Teicoplanin) | Low mM range (KD) |
| VanSB | Vancomycin | ~20 µM | Low mM range (KD) |
| PhoQ | Divalent cations (e.g., Mg2+, Ca2+) | Repressed by mM concentrations. | Not explicitly reported in a comparable format. |
| EnvZ | Osmolytes (indirect), K+ | Not a direct binding event with a simple KD. | ~200 µM (apparent KM) |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the function of sensor kinases.
Autophosphorylation Assay
This assay measures the ability of a sensor kinase to phosphorylate itself in the presence of ATP.
Workflow Diagram:
Protocol:
-
Protein Purification: Purify the sensor kinase of interest (full-length or cytoplasmic domain) using appropriate chromatography techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase with a reaction buffer (typically containing Tris-HCl, MgCl₂, and KCl).
-
Initiate Reaction: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP (or a non-radioactive alternative like ATPγS).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 37°C) for various time points.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Detection and Quantification: Visualize the phosphorylated kinase by autoradiography. For non-radioactive assays, a western blot using an antibody against thiophosphate esters can be performed. The intensity of the bands is quantified to determine the rate of autophosphorylation.[11]
Phosphatase Assay
This assay measures the ability of a sensor kinase to dephosphorylate its cognate response regulator.
Workflow Diagram:
Protocol:
-
Prepare Phosphorylated Substrate: Prepare the phosphorylated form of the response regulator (RR-P) by incubating the purified response regulator with a kinase (either its cognate sensor kinase or a small molecule phosphodonor like acetyl phosphate) and [γ-³²P]ATP. Purify the resulting [³²P]-RR-P.
-
Reaction Setup: Combine the purified [³²P]-RR-P with the sensor kinase in a suitable reaction buffer.
-
Incubation: Incubate the mixture at the optimal temperature for various time points.
-
Stop Reaction and Electrophoresis: Stop the reaction and separate the products by SDS-PAGE.
-
Detection and Quantification: Visualize the remaining [³²P]-RR-P by autoradiography and quantify the decrease in the radioactive signal over time to determine the phosphatase rate.[2][10]
Ligand Binding Assay (Isothermal Titration Calorimetry - ITC)
This assay directly measures the binding affinity of a ligand to the sensor kinase.
Workflow Diagram:
Protocol:
-
Sample Preparation: Prepare solutions of the purified sensor kinase (or its ligand-binding domain) and the ligand in the same buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Load the kinase solution into the sample cell of the isothermal titration calorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This guide provides a functional comparison of the VanS sensor kinase with PhoQ and EnvZ, highlighting their distinct signaling pathways and functional parameters. While all three are members of the two-component system family, they exhibit significant differences in their ligand specificity, enzymatic activities, and the cellular responses they regulate. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further dissect the mechanisms of these important bacterial sensors and to develop novel therapeutic interventions that target bacterial signal transduction. The development of inhibitors that specifically target the ATP-binding site or the ligand-binding domain of sensor kinases like VanS holds promise for combating antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Mutations That Alter the Kinase and Phosphatase Activities of the Two-Component Sensor EnvZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Feedback Inhibition in the PhoQ/PhoP Signaling System by a Membrane Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EnvZ/OmpR Two-Component Signaling: An Archetype System That Can Function Noncanonically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Functional reconstitution of the Salmonella typhimurium PhoQ histidine kinase sensor in proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silhavylab.scholar.princeton.edu [silhavylab.scholar.princeton.edu]
- 9. Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Important Is the Phosphatase Activity of Sensor Kinases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating VanS as a Drug Target: A Comparative Guide for Researchers
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of the VanS sensor histidine kinase, a key regulator of vancomycin (B549263) resistance. This guide provides a comprehensive comparison of VanS as a drug target against other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The VanS Signaling Pathway in Vancomycin Resistance
VanS is the membrane-bound sensor kinase of the VanRS two-component system, which regulates the expression of genes conferring vancomycin resistance.[1] In the presence of vancomycin, VanS undergoes autophosphorylation and subsequently transfers the phosphoryl group to its cognate response regulator, VanR.[2] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the vanHAX gene cluster.[3] These genes lead to the production of peptidoglycan precursors with a terminal D-Ala-D-Lactate instead of the usual D-Ala-D-Ala, which reduces the binding affinity of vancomycin to its target.[1][4]
Caption: The VanS signaling pathway leading to vancomycin resistance.
Quantitative Comparison of VanS Inhibitors and Alternatives
While research into specific VanS inhibitors is ongoing, several compounds have been identified that interfere with the VanRS system. The following table summarizes the activity of a known inhibitor and compares it with current frontline treatments for VRE infections.
| Compound/Drug | Target/Mechanism of Action | Activity Metric | Value | Organism(s) | Reference(s) |
| VanS Inhibitor | |||||
| Inhibitor A (LY-266,400) | Attenuates phosphoryl transfer from VanS~P to VanR | ED50 | 70 µg/mL (0.35 mM) | Enterococcus faecium | [5] |
| Current VRE Treatments | |||||
| Linezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit | MIC90 | 2-4 µg/mL | E. faecium, E. faecalis | [6] |
| Daptomycin | Disrupts bacterial cell membrane function | MIC90 | 1-4 µg/mL | E. faecium, E. faecalis | [6] |
| Tedizolid | Inhibits protein synthesis; a newer oxazolidinone | MIC | Lower than linezolid | VRE and S. aureus | [1][7] |
| Tigecycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit | MIC90 | 0.12-0.25 µg/mL | VRE | [6] |
| Oritavancin | Inhibits cell wall synthesis; active against VanA and VanB strains | MIC90 | ≤0.12 µg/mL | VRE | [8] |
Experimental Protocols for VanS Validation
Validation of VanS as a drug target involves a series of biochemical and cellular assays to demonstrate that its inhibition leads to a desired phenotype (i.e., restored vancomycin sensitivity).
VanS Autophosphorylation Assay
This assay measures the ability of VanS to phosphorylate itself in the presence of ATP. Inhibition of this step is a primary goal for VanS-targeted drugs.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl (pH 7.4), MgCl2, KCl, and the purified VanS protein (or membrane preparations containing VanS).
-
Add the test inhibitor at various concentrations and incubate at room temperature for 15 minutes.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 25°C for 10-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated VanS using autoradiography and quantify the band intensity.
Phosphotransfer Assay (VanS to VanR)
This assay assesses the transfer of the phosphate (B84403) group from phosphorylated VanS to VanR.
Protocol:
-
First, perform the VanS autophosphorylation reaction with [γ-32P]ATP as described above to generate VanS-P.
-
Add purified VanR protein to the reaction mixture containing VanS-P.
-
Incubate at room temperature, taking aliquots at various time points (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction in the aliquots with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize both VanS-P and VanR-P by autoradiography and quantify the transfer of radioactivity over time.
ATP Binding Assay (Competition Assay)
This assay determines if a compound inhibits VanS activity by competing with ATP for its binding site.
Protocol:
-
Prepare a reaction buffer containing purified VanS catalytic domain.
-
Add a fluorescent ATP analog (e.g., TNP-ATP) and measure the baseline fluorescence.
-
In separate reactions, add increasing concentrations of unlabeled ATP (as a positive control) or the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence. A decrease in fluorescence indicates displacement of the fluorescent analog by the competitor.
-
Calculate the dissociation constant (KD) or IC50 value for the test compound.[2]
Caption: A general experimental workflow for the validation of a VanS inhibitor.
Alternative Drug Targets for VRE
While VanS is a promising target, other strategies are being explored to combat VRE. These include targeting other components of the vancomycin resistance machinery or utilizing entirely different mechanisms.
| Alternative Target | Rationale | Potential Advantages | Potential Challenges |
| VanA/VanB Ligases | These enzymes are directly responsible for synthesizing the modified peptidoglycan precursors (D-Ala-D-Lac).[9] | Direct inhibition of resistance mechanism. Could be used in combination with vancomycin. | Inhibitors must have high specificity to avoid off-target effects on host enzymes. |
| VanX Dipeptidase | VanX cleaves the normal D-Ala-D-Ala precursors, preventing their incorporation into the cell wall.[10] | Inhibition would lead to the accumulation of D-Ala-D-Ala, potentially restoring vancomycin sensitivity. | The effect of VanX inhibition alone may be limited without additional interventions.[10] |
| D-Ala:D-Ala Ligase (Ddl) | An essential enzyme for cell wall synthesis in both susceptible and resistant bacteria. | A validated target for other antibiotics. | Potential for cross-resistance with existing antibiotics. |
| Non-traditional approaches | Bacteriophages, antimicrobial peptides, and nanoparticles.[1][7] | Novel mechanisms of action could overcome existing resistance. | Delivery, stability, and potential for immune responses are significant hurdles. |
Conclusion
VanS represents a viable and attractive target for the development of new drugs to combat vancomycin-resistant enterococci. Its crucial role as the initiator of the resistance signaling cascade makes it a strategic point of intervention. The experimental protocols outlined in this guide provide a framework for the identification and validation of novel VanS inhibitors. While alternative targets and approaches exist, the focused inhibition of VanS offers the potential to restore the efficacy of vancomycin, a cornerstone of antibiotic therapy. Further research into potent and specific VanS inhibitors is warranted to address the pressing challenge of VRE.
References
- 1. Alternatives to Fight Vancomycin-Resistant Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VanS Activation by Different Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of glycopeptide-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and staphylococci (VRSA), poses a significant threat to global health. Resistance is primarily mediated by the VanS-VanR two-component regulatory system, where the sensor histidine kinase VanS plays a pivotal role in detecting the presence of glycopeptide antibiotics and initiating a signaling cascade that leads to cell wall remodeling and antibiotic insensitivity. Understanding the differential activation of VanS by various glycopec-tides is crucial for the development of new antimicrobial strategies to combat resistance. This guide provides a comparative analysis of VanS activation by different glycopeptides, supported by experimental data and detailed methodologies.
The VanS-VanR Signaling Pathway: A Gateway to Resistance
The VanS-VanR two-component system is a sophisticated molecular switch that allows bacteria to respond to the threat of glycopeptide antibiotics.[1][2] In the presence of an inducing glycopeptide, the transmembrane sensor kinase VanS undergoes autophosphorylation.[1][2] The phosphoryl group is then transferred to the cognate response regulator, VanR.[1][2] Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and upregulating the expression of genes responsible for altering the peptidoglycan synthesis pathway.[1][2] This results in the production of cell wall precursors with reduced affinity for glycopeptide antibiotics, thereby conferring resistance. In the absence of an inducer, VanS can act as a phosphatase, removing the phosphate (B84403) group from VanR and downregulating the resistance pathway.[2][3]
The specificity of this induction varies among different types of VanS proteins, most notably between VanA and VanB types. VanA-type resistance is characterized by inducible high-level resistance to both vancomycin (B549263) and the lipoglycopeptide teicoplanin.[4][5] In contrast, VanB-type resistance is induced by vancomycin but not by teicoplanin, rendering strains with this phenotype susceptible to teicoplanin.[4][6] This differential recognition of glycopeptides by VanS variants is a key area of investigation for understanding and overcoming antibiotic resistance.
Figure 1: VanS-VanR Signaling Pathway for Glycopeptide Resistance.
Comparative Activation of VanS by Different Glycopeptides
The ability of a glycopeptide to activate the VanS sensor kinase is a critical determinant of its efficacy against bacteria harboring this resistance mechanism. The following table summarizes quantitative data on the interaction and activation of VanS by various glycopeptides.
| Glycopeptide | VanS Type | Binding Affinity (Kd) | Observations | References |
| Vancomycin | VanA | ~70 µM | Induces autophosphorylation and subsequent gene expression. | [7] |
| VanB | ~20 µM | Directly binds to the periplasmic sensing domain and stimulates autophosphorylation. | [7] | |
| Teicoplanin | VanA | ~30 µM and ~170 µM (biphasic) | Induces autophosphorylation. The biphasic binding may suggest multiple binding sites or modes. | [7] |
| VanB | No significant binding | Does not induce resistance in VanB-type strains. | [4][6] | |
| A47934 | S. coelicolor | Not reported | Induces van gene expression. | [8] |
| S. toyocaensis | Not reported | Strong inducer of its cognate VanS. | [5] | |
| Telavancin (B1682011) | VanA | Not reported | Efficiently induces VanX activity, a downstream marker of VanS activation. | [6][9] |
| VanB | Not reported | Does not induce VanX activity. | [6][9] | |
| Dalbavancin (B606935) | VanA/VanB | Not reported | Generally not considered a strong inducer of VanS. | [10][11] |
| Oritavancin (B1663774) | VanA/VanB | Not reported | Weak inducer of VanS; mutations in vanSB can lead to oritavancin resistance. | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative analysis of VanS activation. Below are methodologies for key experiments cited in this guide.
Protein Purification Workflow
The purification of functional VanS protein is a prerequisite for in vitro assays. The following is a general workflow for the expression and purification of His-tagged VanS.
Figure 2: General Workflow for the Purification of His-tagged VanS Protein.
In Vitro VanS Autophosphorylation Assay
This assay directly measures the kinase activity of purified VanS in the presence of a glycopeptide.
Materials:
-
Purified VanS protein
-
Glycopeptide of interest
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP or ATPγS
-
SDS-PAGE reagents
-
Phosphorimager or anti-PNBM antibody for Western blot (if using ATPγS)
Procedure:
-
Incubate purified VanS with the desired concentration of the glycopeptide in the assay buffer for a specified time at room temperature.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP (or ATPγS) to a final concentration of approximately 50 µM.[12]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[12]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated VanS by autoradiography (for [γ-³²P]ATP) or by Western blotting with an anti-PNBM antibody (for ATPγS).[13]
-
Quantify the band intensities to determine the extent of autophosphorylation.
Figure 3: Experimental Workflow for the VanS Autophosphorylation Assay.
Reporter Gene Assay for VanS Activation
This in vivo assay measures the transcriptional activation of a reporter gene under the control of a VanR-regulated promoter, providing a functional readout of VanS activation.
Materials:
-
Bacterial strain (e.g., Enterococcus faecalis) containing a reporter plasmid. The plasmid should have a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) downstream of a van promoter (e.g., PvanH).
-
Growth medium (e.g., BHI broth).
-
Glycopeptide of interest.
-
Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, luciferin (B1168401) for luciferase assay).
Procedure:
-
Grow the bacterial reporter strain to the mid-logarithmic phase.
-
Induce the cultures with various concentrations of the glycopeptide antibiotic.
-
Incubate the cultures for a defined period to allow for reporter gene expression.
-
Harvest the cells and prepare cell lysates.
-
Perform the reporter assay according to the specific protocol for the chosen reporter gene (e.g., measure absorbance for β-galactosidase activity or luminescence for luciferase activity).
-
Normalize the reporter activity to cell density (e.g., OD600).
-
Plot the reporter activity as a function of glycopeptide concentration to determine the EC50.
Figure 4: Experimental Workflow for the Reporter Gene Assay.
Conclusion
The activation of the VanS sensor kinase is a complex process that is differentially regulated by various glycopeptide antibiotics. While vancomycin and teicoplanin are well-characterized inducers of VanA-type VanS, the latter fails to activate VanB-type VanS, highlighting the structural subtleties that govern ligand recognition. Newer lipoglycopeptides, such as dalbavancin and oritavancin, appear to be weaker inducers of the VanS-VanR system, which may contribute to their activity against some vancomycin-resistant strains.
The experimental protocols provided in this guide offer a framework for the continued investigation of VanS-glycopeptide interactions. A deeper understanding of these molecular recognition events is paramount for the rational design of novel glycopeptide antibiotics that can evade or inhibit the activation of the VanS-VanR resistance mechanism, ultimately providing new therapeutic options in the fight against multidrug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Specificity of induction of the vanA and vanB operons in vancomycin-resistant enterococci by telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
A Researcher's Guide to the Cross-Validation of VanS Inhibitor Screening Results
For researchers, scientists, and drug development professionals, the identification of true positive hits from a high-throughput screening (HTS) campaign for VanS inhibitors is a critical step in the development of new therapeutics to combat vancomycin-resistant enterococci (VRE). A rigorous, multi-step validation workflow is essential to distinguish genuine inhibitors from assay artifacts, ensuring that resources are focused on the most promising compounds.
The VanS/VanR two-component system is a key regulator of vancomycin (B549263) resistance.[1][2][3] VanS, a membrane-bound sensor histidine kinase, detects vancomycin in the extracellular environment.[1][2] This detection triggers its autophosphorylation. The phosphoryl group is then transferred to the cognate response regulator, VanR.[1][4][5] Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[1][3][5] In the absence of vancomycin, VanS functions as a phosphatase, removing the phosphoryl group from VanR and thereby down-regulating the resistance genes.[1][5] This signaling cascade makes VanS an attractive target for novel antibacterial drugs.
This guide provides a comparative overview of common validation methods for hits from VanS inhibitor screens, complete with experimental protocols and data interpretation strategies to ensure the robust confirmation of potential therapeutic leads.
The VanS/VanR Signaling Pathway
The VanS/VanR two-component system is a sophisticated molecular switch that controls vancomycin resistance. The process begins with the detection of vancomycin by the VanS sensor kinase. This leads to a cascade of phosphorylation events that ultimately activate the transcription of resistance genes. Conversely, in the absence of the antibiotic, VanS actively suppresses the resistance mechanism.
A Validated Workflow: From Initial Hit to Confirmed Lead
A multi-step process is required to confidently validate a hit from a primary screen. This workflow ensures that resources are focused on compounds with genuine, specific inhibitory activity against VanS, weeding out the false positives that frequently plague high-throughput screens.[6][7][8]
Data Presentation: Comparative Analysis of Validation Assays
Summarizing data in a structured format is crucial for comparing results across different validation stages. This allows for a clear, evidence-based prioritization of compounds.
Table 1: Comparison of Screening and Validation Assays for VanS Inhibitors
| Assay Type | Principle | Endpoint Measurement | Information Provided | Common False Positives |
| Primary HTS | Coupled-enzyme assay detects ATP depletion due to VanS autophosphorylation. | Luminescence (e.g., Kinase-Glo) | Identifies compounds that inhibit the overall kinase reaction. | ATP-competitive inhibitors, luciferase inhibitors, compound fluorescence. |
| Orthogonal Assay 1 | Direct measurement of phosphoryl group transfer from VanS to VanR. | Autoradiography (³²P) or Homogeneous Assay (e.g., AlphaScreen) | Confirms inhibition of the specific phosphotransfer event. | Compounds that interfere with the detection technology (e.g., quenchers). |
| Orthogonal Assay 2 | Cell-based reporter gene assay under control of a VanR-dependent promoter. | Reporter signal (e.g., Luciferase, β-galactosidase) | Validates inhibitor activity in a cellular context; confirms cell permeability. | Cytotoxic compounds, general transcription/translation inhibitors. |
| Counter-Screen | Assay performed without the primary enzyme (VanS) or substrate (VanR). | Same as the primary assay (e.g., Luminescence) | Identifies compounds that directly interfere with the assay components or readout. | Compounds that inhibit the reporter enzyme (e.g., luciferase). |
Table 2: Hypothetical Screening and Cross-Validation Data for VanS Inhibitors
| Compound ID | Primary HTS (% Inhibition @ 10 µM) | IC₅₀ (µM) | Orthogonal Assay 1 (% Inhibition @ 10 µM) | Cell-Based Assay (% Inhibition @ 10 µM) | Counter-Screen (% Inhibition @ 10 µM) | Assessment |
| Cmpd-A | 85 | 1.2 | 82 | 75 | < 5 | Validated Hit: Potent, specific, and cell-active. |
| Cmpd-B | 92 | 0.8 | 88 | < 5 | < 5 | Potent Hit, Poor Permeability: Active in biochemical assays but not in cells. |
| Cmpd-C | 78 | 5.4 | < 5 | Not Tested | < 5 | False Positive (Off-target): Inhibits ATP depletion but not direct phosphotransfer. |
| Cmpd-D | 95 | 0.5 | 90 | 85 | 93 | False Positive (Assay Interference): Potent inhibitor of the luciferase reporter system. |
| Cmpd-E | 45 | > 20 | Not Tested | Not Tested | Not Tested | Inactive: Below activity threshold for follow-up. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Primary High-Throughput Screening (HTS): ATP Depletion Assay
This assay indirectly measures VanS autophosphorylation by quantifying the amount of ATP remaining in the reaction.
-
Principle: VanS kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to VanS activity. A luminescent kinase assay kit (e.g., Kinase-Glo®) is used to quantify ATP.
-
Methodology:
-
Dispense test compounds into a 384-well assay plate.
-
Add a solution containing purified VanS protein, its cognate partner VanR, and an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Interpretation: A high luminescent signal indicates low ATP consumption and therefore high inhibition of VanS.
Orthogonal Assay 1: Direct Phosphotransfer Assay (Radiometric)
This assay provides direct evidence that the compound inhibits the transfer of the phosphate (B84403) group from VanS to VanR.
-
Principle: Utilizes radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to track the phosphorylation of VanR.
-
Methodology:
-
Pre-incubate purified VanS with [γ-³²P]ATP to allow for autophosphorylation (VanS~P).
-
Add the test compound followed by purified VanR protein.
-
Incubate to allow for phosphotransfer from VanS~P to VanR.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins (VanS
P and VanRP) by autoradiography.
-
-
Data Interpretation: A potent inhibitor will show a strong band for VanS
P and a weak or absent band for VanRP compared to the DMSO control.[9]
Orthogonal Assay 2: Cell-Based Reporter Gene Assay
This assay validates that the inhibitor can penetrate the bacterial cell wall and inhibit the VanS/VanR pathway in a physiological context.
-
Principle: An engineered bacterial strain (e.g., E. coli or a non-pathogenic Enterococcus species) is used, which contains a reporter gene (e.g., lacZ or luc) under the control of a VanR-activated promoter.
-
Methodology:
-
Grow the reporter strain to mid-log phase.
-
Aliquot the culture into a 96-well plate containing the test compounds at various concentrations.
-
Induce the VanS/VanR system by adding a sub-inhibitory concentration of vancomycin.
-
Incubate the plate to allow for cell growth and reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence for luciferase, or absorbance after adding a chromogenic substrate for β-galactosidase).
-
In parallel, measure cell density (e.g., OD₆₀₀) to control for bactericidal or bacteriostatic effects of the compounds.
-
-
Data Interpretation: A decrease in reporter signal without a corresponding decrease in cell viability indicates specific inhibition of the VanS/VanR signaling pathway.
Counter-Screen for Assay Interference
This is a critical step to eliminate compounds that generate a signal by interacting with the assay technology rather than the biological target.[7]
-
Principle: The assay is run under the same conditions as the primary screen but in the absence of the target enzyme, VanS.
-
Methodology:
-
Follow the protocol for the Primary HTS (ATP Depletion Assay).
-
In a separate plate, replace the VanS enzyme solution with the assay buffer alone. All other components (VanR, ATP, test compounds, detection reagents) remain the same.
-
Measure the signal (e.g., luminescence).
-
-
Data Interpretation: Compounds that show significant "inhibition" in this assay are likely interfering with the detection system (e.g., inhibiting the luciferase enzyme in the Kinase-Glo® reagent) and should be flagged as false positives.
Conclusion
The successful identification of novel VanS inhibitors relies on a systematic and rigorous cross-validation strategy. Initial hits from a primary high-throughput screen must be subjected to a cascade of secondary and orthogonal assays. This multi-faceted approach, which includes confirming the mechanism of action through direct biochemical assays and verifying activity in a cellular context, is indispensable for filtering out a large number of false positives. By employing the comparative framework and detailed protocols outlined in this guide, researchers can increase the confidence in their hit compounds, paving the way for the development of the next generation of antibiotics to combat vancomycin-resistant pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Characterization of the Activation and Interaction of the VanR-VanS Two-Component Regulatory System Controlling Glycopeptide Antibiotic Resistance in Two Related Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the kinase and phosphatase activities of VanS
A Comprehensive Guide to the Kinase and Phosphatase Activities of the VanS Sensor Kinase
Introduction
The VanS protein is a transmembrane sensor histidine kinase and a critical component of the VanRS two-component system, which regulates vancomycin (B549263) resistance in bacteria such as vancomycin-resistant enterococci (VRE).[1][2] VanS possesses a bifunctional enzymatic nature, acting as both a kinase and a phosphatase to control the activity of its cognate response regulator, VanR.[1][3] This dual activity allows the bacterium to precisely modulate the expression of resistance genes in response to the presence or absence of the antibiotic vancomycin. Understanding the balance and kinetics of these two opposing activities is crucial for developing novel therapeutics aimed at overcoming antibiotic resistance.[2]
The VanS Signaling Pathway: A Bifunctional Switch
The enzymatic activity of VanS is dictated by the presence of vancomycin.[4][2]
-
In the presence of vancomycin (Kinase Activity): VanS senses the antibiotic, triggering a conformational change that activates its kinase function. It catalyzes its own autophosphorylation on a conserved histidine residue using ATP as the phosphate (B84403) donor. Subsequently, this phosphoryl group is transferred to a specific aspartate residue on the VanR response regulator.[1][4][5] Phosphorylated VanR (VanR-P) then acts as a transcriptional activator, binding to promoter regions to induce the expression of the van gene cluster (vanHAX), which remodels the cell wall precursor to prevent vancomycin binding.[3][5][6]
-
In the absence of vancomycin (Phosphatase Activity): VanS switches to its phosphatase mode.[1] In this state, it actively removes the phosphoryl group from VanR-P.[3] This dephosphorylation inactivates VanR, halting the transcription of resistance genes and returning the cell to a vancomycin-susceptible state.[1][3] This phosphatase activity is crucial for preventing the fitness cost associated with constitutive expression of resistance genes.
Caption: The VanS signaling pathway, illustrating the switch between kinase activity (in the presence of vancomycin) and phosphatase activity (in its absence).
Comparative Analysis of Enzymatic Activities
Directly comparing the kinetic parameters of VanS's kinase and phosphatase activities is challenging, as comprehensive data for both functions under identical conditions are scarce in the literature. However, kinetic data for the kinase (phosphotransfer) activity and qualitative descriptions of the phosphatase function are available.
Quantitative Data: Kinase Activity
The kinase activity of VanS can be broken down into two steps: autophosphorylation and phosphotransfer. The table below summarizes the kinetic parameters for the phosphotransfer step from phosphorylated VanS (P-VanS) to its cognate regulator VanR.
| Parameter | Value | Substrate | Organism Context | Source |
| kxfer | 96 min-1 | VanR | Enterococcus | [7][8] |
| KM | 3 µM (estimated) | VanR | Enterococcus | [7][8] |
| kxfer/KM | 3.2 x 107 M-1min-1 | VanR | Enterococcus | [7][8] |
| KD (VanS-VanR) | 30 nM (estimated) | VanR | Enterococcus | [7][8] |
| KD (ATP) | Low millimolar range | ATP | Enterococcus (A/C) | [5][9] |
Note: The KM for VanR was estimated, and the phosphotransfer rate (kxfer) required rapid quench kinetics to measure due to its high speed. The affinity for ATP (KD) is notably weak compared to other histidine kinases, which may represent a regulatory mechanism.[5][7][8]
Qualitative Data: Phosphatase Activity
While Michaelis-Menten kinetics for the VanS phosphatase activity are not well-documented, its biological function is clearly established. In the absence of an inducing signal (vancomycin), VanS actively dephosphorylates VanR-P.[4][3] This function is essential to reset the system and prevent the expression of resistance genes when they are not needed.[1] Studies have demonstrated this activity in vitro by incubating purified VanS with phosphorylated VanR and observing the decrease in the VanR-P signal over time.[3][10] Some sensor kinases are known to have their phosphatase activity reside primarily in the response regulator, but VanS has been shown to possess this catalytic function.[11]
Experimental Protocols
The following are generalized protocols for assaying the kinase and phosphatase activities of VanS, based on methods described in the scientific literature.
VanS Autophosphorylation (Kinase) Assay
This assay measures the ability of VanS to phosphorylate itself using radiolabeled ATP.
Methodology:
-
Protein Preparation: Purified, full-length VanS (often reconstituted into nanodiscs or solubilized with detergents) is used.[3][10]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris pH 8, 300 mM NaCl).
-
Initiation: The reaction is initiated by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP to the purified VanS protein to a final concentration of approximately 50 µM.[12]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 22°C or 37°C) for a defined period (e.g., 20-30 minutes).[12]
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.[12]
-
Detection: The samples are run on an SDS-PAGE gel. The gel is then dried and exposed to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated VanS.[12] The intensity of the band corresponds to the level of autophosphorylation.
VanS Phosphatase (Dephosphorylation) Assay
This assay measures the ability of VanS to remove the phosphate group from previously phosphorylated VanR.
Methodology:
-
Substrate Preparation: VanR is first phosphorylated to generate VanR-P. This can be achieved by incubating VanR with a phosphodonor, such as acetyl phosphate, or by using purified P-VanS. Partially phosphorylated VanR purified from E. coli can also be used directly as a substrate.[10]
-
Reaction Setup: A reaction mixture is prepared containing the pre-phosphorylated VanR-P and a suitable buffer.
-
Initiation: The dephosphorylation reaction is initiated by adding purified VanS to the VanR-P substrate.
-
Incubation: The mixture is incubated at room temperature, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding SDS-PAGE loading buffer.
-
Detection: Samples are resolved using Phos-tag™ SDS-PAGE. Phos-tag™ is a molecule that specifically binds to phosphorylated proteins, causing them to migrate more slowly than their non-phosphorylated counterparts. The gel is then stained (e.g., with Coomassie Brilliant Blue), and the disappearance of the upper (VanR-P) band and the appearance of the lower (VanR) band over time indicates phosphatase activity.[3]
Caption: A generalized experimental workflow for measuring the phosphatase activity of VanS using a Phos-tag™ gel-based assay.
Conclusion and Implications for Drug Development
The dual kinase and phosphatase activities of VanS represent a tightly controlled molecular switch that is fundamental to vancomycin resistance. The high catalytic efficiency of its kinase function ensures a rapid response to the antibiotic threat, while its phosphatase activity provides a crucial "off" switch to conserve cellular resources. This balance makes the VanRS system an attractive target for new antibacterial strategies.
Developing drugs that either inhibit the kinase activity or lock VanS in its phosphatase state could effectively disarm the resistance mechanism, potentially re-sensitizing VRE to vancomycin. The detailed kinetic and mechanistic understanding of both enzymatic functions is therefore paramount for the rational design of such targeted inhibitors. The experimental protocols outlined provide a framework for screening and characterizing compounds that modulate VanS activity, paving the way for novel therapies to combat this significant public health threat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic comparison of the specificity of the vancomycin resistance VanSfor two response regulators, VanR and PhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Validation of the VanS-VanR Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vivo methods for validating the interaction between the VanS sensor kinase and the VanR response regulator, a critical two-component system responsible for vancomycin (B549263) resistance in bacteria. Understanding this interaction is paramount for the development of novel antimicrobial strategies. We will explore the Bacterial Two-Hybrid (B2H) system, Co-Immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET), presenting their principles, comparative data, and detailed experimental protocols.
The VanS-VanR Signaling Pathway: A Key Target in Antibiotic Resistance
The VanS-VanR two-component system is a cornerstone of vancomycin resistance in various Gram-positive bacteria, including notorious pathogens like Enterococcus faecium. In essence, VanS is a transmembrane histidine kinase that senses the presence of vancomycin. Upon detection, it autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, VanR.[1] Phosphorylated VanR then acts as a transcriptional activator, binding to promoter regions of the van gene cluster and initiating the expression of resistance genes.[1][2] This signaling cascade ultimately alters the bacterial cell wall structure, reducing its affinity for vancomycin.
Caption: The VanS-VanR two-component signaling pathway leading to vancomycin resistance.
Comparative Analysis of In Vivo Validation Methods
Choosing the right method to confirm the VanS-VanR interaction in a living bacterial cell is crucial for obtaining physiologically relevant data. Below is a comparison of three widely used techniques.
| Method | Principle | Pros | Cons | Quantitative Readout |
| Bacterial Two-Hybrid (B2H) | Reconstitution of a reporter protein (e.g., adenylate cyclase) by the interaction of two proteins fused to its separate domains.[3] | - High-throughput screening possible.[4] - Relatively simple and cost-effective.[3] - Suitable for membrane proteins.[5] | - Prone to false positives/negatives. - Fusion tags might interfere with protein function. | β-galactosidase activity (Miller units).[3] |
| Co-Immunoprecipitation (Co-IP) | A specific antibody pulls down a target protein (VanS) and its interacting partners (VanR) from a cell lysate for subsequent detection.[6] | - Detects interactions in a near-native state. - Can identify unknown binding partners. | - Requires specific and high-affinity antibodies. - Transient or weak interactions may be missed. - Lysis conditions can disrupt interactions.[6] | Relative band intensity on a Western blot. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) fused to the proteins of interest when they are in close proximity.[7] | - Provides spatial information about the interaction in live cells.[7] - Can detect dynamic interactions in real-time. | - Requires fusion to fluorescent proteins, which can affect function. - Distance-dependent (typically <10 nm).[8] | FRET efficiency (%).[9] |
Experimental Protocols
Here we provide detailed methodologies for the key experiments discussed.
Bacterial Two-Hybrid (B2H) Assay
The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a common B2H method suitable for studying membrane protein interactions.[10][11]
Caption: Workflow for the Bacterial Two-Hybrid (B2H) assay.
Protocol:
-
Plasmid Construction:
-
Clone the full-length vanS gene into the pUT18 vector to create a fusion with the T18 fragment of adenylate cyclase.
-
Clone the full-length vanR gene into the pKT25 vector to create a fusion with the T25 fragment of adenylate cyclase.
-
Construct control plasmids, including empty vectors and vectors with non-interacting proteins.
-
-
Transformation:
-
Co-transform the pUT18-VanS and pKT25-VanR plasmids into an E. coli strain deficient in adenylate cyclase (e.g., BTH101).[3]
-
Also, co-transform the control plasmids.
-
-
Qualitative Analysis:
-
Plate the transformed cells on MacConkey agar (B569324) plates supplemented with maltose (B56501) (1%) and appropriate antibiotics.
-
Incubate at 30°C for 24-48 hours.
-
A positive interaction between VanS and VanR will reconstitute adenylate cyclase activity, leading to cAMP production, which in turn activates maltose fermentation and results in red-colored colonies.[10]
-
-
Quantitative Analysis (β-galactosidase Assay):
-
Inoculate single colonies from the transformation plates into liquid LB medium with appropriate antibiotics and grow overnight at 30°C.
-
Inoculate fresh medium with the overnight cultures and grow to an OD600 of 0.4-0.6.
-
Perform a β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[3]
-
Measure the absorbance at 420 nm and calculate the β-galactosidase activity in Miller units. Higher Miller units indicate a stronger interaction.[3]
-
Co-Immunoprecipitation (Co-IP)
This protocol is adapted for Gram-positive bacteria like Enterococcus faecium.
Caption: Workflow for the Co-Immunoprecipitation (Co-IP) assay.
Protocol:
-
Strain Construction and Growth:
-
Construct an Enterococcus faecium strain expressing an epitope-tagged version of VanS (e.g., with a FLAG or HA tag).
-
Grow the bacterial culture to mid-log phase. Induce with vancomycin if necessary to promote the interaction.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in a lysis buffer containing a lysozyme to break down the Gram-positive cell wall, along with protease and phosphatase inhibitors.
-
Further lyse the cells by sonication or bead beating on ice.
-
Clarify the lysate by centrifugation to remove cell debris.[12]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with an anti-tag antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[12]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.[13]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a specific antibody against VanR to detect its presence in the immunoprecipitated complex.
-
Förster Resonance Energy Transfer (FRET)
This protocol describes a microscopy-based FRET measurement in live bacteria.
Caption: Workflow for the Förster Resonance Energy Transfer (FRET) assay.
Protocol:
-
Plasmid and Strain Construction:
-
Construct plasmids expressing VanS fused to a donor fluorophore (e.g., CFP) and VanR fused to an acceptor fluorophore (e.g., YFP).
-
Construct control strains expressing only the donor fusion, only the acceptor fusion, and both fluorophores unfused.
-
Transform the plasmids into the desired bacterial strain.
-
-
Cell Culture and Mounting:
-
Grow the bacterial cultures to the desired growth phase.
-
Mount the live cells on an agarose pad on a microscope slide for imaging.[14]
-
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with appropriate filter sets for the donor, acceptor, and FRET channels.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
-
Image Analysis and FRET Efficiency Calculation:
-
Correct the raw images for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.
-
Calculate the FRET efficiency (E) using a suitable method, such as the three-cube FRET method. The FRET efficiency is a measure of the proportion of donor molecules that transfer energy to acceptor molecules and is indicative of the proximity and interaction of the two proteins.[9]
-
Conclusion
The validation of the VanS-VanR interaction in vivo is a critical step in understanding the mechanism of vancomycin resistance. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. The B2H assay is an excellent tool for initial screening and identifying potential interactors. Co-IP provides strong evidence for an interaction in a more native context. FRET offers the unique advantage of visualizing the interaction in real-time within a living cell. For a comprehensive validation, a combination of these methods is often recommended.
References
- 1. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of FRET Efficiency and Ratio of Donor to Acceptor Concentration in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
A Comparative Structural Analysis of VanS: Apo vs. Ligand-Bound Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bacterial sensor kinase VanS in its apo (unbound) and ligand-bound (holo) forms. VanS is a critical component of the VanRS two-component system, which regulates vancomycin (B549263) resistance in clinically significant pathogens like vancomycin-resistant enterococci (VRE). Understanding the structural changes that occur upon ligand binding is paramount for the development of novel therapeutics to combat antibiotic resistance.
While a complete experimental structure of the full-length VanS protein in a ligand-bound state remains elusive, this guide synthesizes available crystallographic data of the apo form with biophysical and computational data characterizing the conformational changes induced by ligand binding.
VanS Signaling Pathway
The VanS protein is a transmembrane sensor histidine kinase. In the presence of vancomycin, VanS undergoes autophosphorylation and subsequently transfers the phosphoryl group to its cognate response regulator, VanR. Phosphorylated VanR then acts as a transcriptional activator, upregulating the expression of genes conferring vancomycin resistance.
Caption: The VanS signaling cascade upon vancomycin binding.
Comparative Structural Data
To date, high-resolution crystal structures have been determined for the catalytic and ATP-binding (CA) domains of VanS from vancomycin-resistant enterococci types A and C in their apo forms.[1] A direct experimental structure of a ligand-bound VanS is not yet available in the Protein Data Bank (PDB). Therefore, the following table summarizes the structural parameters of the apo forms and incorporates indirect evidence of conformational changes upon ligand binding from other experimental techniques.
| Structural Feature | VanS (Apo Form) | VanS (Ligand-Bound Form) - Inferred Data |
| Overall Conformation | The catalytic and ATP-binding (CA) domains adopt a canonical Bergerat fold, characteristic of prokaryotic histidine kinases.[1] | Studies using circular dichroism (CD) and fluorescence spectroscopy indicate significant conformational changes upon vancomycin binding, suggesting a more compact structure. |
| Domain Orientation | Specific domain orientations for the full-length protein are not experimentally determined. | Molecular dynamics simulations suggest that vancomycin binding to the sensor domain induces conformational changes that are transmitted to the catalytic domain.[2][3] |
| Secondary Structure | The CA domain consists of a central five-stranded β-sheet surrounded by α-helices.[1] | Far-UV CD spectroscopy reveals alterations in the secondary structure content upon ligand binding. |
| Active Site Geometry | The ATP-binding pocket is accessible.[1] | Vancomycin binding is proposed to trigger rearrangements in the active site to facilitate autophosphorylation. |
| Key Residue Positions | - | Computational models and HDX-MS results suggest that the periplasmic sensor domain of VanS from type-B VRE adopts a PAS-like fold that directly binds vancomycin.[4] |
| PDB IDs | 8DWZ, 8DVQ, 8DX0 (CA domains of VanSA and VanSC)[1] | Not available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments used in the structural analysis of VanS.
X-ray Crystallography of the VanS Catalytic Domain (Apo Form)
This protocol is based on the methods used to determine the crystal structures of the VanS CA domains.[1]
Caption: Workflow for X-ray crystallography of the VanS CA domain.
Methodology:
-
Protein Expression and Purification: The gene encoding the catalytic and ATP-binding (CA) domain of VanS is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.
-
Crystallization: Purified VanS CA domain is concentrated and subjected to high-throughput crystallization screening using the vapor diffusion method (hanging or sitting drop). A variety of commercial and in-house screens are used to identify initial crystallization conditions. These conditions are then optimized by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Solution and Refinement: The collected diffraction images are processed to determine unit cell parameters and reflection intensities. The phase problem is solved using methods like molecular replacement, using a homologous structure as a search model. An initial atomic model is built into the resulting electron density map and iteratively refined to improve the fit to the experimental data and stereochemical quality.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique to study changes in the secondary and tertiary structure of proteins in solution upon ligand binding.
Methodology:
-
Sample Preparation: Purified VanS protein (full-length or specific domains) is prepared in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). The protein concentration is accurately determined.
-
Far-UV CD Spectra Acquisition: Far-UV CD spectra (typically 190-260 nm) are recorded at a controlled temperature using a CD spectrometer. Spectra are collected for the apo protein and in the presence of increasing concentrations of the ligand (e.g., vancomycin).
-
Data Analysis: The CD signal is converted to mean residue ellipticity. Changes in the spectral shape and intensity upon ligand binding are analyzed to infer alterations in the protein's secondary structure content (α-helix, β-sheet, etc.).
Molecular Dynamics (MD) Simulations
MD simulations provide computational insights into the dynamic behavior of VanS and the conformational changes induced by ligand binding.[2][3]
Caption: General workflow for molecular dynamics simulations of VanS.
Methodology:
-
System Preparation: An initial model of the VanS protein (either the apo crystal structure or a homology model) is prepared. The ligand (vancomycin) is docked into the predicted binding site. The protein-ligand complex is then placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological ionic strength.
-
Simulation: The system undergoes energy minimization to remove steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions. A long production simulation is then run to sample the conformational space of the complex. A parallel simulation of the apo protein is also performed for comparison.
-
Analysis: The trajectories from the simulations are analyzed to calculate various structural parameters, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of hydrogen bonds to characterize protein-ligand interactions. These analyses provide insights into the conformational changes induced by ligand binding.
Conclusion
The structural analysis of VanS reveals a dynamic protein that undergoes significant conformational changes upon ligand binding to activate its signaling cascade. While a complete, high-resolution picture of the ligand-bound state is still emerging, the combination of X-ray crystallography of the apo form, biophysical techniques, and computational modeling provides a solid foundation for understanding the molecular basis of vancomycin sensing. Future efforts to obtain experimental structures of the full-length VanS in complex with vancomycin will be invaluable for the structure-based design of novel inhibitors to combat antibiotic resistance.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulation of Atomic Interactions in the Vancomycin Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchdiscovery.drexel.edu]
Bridging the Gap: Validating the Physiological Relevance of In Vitro VanS Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health, driving the search for novel therapeutics that can overcome this resistance. A key target in this endeavor is the VanS sensor histidine kinase, a crucial component of the VanRS two-component system that regulates the expression of vancomycin (B549263) resistance genes. While in vitro studies are invaluable for the initial screening and characterization of potential VanS inhibitors, their physiological relevance must be rigorously validated to ensure their translation into effective clinical candidates. This guide provides a comprehensive comparison of in vitro and in vivo methods for studying VanS, offering experimental data, detailed protocols, and a clear workflow to bridge the gap between laboratory findings and clinical applicability.
The VanS-VanR Signaling Pathway: A Two-Component System for Vancomycin Resistance
The VanS-VanR two-component system is a sophisticated molecular switch that allows bacteria to sense the presence of vancomycin and mount a defensive response. In the absence of vancomycin, the membrane-bound sensor kinase VanS acts as a phosphatase, keeping the response regulator VanR in an inactive, dephosphorylated state.[1][2][3] This prevents the transcription of the vanHAX operon, which encodes the enzymes responsible for modifying the cell wall precursor and conferring vancomycin resistance.
Upon exposure to vancomycin, VanS undergoes a conformational change, switching its activity from a phosphatase to a kinase.[1][3] It then autophosphorylates a conserved histidine residue using ATP.[4][5][6] The phosphate (B84403) group is subsequently transferred to a conserved aspartate residue on VanR.[5][6] This phosphorylation event activates VanR, enabling it to bind to the promoter regions of the van genes and initiate their transcription.[1] This leads to the production of altered cell wall precursors that have a lower affinity for vancomycin, rendering the antibiotic ineffective.[7]
Comparing In Vitro and In Vivo Data for VanS Inhibitors
A critical step in validating the physiological relevance of in vitro findings is to compare the potency of a potential inhibitor in a purified system with its efficacy in a whole-cell or in vivo context. The following table presents a hypothetical comparison of data for a novel VanS inhibitor, "Vancinib," highlighting the key parameters to consider.
| Parameter | In Vitro Assay | In Vivo Assay | Interpretation |
| Potency (IC50) | 0.5 µM (VanS Autophosphorylation) | - | Vancinib effectively inhibits the kinase activity of purified VanS protein. |
| Efficacy (MIC) | - | 4 µg/mL (against VanA-type VRE) | Vancinib demonstrates antibacterial activity against vancomycin-resistant bacteria at a clinically relevant concentration. |
| Infection Model | - | 2-log reduction in bacterial load in a murine thigh infection model | Vancinib is effective in treating a VRE infection in a living organism. |
Note: This table is a template for data presentation. Researchers should populate it with their own experimental data.
Alternative Methods for Validating Physiological Relevance
Beyond direct in vivo testing, several other methods can provide crucial insights into the physiological relevance of in vitro findings. These "meso-level" assays bridge the gap between the simplicity of in vitro systems and the complexity of whole organisms.
| Validation Method | Description | Key Insights |
| Cell-Based Assays | These assays measure the activity of a target within a living cell. For VanS, this could involve using a reporter gene (e.g., luciferase or β-galactosidase) fused to a van promoter.[8] | Provides information on cell permeability, target engagement in a cellular context, and potential off-target effects. |
| Bacterial Two-Hybrid Systems | This genetic method detects protein-protein interactions in vivo. It can be used to confirm the interaction between VanS and its cognate response regulator VanR, and how this interaction is affected by an inhibitor.[9][10] | Validates the mechanism of action by confirming that the inhibitor disrupts a key protein-protein interaction in the signaling pathway. |
| Quantitative Real-Time PCR (qRT-PCR) | This technique measures the expression levels of specific genes. It can be used to quantify the downregulation of vanHAX gene expression in response to a VanS inhibitor.[11][12][13] | Directly measures the impact of the inhibitor on the downstream transcriptional output of the VanS-VanR signaling pathway. |
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable and comparable data. The following are methodologies for key experiments cited in this guide.
In Vitro VanS Autophosphorylation Assay (Radioactive)
This assay measures the ability of VanS to autophosphorylate in the presence of a radioactive ATP analog.
Materials:
-
Purified VanS protein
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing purified VanS in kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for VanS activity (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled VanS-P using a phosphorimager and quantify the band intensity.[1][4]
In Vitro VanS to VanR Phosphotransfer Assay (Non-Radioactive)
This assay measures the transfer of a phosphate group from phosphorylated VanS to VanR without the use of radioactivity.
Materials:
-
Purified VanS and VanR proteins
-
Kinase buffer
-
ATP
-
Phos-tag™ SDS-PAGE gels
-
Coomassie Brilliant Blue stain
Procedure:
-
Phosphorylate VanS by incubating it with ATP in kinase buffer.
-
Add purified VanR to the reaction mixture.
-
Take aliquots at different time points and stop the reaction.
-
Separate the phosphorylated and unphosphorylated forms of VanR using Phos-tag™ SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and quantify the bands corresponding to VanR and VanR-P.[5]
In Vivo Reporter Gene Assay
This assay measures the in vivo activity of the vanA promoter in response to vancomycin and potential inhibitors.
Materials:
-
Enterococcus strain containing a vanA promoter-reporter gene fusion (e.g., vanA-lacZ)
-
Growth medium (e.g., BHI broth)
-
Vancomycin
-
Test inhibitor
-
Reagents for reporter gene assay (e.g., ONPG for β-galactosidase assay)
Procedure:
-
Grow the reporter strain to mid-log phase.
-
Induce the cells with a sub-inhibitory concentration of vancomycin in the presence and absence of the test inhibitor.
-
After a defined incubation period, harvest the cells.
-
Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the reporter gene activity (e.g., absorbance for β-galactosidase) and normalize to cell density.
Experimental Workflow for Validating In Vitro VanS Studies
A structured and logical workflow is crucial for efficiently validating in vitro findings and progressing promising candidates through the drug discovery pipeline. The following diagram illustrates a typical workflow, from initial in vitro screening to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 3. Vancomycin does not affect the enzymatic activities of purified VanSA | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin does not affect the enzymatic activities of purified VanSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VanS sensor histidine kinase from type-B vancomycin-resistant enterococci recognizes vancomycin directly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 12. stackoverflow.com [stackoverflow.com]
- 13. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VanA-Type and VanB-Type VanS Signaling Mechanisms in Glycopeptide Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health. This resistance is primarily mediated by the VanA and VanB gene clusters, which are regulated by two-component signal transduction systems, VanRS. The sensor histidine kinase, VanS, plays a pivotal role in initiating the resistance cascade. Understanding the nuanced differences in the signaling mechanisms of VanA-type and VanB-type VanS is crucial for the development of novel therapeutics to combat glycopeptide resistance. This guide provides a detailed comparison of these two systems, supported by experimental data and protocols.
Core Differences in Induction and Resistance Profiles
The most striking difference between VanA and VanB-type resistance lies in their induction profiles and resulting antibiotic susceptibility. VanA-type resistance is inducible by both vancomycin (B549263) and teicoplanin, leading to high-level resistance to both antibiotics. In contrast, VanB-type resistance is typically induced only by vancomycin, with organisms remaining susceptible to teicoplanin.[1][2]
Quantitative Comparison of VanA-Type and VanB-Type Resistance
The differing induction patterns of VanA and VanB-type systems result in distinct minimum inhibitory concentration (MIC) profiles for vancomycin and teicoplanin.
| Phenotype | Inducers | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| VanA-type | Vancomycin, Teicoplanin | 64 to >1000[1] | 16 to 512[1] |
| VanB-type | Vancomycin | 4 to >1000[1] | 0.5 to 1[1] |
Signaling Pathways: A Visual Comparison
The signaling cascades of VanA-type and VanB-type VanS, while sharing a common two-component framework, are initiated by different spectra of glycopeptides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
VanS Autophosphorylation Assay
This assay measures the ability of VanS to autophosphorylate in the presence of ATP.
Materials:
-
Purified VanS protein (full-length or cytoplasmic domain)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing purified VanS protein in phosphorylation buffer.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a specified temperature (e.g., 37°C) for various time points.
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated VanS by phosphorimaging or autoradiography.
VanR Phosphorylation Assay (Phosphotransfer Assay)
This assay assesses the transfer of the phosphoryl group from phosphorylated VanS to its cognate response regulator, VanR.
Materials:
-
Purified VanS and VanR proteins
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphorylation buffer
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
First, phosphorylate VanS by incubating it with [γ-³²P]ATP or [γ-³³P]ATP as described in the autophosphorylation assay.
-
Add purified VanR to the reaction mixture containing phosphorylated VanS.
-
Incubate the reaction to allow for phosphotransfer.
-
At various time points, stop the reaction with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated VanR via phosphorimaging or autoradiography.
VanS-Ligand Binding Assay
This assay determines the binding affinity of ligands (e.g., vancomycin, teicoplanin) to VanS. A common method is the radioligand binding assay.
Materials:
-
Membrane preparations or liposomes containing purified VanS
-
Radiolabeled ligand (e.g., [³H]vancomycin)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Unlabeled ("cold") ligand for competition experiments
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the VanS-containing membranes or liposomes with various concentrations of the radiolabeled ligand in binding buffer.
-
For competition assays, include increasing concentrations of unlabeled ligand.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the signaling mechanism of a VanS protein.
Conclusion
The signaling mechanisms of VanA-type and VanB-type VanS, while homologous, exhibit critical differences in their ligand specificity, which directly translates to the spectrum of antibiotic resistance. A thorough understanding of these differences, gained through the application of the described experimental protocols, is paramount for the rational design of inhibitors that can overcome vancomycin resistance. The data and methodologies presented in this guide offer a solid foundation for researchers dedicated to this critical area of drug discovery.
References
- 1. vanC Gene-Related Intrinsic Teicoplanin Resistance Detected in Enterococcus casseliflavus and E. gallinarum Strains by the BD Phoenix Automated Microbiology System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reporting antimicrobial susceptibilities and phenotypes of resistance to vancomycin in vancomycin-resistant Enterococcus spp. clinical isolates: A nationwide proficiency study | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
A Comprehensive Guide to the Validation of a VanS Knockout Phenotype in Vancomycin-Resistant Enterococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies and expected outcomes for the validation of a vanS gene knockout in vancomycin-resistant enterococci (VRE). The validation of a gene knockout is a critical step to ensure the reliability and reproducibility of experimental results. This document outlines the experimental protocols, data presentation, and visual workflows necessary to rigorously confirm a vanS knockout phenotype.
Introduction to the VanS/VanR System and Vancomycin (B549263) Resistance
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1] In many vancomycin-resistant enterococci, resistance is mediated by the van gene cluster, which is regulated by the VanS-VanR two-component system.[2] VanS is a membrane-associated sensor histidine kinase that detects the presence of vancomycin.[2] Upon sensing vancomycin, VanS autophosphorylates and subsequently transfers a phosphoryl group to the cytoplasmic response regulator, VanR.[3][4] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes such as vanA, vanH, and vanX, which are responsible for modifying the peptidoglycan precursor to terminate in D-Ala-D-Lac, a structure to which vancomycin has a low binding affinity.[1][5]
A knockout of the vanS gene is expected to disrupt this signaling cascade, leading to a distinct phenotypic change in vancomycin resistance.
Validation of a VanS Knockout: A Multi-faceted Approach
The validation of a vanS knockout requires a combination of genotypic and phenotypic analyses to confirm the genetic modification and its functional consequences.
Table 1: Comparison of Expected Outcomes in Wild-Type vs. ΔvanS Mutant
| Validation Method | Wild-Type (WT) with Inducible Resistance | ΔvanS (Knockout) Mutant | Rationale |
| Genotypic Analysis | |||
| PCR of vanS locus | Amplicon of expected size for intact vanS | Absence of vanS amplicon or amplicon of a smaller size (in case of internal deletion) | Confirms the physical removal of the vanS gene from the chromosome. |
| Phenotypic Analysis | |||
| Vancomycin MIC (μg/mL) | Low MIC in the absence of vancomycin; High MIC in the presence of vancomycin | Constitutively high MIC, regardless of vancomycin pre-exposure | Loss of VanS, the sensor, can lead to constitutive phosphorylation of VanR by alternative donors (e.g., acetyl phosphate), resulting in constant high-level expression of resistance genes.[6] |
| Gene Expression Analysis (qRT-PCR) | |||
| vanA expression | Low basal expression, significantly upregulated in the presence of vancomycin | Constitutively high expression, independent of vancomycin presence | Without the VanS phosphatase activity to dephosphorylate VanR in the absence of vancomycin, VanR remains phosphorylated and continuously activates transcription of the van genes.[6] |
| vanH expression | Low basal expression, significantly upregulated in the presence of vancomycin | Constitutively high expression, independent of vancomycin presence | vanH is co-transcribed with vanA and is under the same regulatory control of VanR. |
| vanX expression | Low basal expression, significantly upregulated in the presence of vancomycin | Constitutively high expression, independent of vancomycin presence | vanX is also part of the van operon and is regulated by VanR. |
Experimental Protocols
Construction of a Markerless vanS Deletion Mutant in Enterococcus faecalis
This protocol is adapted from methods for creating markerless genetic exchange in Enterococcus faecalis.[7][8][9]
Objective: To create a clean, in-frame deletion of the vanS gene.
Methodology:
-
Construct the Knockout Vector:
-
Amplify ~1 kb regions of DNA flanking the vanS gene (upstream and downstream homologous arms) from wild-type E. faecalis genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector that cannot replicate in E. faecalis. The vector should contain a counter-selectable marker, such as upp, which confers sensitivity to 5-fluorouracil (B62378) (5-FU).
-
-
Transformation and Integration:
-
Introduce the knockout vector into a recipient E. faecalis strain that has a deletion in the chromosomal upp gene, making it resistant to 5-FU.
-
Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic for the suicide vector.
-
-
Counter-selection and Excision:
-
Culture the single-crossover integrants in a non-selective medium to allow for the second crossover event (excision of the plasmid).
-
Plate the culture onto agar containing 5-FU to select for cells that have lost the suicide vector.
-
-
Screening and Verification:
-
Screen the 5-FU resistant colonies by PCR using primers that flank the vanS gene to identify clones with the desired deletion.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Vancomycin Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the susceptibility of the wild-type and ΔvanS strains to vancomycin.
Methodology (Broth Microdilution):
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin at a concentration of 1024 µg/mL.
-
Prepare Inoculum: Culture the wild-type and ΔvanS strains overnight in a suitable broth (e.g., Brain Heart Infusion). Dilute the overnight cultures to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the vancomycin stock solution to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Quantitative Real-Time PCR (qRT-PCR) for van Gene Expression
Objective: To quantify the expression levels of vanA, vanH, and vanX in the wild-type and ΔvanS strains.
Methodology:
-
Bacterial Culture and RNA Extraction:
-
Culture wild-type and ΔvanS strains to mid-log phase. For the wild-type strain, create two conditions: one with and one without induction by a sub-inhibitory concentration of vancomycin.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for vanA, vanH, vanX, and a housekeeping gene (e.g., gyrB) for normalization.
-
Use a SYBR Green-based detection method.
-
The reaction conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[6][9][10][11][12]
-
-
Data Analysis: Calculate the relative fold change in gene expression in the ΔvanS mutant and the induced wild-type compared to the uninduced wild-type using the ΔΔCt method.
Visualizing Workflows and Pathways
VanS-VanR Signaling Pathway
Caption: The VanS-VanR two-component signaling pathway for vancomycin resistance.
Experimental Workflow for vanS Knockout Validation
Caption: Experimental workflow for the validation of a vanS knockout.
Logical Framework for Phenotype Confirmation
Caption: Logical framework for confirming the vanS knockout phenotype.
Alternative Approaches to Studying VanS Function
While a gene knockout provides a definitive loss-of-function model, other techniques can offer complementary insights into VanS function.
Table 2: Comparison of vanS Knockout with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Gene Knockout (ΔvanS) | Complete and permanent removal of the vanS gene. | Provides a clear loss-of-function phenotype; genetically stable. | May have polar effects on downstream genes; not suitable for studying essential genes. |
| Point Mutations | Introduction of specific mutations into the vanS gene to alter protein function (e.g., in the ATP-binding site or phosphorylation domain). | Allows for the study of specific protein domains and their functions; can create constitutively active or inactive forms. | The effect of a specific mutation may not always be predictable; can be technically challenging to create. |
| Inducible Knockdown (e.g., CRISPRi) | Use of an inducible system (e.g., tetracycline-inducible) to control the expression of a guide RNA that targets dCas9 to the vanS promoter, blocking transcription. | Allows for temporal control of gene expression; can be used to study essential genes by partial knockdown. | Knockdown may not be complete; potential for off-target effects; requires a well-characterized inducible system. |
Conclusion
The validation of a vanS knockout phenotype is a comprehensive process that requires a combination of genetic, phenotypic, and gene expression analyses. By following the detailed protocols and comparing the experimental results to the expected outcomes outlined in this guide, researchers can confidently confirm the successful creation of a vanS knockout and accurately interpret its effects on vancomycin resistance. The use of multiple validation methods, as well as an understanding of alternative approaches, will ensure the robustness and reliability of findings in the study of vancomycin resistance mechanisms.
References
- 1. Phenotypic & genotypic characterization of vancomycin resistant Enterococcus isolates from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-Dependent Enterococcus faecalis Clinical Isolates and Revertant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic and Genotypic Traits of Vancomycin-Resistant Enterococci from Healthy Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time PCR Assay for Rapid and Simultaneous Detection of vanA and vanB Genes in Clinical Strains [mdpi.com]
- 10. Real-time PCR for the rapid detection of vanA, vanB and vanM genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of both vanA & vanB genes in vanA phenotypes of Enterococci by Taq Man RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Comparative Efficacy of VanS Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the efficacy of known inhibitors targeting the VanS histidine kinase, a critical component of the vancomycin (B549263) resistance mechanism in various bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.
Introduction to VanS and Vancomycin Resistance
Vancomycin resistance in bacteria, particularly in enterococci, is a significant public health concern. The mechanism of this resistance is primarily mediated by the van gene cluster, which is regulated by a two-component system consisting of the sensor histidine kinase VanS and the response regulator VanR. In the presence of vancomycin, VanS undergoes autophosphorylation and subsequently transfers the phosphate (B84403) group to VanR.[1] Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of genes that alter the structure of the peptidoglycan cell wall precursors. This alteration reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1] Inhibiting the VanS kinase activity presents a promising strategy to counteract vancomycin resistance.
VanS Signaling Pathway
The VanS-VanR signaling cascade is a well-defined pathway integral to vancomycin resistance. The process begins with the detection of vancomycin by the membrane-bound sensor kinase, VanS. This triggers the autophosphorylation of a conserved histidine residue on VanS using ATP. The phosphate group is then transferred to a conserved aspartate residue on the response regulator, VanR. Phosphorylated VanR dimerizes and binds to the promoter region of the vanHAX operon, activating the transcription of genes responsible for the synthesis of D-Ala-D-Lac depsipeptide, which replaces the native D-Ala-D-Ala dipeptide in the peptidoglycan precursor. This substitution dramatically lowers the affinity of vancomycin for its target.
Comparative Efficacy of VanS Inhibitors
The development of small molecule inhibitors targeting VanS is an active area of research. Below is a summary of the reported efficacy of selected VanS inhibitors. The data is presented to facilitate a direct comparison of their inhibitory potential.
| Inhibitor | Target | Assay Type | Efficacy (IC50/ED50) | Reference |
| OSU-03012 | VanS | High-Throughput Kinase Assay (AUDECY) | Potent inhibitor (specific IC50 against VanS not publicly available) | |
| LY-266,400 (Inhibitor A) | VanR Phosphorylation | Phosphotransfer Assay | 70 µg/mL (0.35 mM) | [2] |
Note: The available quantitative data for direct VanS inhibitors is currently limited in publicly accessible literature. OSU-03012 has been identified as a potent inhibitor through a high-throughput screen, though its specific IC50 against VanS has not been reported in the reviewed literature. LY-266,400 acts on the downstream step of phosphotransfer to VanR.
Experimental Protocols
Detailed methodologies for the key assays used in the evaluation of VanS inhibitors are provided below. These protocols are essential for the standardized assessment of inhibitor efficacy.
VanS Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of VanS.
Objective: To determine the IC50 value of a test compound against VanS autophosphorylation.
Materials:
-
Purified VanS protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
[γ-32P]ATP or [γ-33P]ATP
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing VanS protein in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP (or [γ-33P]ATP) to a final concentration of ~10-50 µM.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated VanS by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
VanR Phosphorylation (Phosphotransfer) Assay
This assay assesses the transfer of the phosphate group from phosphorylated VanS to VanR and the effect of inhibitors on this process.
Objective: To determine the IC50 value of a test compound against the phosphotransfer from VanS to VanR.
Materials:
-
Purified VanS and VanR proteins
-
Assay buffer (as above)
-
[γ-32P]ATP or [γ-33P]ATP
-
Test compound dissolved in a suitable solvent
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
VanS Autophosphorylation:
-
Incubate purified VanS with [γ-32P]ATP in the assay buffer for a sufficient time (e.g., 30-60 minutes) to allow for autophosphorylation.
-
Remove excess [γ-32P]ATP using a desalting column.
-
-
Phosphotransfer Reaction:
-
Prepare a reaction mixture containing the pre-phosphorylated 32P-VanS and purified VanR in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture, including a vehicle control.
-
Incubate the reaction for a specific time (e.g., 10-20 minutes) at room temperature.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the radiolabeled VanR-P bands using autoradiography or phosphorimaging.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described above.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing VanS inhibitors.
Conclusion
Targeting the VanS histidine kinase is a viable strategy for combating vancomycin resistance. This guide provides a summary of the current knowledge on VanS inhibitors and standardized protocols for their evaluation. Further research is warranted to identify and characterize more potent and specific VanS inhibitors with the potential for clinical development.
References
Confirming the Substrate Specificity of the VanS Kinase Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health, necessitating a deeper understanding of the molecular mechanisms underpinning this resistance. At the heart of this process lies the VanRS two-component system, where the sensor kinase VanS plays a pivotal role. Upon detecting the antibiotic vancomycin (B549263), VanS initiates a signaling cascade that confers resistance. A crucial aspect of this function is its substrate specificity, ensuring the precise and efficient activation of the resistance pathway. This guide provides a comparative analysis of the VanS kinase domain's substrate specificity, supported by experimental data and detailed protocols.
The VanS/VanR Signaling Pathway
The VanRS system is a classic two-component regulatory system in bacteria.[1] VanS is a transmembrane histidine kinase that senses vancomycin in the extracellular environment.[2][3] In response, it undergoes ATP-dependent autophosphorylation on a conserved histidine residue within its cytoplasmic domain.[4][5] The phosphoryl group is then transferred to its cognate response regulator, VanR.[6] This phosphorylation event activates VanR, which then functions as a transcription factor, binding to the promoter region of the van gene cluster (vanH, vanA, vanX) and inducing the expression of genes required for vancomycin resistance.[2][7] In the absence of vancomycin, VanS can also function as a phosphatase, removing the phosphate (B84403) group from VanR to deactivate the system.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of VanR and the cytosolic domain of VanS: a two-component regulatory system required for vancomycin resistance in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling VanS Mysteries: A Comparative Analysis of ATP Binding Affinities in Vancomycin Resistance
A detailed examination of the ATP binding affinities of different VanS protein variants reveals significant differences that could influence the regulation of vancomycin (B549263) resistance. This guide provides a comparative analysis of the catalytic and ATP-binding (CA) domains of VanSA and VanSC, key sensor kinases in the VanRS two-component system of vancomycin-resistant enterococci (VRE). The data presented herein, derived from rigorous experimental procedures, offers valuable insights for researchers and professionals engaged in drug development and the study of antibiotic resistance mechanisms.
The VanRS two-component system is a critical signaling pathway that governs the expression of vancomycin resistance genes.[1][2][3][4][5] At the heart of this system lies the sensor histidine kinase, VanS, which, upon detecting vancomycin, autophosphorylates by binding and hydrolyzing ATP. This phosphoryl group is then transferred to the response regulator, VanR, activating it as a transcription factor to initiate the expression of resistance genes.[1][2][4][5] Understanding the nuances of ATP binding to different VanS variants is crucial for developing strategies to inhibit this resistance pathway.
Comparative ATP Binding Affinities
A surprising finding is the notably weak ATP binding affinity of the VanSA and VanSC CA domains, with dissociation constants (KD) in the low millimolar range.[1][2][4][5][6] This is in stark contrast to other studied histidine kinases, which typically exhibit ATP binding affinities one to three orders of magnitude tighter.[1] The measured KD values are comparable to the intracellular ATP concentrations in bacteria, suggesting that the nucleotide-binding sites of VanS proteins may never reach saturation in vivo.[1][2][4][5][6] This characteristic could be a regulatory mechanism to minimize basal autophosphorylation in the absence of vancomycin.[1]
For comparative purposes, the ATP binding affinity of the well-characterized EnvZ CA domain was also determined and found to be in reasonable agreement with previously published values.[1] Furthermore, an Asn-to-Asp mutation (N291D) in the G1-box of VanSC, a region typically involved in nucleotide binding, did not show evidence of ATP binding, highlighting the importance of this residue in the folding and/or stability of the protein.[1]
| Protein Variant | ATP Binding Affinity (KD) |
| VanSA CA domain | 1.2 ± 0.2 mM |
| VanSC CA domain | 2.5 ± 0.4 mM |
| VanSC (N291D) CA domain | No evidence of binding |
| EnvZ CA domain | 290 µM |
Vancomycin Resistance Signaling Pathway
The signaling cascade initiated by vancomycin detection is crucial for the expression of resistance. The diagram below illustrates the key steps in the VanRS two-component system.
Experimental Protocols
The determination of ATP binding affinities for the VanS CA domains was conducted using two primary methodologies: competition assays with a fluorescent ATP analog and equilibrium dialysis.
Competition Assays with 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-Triphosphate (TNP-ATP)
This method leverages the fluorescent properties of TNP-ATP to determine the binding affinity of the non-fluorescent ATP.
-
Protein Preparation: The catalytic and ATP-binding (CA) domains of VanSA, VanSC, and EnvZ were purified.
-
Direct Titration: The direct binding affinity of TNP-ATP to each protein was first determined by titrating the protein with increasing concentrations of TNP-ATP and measuring the change in fluorescence.
-
Competition Titration: A solution containing a fixed concentration of the protein and TNP-ATP was titrated with increasing concentrations of ATP.
-
Data Analysis: The displacement of TNP-ATP by ATP leads to a decrease in fluorescence. This data was fitted to a competition binding equation to calculate the KD for ATP.
Equilibrium Dialysis
Equilibrium dialysis was employed as an independent method to validate the ATP binding affinities, particularly for the VanSC N291D mutant.
-
Apparatus Setup: A two-chamber dialysis cell separated by a semi-permeable membrane was used.
-
Sample Loading: One chamber was filled with a known concentration of the purified protein, while the other chamber was filled with a buffer solution containing a range of ATP concentrations.
-
Equilibration: The system was allowed to equilibrate, during which ATP could freely diffuse across the membrane.
-
Concentration Measurement: After equilibration, the concentration of ATP in both chambers was measured.
-
Data Analysis: The difference in ATP concentration between the two chambers was used to calculate the amount of ATP bound to the protein, from which the KD was determined. For the N291D mutant of VanSC, no evidence of ATP binding was observed using this method.[1]
The experimental workflow for determining ATP binding affinity is outlined in the diagram below.
References
- 1. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of VanS from vancomycin-resistant enterococci: A sensor kinase with weak ATP binding (Journal Article) | OSTI.GOV [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for VanS Protein
Ensuring the safe and responsible disposal of biological materials is a cornerstone of laboratory practice. For researchers, scientists, and drug development professionals working with the VanS protein, a key sensor kinase in vancomycin-resistant bacteria, adherence to proper disposal protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.[1] This guide provides a comprehensive framework for the proper disposal of VanS protein, grounded in a risk-based approach and established best practices for recombinant protein handling.
Risk Assessment: The First Step in Safe Disposal
Prior to disposal, a thorough risk assessment of the VanS protein waste must be conducted.[1] The primary factors to consider include the protein's biological origin, its potential bioactivity, and any chemical agents it may be mixed with.[1] Since VanS is a recombinant protein, it is generally not considered infectious. However, the expression system used (e.g., BSL-2 bacteria) and the presence of hazardous chemicals will dictate the appropriate disposal pathway.
Waste streams should be categorized as follows:
-
Non-Hazardous Waste: Includes VanS protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.[1]
-
Chemically Hazardous Waste: Comprises VanS protein mixed with hazardous chemicals such as solvents, detergents, or heavy metals.[1]
-
Biohazardous Waste: Pertains to VanS protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[1]
Standard Operating Procedures for VanS Protein Disposal
The following step-by-step procedures are based on general safety protocols for recombinant proteins in a laboratory setting. It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS).[1]
1. Personal Protective Equipment (PPE): Before handling any VanS protein waste, ensure appropriate PPE is worn, including gloves, a lab coat, and safety glasses.[2]
2. Inactivation of Liquid Waste (Non-Hazardous): For non-hazardous VanS protein solutions, inactivation is a recommended precautionary measure before drain disposal.[1]
-
Chemical Inactivation:
-
Prepare a fresh 10% bleach solution.
-
Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[1][3]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][3]
-
If required by local regulations, neutralize the bleach solution with a suitable agent like sodium thiosulfate.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
-
-
Heat Inactivation:
3. Disposal of Chemically Hazardous Waste: Collect any VanS protein waste mixed with hazardous chemicals in a designated, clearly labeled hazardous waste container for pickup by certified hazardous waste personnel.[1]
4. Disposal of Biohazardous Waste: If the VanS protein is expressed in or contaminated with biohazardous organisms, it must be decontaminated via autoclaving or chemical inactivation before being disposed of as regulated medical waste.[1]
5. Disposal of Solid Waste: Solid waste such as gels, contaminated labware (e.g., gloves, tubes), and paper towels should be disposed of in the appropriate waste stream (biohazardous or regular trash) based on the initial risk assessment of the protein.[1]
6. Disposal of Sharps: Needles, syringes, pipette tips, and any other sharp objects contaminated with VanS protein must be collected in a designated, puncture-proof sharps container for specialized disposal.[1]
Quantitative Data for Inactivation Protocols
| Inactivation Method | Parameter | Value | Unit | Minimum Contact Time |
| Chemical | Final Bleach Concentration | ≥ 1 | % | 30 minutes[1][3] |
| Heat | Temperature | 100 | °C | 30 minutes[1] |
Experimental Workflow for VanS Protein Disposal
Caption: Decision workflow for the proper disposal of VanS protein waste.
References
Personal protective equipment for handling VanS protein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling VanS protein. As specific hazard information for VanS protein is not publicly available, this document adheres to standard precautionary measures for handling novel recombinant proteins, treating it as a potentially hazardous substance until proven otherwise. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for handling VanS protein.[1] The minimum required PPE is outlined below. For tasks with a significant splash hazard, such as handling large volumes or vigorous mixing, additional protection is necessary.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect clothing and skin from potential splashes and spills.[2] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or higher concentrations, double-gloving is recommended. Gloves must be changed immediately after contact with the protein solution, followed by hand washing.[2] |
| Eye & Face Protection | Safety Glasses with Side Shields | These are the minimum requirement to protect against flying particles and incidental splashes.[2][3] |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard.[2] | |
| Respiratory Protection | Not typically required | For standard handling of non-aerosolized protein solutions, respiratory protection is not usually necessary. However, if there is a risk of aerosol generation, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling VanS protein throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store lyophilized VanS protein at -20°C for long-term storage. Short-term storage at 4°C is permissible for up to six months.[4]
-
Reconstituted protein solutions should be stored in working aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.[4][5]
-
Use low-protein-binding tubes for storage to minimize adsorption and loss.[6]
2. Handling and Use:
-
All handling of VanS protein should be conducted in a designated area, away from general laboratory traffic.
-
When reconstituting or diluting the protein, do so carefully to avoid splashing and aerosol formation.
-
Handle the protein in accordance with good industrial hygiene and safety practices.[3]
-
Wash hands thoroughly before and after handling the protein and at the end of the workday.[3]
-
Do not eat, drink, or apply cosmetics in the area where VanS protein is handled.[3]
3. Spill Procedures:
-
In the event of a spill, immediately alert others in the area.
-
For small spills, absorb the liquid with an inert material.[5]
-
Thoroughly wash the spill area with a 10% bleach solution, allowing for a 20-minute contact time.[3][7][8]
-
Place all clean-up materials in a sealed container for proper disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of VanS protein and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categorization and Disposal:
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | VanS protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous Liquid Waste | VanS protein mixed with hazardous chemicals (e.g., solvents, detergents). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous Liquid Waste | VanS protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1] |
| Solid Waste | Contaminated labware (e.g., gloves, tubes), and paper towels. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on a risk assessment of the protein.[1] |
| Sharps | Needles, syringes, or other contaminated sharps. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
Inactivation Methods for Non-Hazardous Liquid Waste:
-
Chemical Inactivation: Add a 10% bleach solution to the protein solution to achieve a final concentration of at least 1% bleach. Allow the mixture to stand for a minimum of 30 minutes.[1]
-
Heat Inactivation: Heat the protein solution to 100°C and maintain this temperature for at least 30 minutes.[1]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the standard workflow for handling VanS protein and a decision-making process for spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. shop.reactionbiology.com [shop.reactionbiology.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
